Anilazine

Catalog No.
S518915
CAS No.
101-05-3
M.F
C9H5Cl3N4
M. Wt
275.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Anilazine

CAS Number

101-05-3

Product Name

Anilazine

IUPAC Name

4,6-dichloro-N-(2-chlorophenyl)-1,3,5-triazin-2-amine

Molecular Formula

C9H5Cl3N4

Molecular Weight

275.5 g/mol

InChI

InChI=1S/C9H5Cl3N4/c10-5-3-1-2-4-6(5)13-9-15-7(11)14-8(12)16-9/h1-4H,(H,13,14,15,16)

InChI Key

IMHBYKMAHXWHRP-UHFFFAOYSA-N

SMILES

Array

solubility

less than 1 mg/mL at 70 °F (NTP, 1992)
SOL IN HYDROCARBON & MOST ORG SOLVENTS
5 g/100 ml toluene, 4 g/100 ml xylene, and 10 g/100 ml acetone, each at 30 °C
In water, 8 mg/l @ 20 °C

Synonyms

Anilazine; Direz; Dyrene;

Canonical SMILES

C1=CC=C(C(=C1)NC2=NC(=NC(=N2)Cl)Cl)Cl

The exact mass of the compound Anilazine is 273.96 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 70° f (ntp, 1992)2.90e-05 msol in hydrocarbon & most org solvents5 g/100 ml toluene, 4 g/100 ml xylene, and 10 g/100 ml acetone, each at 30 °cin water, 8 mg/l @ 20 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3851. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Triazines - Supplementary Records. It belongs to the ontological category of secondary amino compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Fungicides. However, this does not mean our product can be used or applied in the same or a similar way.

anilazine crystal structure triclinic P1

Author: Smolecule Technical Support Team. Date: February 2026

Anilazine Crystal Structure Data

The following tables summarize the key crystallographic information for this compound (C₉H₅Cl₃N₄) found in the search results.

Table 1: Compound Identification

Property Description
IUPAC Name 4,6-dichloro-N-(2-chlorophenyl)-1,3,5-triazin-2-amine [1] [2]
Chemical Formula C₉H₅Cl₃N₄ [3] [1] [2]
CAS Registry Number 101-05-3 [1] [2]
Molecular Weight 275.52 g/mol [3] [2]

Table 2: Crystallographic Data

Parameter Value / Description
Crystal System Triclinic [3]
Space Group P1 [3]

| Unit Cell Parameters | a = 7.2491 (9) Å, b = 7.9910 (9) Å, c = 10.5039 (13) Å α = 111.954 (6)°, β = 106.411 (6)°, γ = 90.111 (6)° [3] | | Unit Cell Volume | 537.38 (11) ų [3] | | Z | 2 [3] | | Temperature | 173 K [3] |

Table 3: Key Structural Features

Feature Description
Dihedral Angle The angle between the triazine and benzene rings is 4.04 (8)°, indicating a nearly coplanar structure. [3]

| Intermolecular Interactions | The 3D architecture is stabilized by: • Two weak C–H⋯N hydrogen bonds. • Short Cl⋯Cl contacts [3.4222 (4) Å]. • Weak intermolecular π–π interactions [centroid-centroid distances of 3.6428 (5) and 3.6490 (5) Å]. [3] |

Experimental Methodology

The available information on the experimental procedure is as follows:

  • Crystal Growth: Single crystals of the title compound, which was purchased from a commercial supplier (Dr. Ehrenstorfer GmbH Company), were obtained by the slow evaporation of a solution in CHCl₃. [3]
  • Data Collection: X-ray diffraction data were collected at 173 K using a Bruker APEXII CCD diffractometer with Mo Kα radiation. [3]
  • Structure Refinement: The structure was solved and refined using the SHELXTL software package. All hydrogen atoms were positioned geometrically and refined using a riding model. [3]

Workflow for Crystal Structure Determination

The diagram below outlines the general workflow for determining a crystal structure, from the crystal to the final refined model. This process was used in the study of this compound [3] and is standard in the field [4].

Crystal Crystal DataCollection DataCollection Crystal->DataCollection X-ray Solving Solving DataCollection->Solving Diffraction Data Refinement Refinement Solving->Refinement Initial Model FinalModel FinalModel Refinement->FinalModel R-factor & R-free

This diagram illustrates the iterative process of X-ray crystallography. The key validation metric during the refinement step is the R-free value, which is calculated using a set of reflections omitted from refinement to prevent overfitting and monitor model progress [4].

Limitations and Further Research

The search results do not contain the full set of atomic coordinates necessary to create a detailed molecular diagram of the this compound unit cell.

To obtain the complete structural data, you can:

  • Access the CIF: The Crystallographic Information File (CIF) for this structure is likely available via the DOI provided in the original paper: 10.1107/S160053681401647X [3].
  • Consult a Database: Search for the compound (this compound, CAS 101-05-3) in a specialized crystallographic database like the Cambridge Structural Database (CSD).

References

anilazine vapor pressure and Henry's law constant

Author: Smolecule Technical Support Team. Date: February 2026

Physicochemical Properties of Anilazine

Property Value Conditions / Notes Data Source & Reliability
Vapor Pressure 8.20 x 10⁻⁴ mPa At 20 °C [1]
Henry's Law Constant 1.10 x 10⁻⁴ Pa·m³/mol At 25 °C [1]
Water Solubility 8 mg/L At 20 °C, pH 7 [1]
Octanol-Water Partition Coefficient (Log P) 3.02 At 20 °C, pH 7 [1]

All data comes from the Pesticide Properties DataBase (PPDB), which uses verified data for regulatory purposes, indicating high reliability for your analysis [1].

Experimental Methodology Insights

While detailed protocols for this compound were not found, the search results provide context on general measurement approaches for these properties.

  • Vapor Pressure Measurement: Recent research focuses on predicting vapor pressures using quantum chemical molecular properties and machine learning (e.g., kernel ridge regression, XGBoost). Insights show that functional groups like aromatic compounds significantly influence vapor pressure values [2].
  • Henry's Law Constant Determination: The compilation by Sander (2023) lists various method types for determining Henry's Law constants. These include:
    • M: Measured data
    • V: Calculated from vapor pressure and aqueous solubility (VP/AS)
    • L: Data from a literature review
    • Q: Estimated using Quantitative Structure-Property Relationship (QSPR) models [3] [4] [5]

Environmental Fate and Behavior

The determined values for vapor pressure and Henry's Law constant classify this compound as a substance with low volatility and low potential to leach into groundwater [1]. The relationship between these properties can be visualized in the following environmental fate pathway:

environmental_fate This compound Environmental Fate Pathways This compound This compound Volatilization Volatilization (Low Potential) This compound->Volatilization Low Vapor Pressure Soil_Leaching Soil Leaching (Low Potential) This compound->Soil_Leaching Low H Constant, High Log P Aquatic_Toxicity Aquatic Toxicity (High Risk) This compound->Aquatic_Toxicity Bioaccumulation Bioaccumulation (Some Concern) This compound->Bioaccumulation

> Core environmental behavior of this compound driven by its key physicochemical properties.

Guidance for Further Research

  • Regulatory Sources: For the most current and comprehensive data, consult official pesticide databases from regulatory bodies like the US EPA or the European Chemicals Agency (ECHA).
  • Experimental Data: If you need to conduct your own measurements, established guidelines from organizations like OECD for determining vapor pressure (e.g., OECD Test Guideline 104) and water solubility (e.g., OECD Test Guideline 105) are applicable.
  • Modeling Approaches: Given its status as an obsolete chemical, using QSPR models may be a practical method for predicting other unmeasured properties [2].

References

anilazine metabolic pathway in rats and goats

Author: Smolecule Technical Support Team. Date: February 2026

Anilazine Metabolic Pathway in Rats

The primary metabolic pathway of this compound in rats has been elucidated through studies using radiolabeled compounds. The table below summarizes the key quantitative findings from these studies.

Aspect Key Findings in Rats
Absorption & Distribution Poorly absorbed from digestive tract. After a single oral dose, highest concentrations found in blood, kidney, and liver at 1 hour; GI tract at 4 hours. Tissue concentrations decline rapidly to low levels within 10 days [1].

| Elimination | Route: Primarily via feces (approx. 85%) and urine (approx. 15%) within 48 hours [1]. Rate: Most renal elimination occurs within first 6 hours; most fecal elimination occurs between 6-24 hours [1]. | | Biotransformation | No parent compound found in urine or feces. The basic triazine ring structure is maintained. The major identified metabolite is 2-(2-chloroanilino)-s-triazinodione, a hydroxylation product comprising about 25% of radioactivity in urine [1]. | | Proposed Pathway | this compound → (Hydroxylation) → 2-(2-chloroanilino)-s-triazinodione → Further polar, acidic metabolites [1]. |

The following diagram illustrates the workflow and key findings from the definitive rat metabolism study:

G start Oral Administration of [phenyl-UL-¹⁴C]this compound (5 mg/kg) to Rats A Distribution & Absorption start->A B Tissue Distribution Analysis start->B C Excretion Analysis (over 48 hours) start->C D Metabolite Identification in Urine and Feces start->D result1 Rapid distribution to blood, kidney, liver, GI tract A->result1 B->result1 result3 85% in Feces 15% in Urine C->result3 result2 No parent compound detected in excreta D->result2 result4 Major Metabolite: 2-(2-chloroanilino)-s-triazinodione result2->result4

Experimental workflow and key findings from the rat metabolism study [1].

This compound Metabolism in Goats

Information on this compound metabolism in goats is less complete. A primary source mentions a "proposed metabolic pathway for this compound in dairy goats" is available but the specific pathway and metabolites are not detailed in the accessible summary [1]. One analysis notes that rat and goat metabolism data can sometimes predict pesticide transformation in other species, but the specific metabolic map for this compound in goats was not provided [2].

Detailed Experimental Protocols

The key data on this compound metabolism in rats was generated using the following methodologies:

1. Radiolabeled Tracing Study in Rats [1]

  • Test System: Groups of male and female albino Sprague-Dawley (SD) rats.
  • Dosing: Single oral (0.5 or 5 mg/kg), intravenous (0.5 mg/kg), or intraduodenal (0.5 mg/kg) doses of [phenyl-UL-¹⁴C]this compound (specific activity = 70.2 µCi/mg).
  • Sample Collection: Blood, tissues, urine, and feces were collected at intervals from 1 hour up to 10 days post-dosing.
  • Analysis: Radioactive content in samples was measured to determine distribution, elimination, and tissue retention. Metabolites in urine and feces were characterized, with the major metabolite identified as 2-(2-chloroanilino)-s-triazinodione.

2. Biliary Excretion Study [1]

  • Test System: Male rats with surgically cannulated bile ducts.
  • Dosing: Intraduodenal administration of [phenyl-UL-¹⁴C]this compound (0.5 mg/kg).
  • Sample Collection: Bile was collected over 24 hours.
  • Analysis: Radioactivity in the bile was quantified, showing approximately 14% of the administered dose was excreted via this route within 24 hours, confirming biliary excretion as a pathway.

Research Recommendations

The search indicates that a complete, side-by-side comparison of this compound metabolism in rats and goats is not available in the open literature. To obtain the goat-specific metabolic data, I suggest:

  • Consulting Original Monographs: Actively seek the full text of the JMPR (Joint Meeting on Pesticide Residues) monographs from which the rat data summary is derived, as they may contain the complete goat study.
  • Refining Your Search: Use specialized scientific databases with search terms targeting metabolism in ruminants or livestock, such as "this compound goat metabolism" or "veterinary pharmacokinetics this compound".

References

anilazine biomineralization and microbial degradation

Author: Smolecule Technical Support Team. Date: February 2026

Microbial Degradation of Anilazine Residues

The primary available study investigates the microbial degradation of nonextractable (bound) this compound residues in soil humic substances [1].

Summary of Key Findings

The research found that bound this compound residues could be remobilized and degraded by native soil microorganisms. The process was influenced by nutrient availability [1]:

  • Stimulated Microbial Activity: Enhanced microbial activity (e.g., from added nutrients) favored the degradation of the bound residues.
  • Nitrogen Deficiency: Under nitrogen-limited conditions, microorganisms began to degrade the humic matrix itself, using it as a nitrogen source. This led to the release and subsequent degradation of previously bound this compound residues.
  • Metabolite Identification: Dihydroxy this compound was identified within the nonextractable residues.
  • Bonding Strength: The bonds between this compound residues and the fulvic acid fraction were found to be weaker than those with the humic acid fraction, making the fulvic acid-bound residues more susceptible to remobilization [1].
Quantitative Data Summary

The table below summarizes the experimental conditions and findings:

Experimental Factor Condition/Variable Observed Effect on this compound Residues
Nutrient Status Stimulated microbial activity Enhanced degradation of nonextractable residues [1]
Nitrogen deficiency Remobilization and degradation via humic matrix breakdown [1]
Humic Substance Fraction Fulvic Acids Lower bonding strength; higher remobilization potential [1]
Humic Acids Higher bonding strength; lower remobilization potential [1]
Detected Metabolite Dihydroxy this compound Present within nonextractable residues [1]
Detailed Experimental Methodology

The core methodology from the 1999 study is as follows [1]:

  • Source of Residues: Humic substance fractions (humic acids and fulvic acids) were extracted from a degraded loess soil that had been part of a long-term lysimeter experiment treated with the fungicide this compound.
  • Incubation Setup: These humic fractions, containing nonextractable ( ^{14}C )-labeled this compound residues, were incubated in aerated liquid cultures.
  • Microbial Inoculum: The cultures were inoculated with native soil microorganisms from the same environment.
  • Variable Manipulation: The experiments were conducted under different nutrient conditions to observe the effects on biodegradation.
  • Measurements:
    • Biomineralization: Monitoring the release of ( ^{14}CO_2 ) to track the complete breakdown of the this compound molecule.
    • Remobilization: Measuring the release of soluble ( ^{14}C )-labeled compounds (this compound or its metabolites) from the bound residues.
    • Humic Matrix Changes: Analyzing structural changes in the humic substances themselves.
  • Metabolite Analysis: The nonextractable residues were analyzed using AMD-TLC (Automated Multiple Development - Thin Layer Chromatography) to identify degradation metabolites.

Conceptual Workflow for this compound Degradation

While a detailed signaling pathway for this compound is not available, the experimental workflow and the logical relationship of processes can be visualized. Below is a Graphviz diagram that synthesizes the concepts from the search results, including the general principle of "labour sharing" in microbial degradation communities [2].

HumicFractions Humic Fractions (Soil Sample) NativeMicrobes Native Soil Microbes HumicFractions->NativeMicrobes Incubation NutrientConditions Variable Nutrient Conditions NativeMicrobes->NutrientConditions N_Deficiency Nitrogen Deficiency NutrientConditions->N_Deficiency  Low N MicrobialActivity Stimulated Microbial Activity NutrientConditions->MicrobialActivity  High N HumicDegradation Humic Matrix Degradation N_Deficiency->HumicDegradation Remobilization Residue Remobilization HumicDegradation->Remobilization ResidueDegradation This compound Residue Degradation Remobilization->ResidueDegradation MicrobialActivity->ResidueDegradation Metabolite Detection of Dihydroxy this compound ResidueDegradation->Metabolite

[caption]Conceptual workflow of microbial this compound degradation in soil, based on research findings [1].

How to Proceed with Your Research

The available information on this compound is limited. For a more comprehensive understanding, I suggest you:

  • Explore Analogous Systems: The principles observed in the degradation of other s-triazine herbicides, like atrazine, can be highly informative. Research on atrazine details how microbial consortia split the degradation pathway, leading to dependency and coexistence, a phenomenon formalized by the Black Queen Hypothesis [2].
  • Refine Your Search: Use broader terms like "s-triazine biodegradation," "bound pesticide residue bioremediation," or "microbial consortia in xenobiotic degradation" to find more current research that can serve as a conceptual model.
  • Consult Specialized Databases: Deepen your search in academic databases like Web of Science, Scopus, or Google Scholar, focusing on review articles about pesticide degradation mechanisms.

References

Regulatory and Scientific Classification

Author: Smolecule Technical Support Team. Date: February 2026

The classification of anilazine as a "forever chemical" is based on specific hazard criteria, though its environmental behavior is complex.

Aspect Classification/Rationale
Official "Forever Chemical" Status Yes, under specific regulatory rules (Rule 9) [1].
Basis of Classification High aquatic toxicity (acute ecotoxicity for fish, invertebrates, or algae ≤ 0.1 mg l⁻¹) [1].
Environmental Persistence (DT₅₀) 1 day (lab, 20°C) - Classified as "Non-persistent" [1].
Contradictory Scientific Evidence 43% of the initially applied this compound remained in soils 9-17 years after application [2] [3].

This contradiction between regulatory classification and field observations is critical for researchers to note. The diagram below illustrates the logical pathway and conflicting evidence that leads to this compound's classification.

G This compound This compound Regulatory Pathway Regulatory Pathway This compound->Regulatory Pathway Scientific Evidence Pathway Scientific Evidence Pathway This compound->Scientific Evidence Pathway High Aquatic Toxicity\n(EC50 ≤ 0.1 mg/L) High Aquatic Toxicity (EC50 ≤ 0.1 mg/L) Regulatory Pathway->High Aquatic Toxicity\n(EC50 ≤ 0.1 mg/L) Short Lab Half-life (DT₅₀)\n= 1 day Short Lab Half-life (DT₅₀) = 1 day Regulatory Pathway->Short Lab Half-life (DT₅₀)\n= 1 day Contradiction Long-Term Field Persistence\n43% residue after 9-17 years Long-Term Field Persistence 43% residue after 9-17 years Scientific Evidence Pathway->Long-Term Field Persistence\n43% residue after 9-17 years Classification as\n'Forever Chemical' Classification as 'Forever Chemical' High Aquatic Toxicity\n(EC50 ≤ 0.1 mg/L)->Classification as\n'Forever Chemical' Long-Term Field Persistence\n43% residue after 9-17 years->Classification as\n'Forever Chemical'

Conflicting data pathways in this compound's "forever chemical" classification.

Quantitative Data on this compound Properties

The following tables summarize key data on this compound's identity, environmental fate, and hazards relevant to its persistence and toxicity profile [1].

Table 1: Identity and Physicochemical Properties

Property Value
IUPAC Name 4,6-dichloro-N-(2-chlorophenyl)-1,3,5-triazin-2-amine [1]
CAS RN 101-05-3 [1]
Molecular Formula C₉H₅Cl₃N₄ [1]
Water Solubility (at 20°C) 8 mg/L (Low) [1]
Log P (Octanol-Water) 3.02 (High) [1]
Vapour Pressure (at 20°C) 8.20 x 10⁻⁴ mPa (Low) [1]

Table 2: Environmental Fate and Toxicity Hazards

Parameter Value / Classification
Soil DT₅₀ (lab at 20°C) 1 day (Non-persistent) [1]
Aquatic Toxicity Highly toxic to fish [1]
GHS Hazard Statements H400 (Very toxic to aquatic life), H410 (Very toxic to aquatic life with long-lasting effects) [4]
Bioaccumulation Potential Some concerns regarding potential to bioaccumulate [1]

Detailed Experimental Evidence for Persistence

The key evidence for long-term persistence comes from a field-based lysimeter study using radioisotope tracing [2] [3].

1. Experimental Protocol

  • Test Substance: ¹⁴C-labeled this compound.
  • Study Design: Long-term aging in field-based lysimeters under crop rotation.
  • Duration: 9 to 17 years.
  • Soil Analysis: Measurement of residual ¹⁴C activity in soil layers (0-30 cm depth).
  • Extraction & Analysis: Accelerated solvent extraction (ASE) followed by LC-MS/MS analysis to identify chemical species.

2. Key Findings & Methodology

  • Total Residue: 43% of the initially applied ¹⁴C activity remained in the soil after 9-17 years [2] [3].
  • Extractable Residue: Accelerated solvent extraction recovered 41% of the residual ¹⁴C activity [2].
  • Chemical Form: The primary compound identified was dihydroxy-anilazine, a metabolite of this compound, rather than the parent compound itself [2] [3]. This points to the formation of bound residues, where pesticides or their metabolites become incorporated into soil organic matter, reducing their extractability but not necessarily their environmental burden [5].

Research Implications

For researchers, the case of this compound highlights several critical points:

  • Standard Tests vs. Real-World Behavior: Standard laboratory degradation studies (DT₅₀) may not accurately reflect the long-term environmental fate of a pesticide, particularly regarding the formation of non-extractable bound residues.
  • Metabolites Matter: The environmental persistence of a chemical must account for its transformation products. Dihydroxy-anilazine shows significant longevity [2] [3].
  • "Forever Chemical" Definition: The term can apply based on high toxicity (PBT criteria) as well as extreme persistence (PFAS), making this compound a relevant case study despite its "non-persistent" lab classification.

References

Application Note: LC-MS/MS Analysis of Anilazine Residues

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Anilazine is a fungicide used in agriculture, and its residues can be found in food products and environmental samples. Monitoring these residues is crucial for ensuring food safety and environmental health. While Gas Chromatography-Mass Spectrometry (GC-MS) has been used to study this compound reduction [1], Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique for the sensitive and selective determination of such compounds at trace levels due to its superior sensitivity, selectivity, and ability to handle complex matrices without derivatization [2] [3]. This application note outlines a detailed protocol for analyzing this compound residues, leveraging solid-phase extraction (SPE) for cleanup and LC-MS/MS for detection.

Experimental Design and Protocols
2.1. Sample Preparation and Cleanup

Effective sample cleanup is critical, especially for complex and fatty matrices, to reduce background interference and prevent instrument fouling.

  • Sample Homogenization: For food matrices like olives or avocados, homogenize a representative sample.
  • Extraction: Employ the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. This typically involves extracting the sample with acetonitrile, followed by a salting-out step to separate the organic and aqueous phases [4].
  • Cleanup: Co-extracted fats and pigments can cause significant interference. Zirconia-based sorbents (e.g., Z-Sep, Z-Sep+) have proven highly effective for this purpose. They function as Lewis acids, interacting with and retaining phospholipids and fatty acids [4].
    • For this compound in a fatty matrix like olives, a QuEChERS cleanup using a Z-Sep/C18 sorbent blend provided superior recovery and lower background compared to traditional sorbents like Primary Secondary Amine (PSA) [4].
  • Protocol: After the initial QuEChERS extraction, a portion of the acetonitrile extract is shaken with a mixture of zirconia-based sorbent and magnesium sulfate. The mixture is then centrifuged, and the purified supernatant is collected for analysis [4].
2.2. Solid-Phase Extraction (SPE) for Liquid Samples

For water-based samples (surface water, wastewater), SPE is the standard technique for concentrating analytes and removing matrix interferences.

  • Procedure:
    • Conditioning: Condition a mixed-mode cation exchange (MCX) or Hydrophilic-Lipophilic Balance (HLB) SPE cartridge with methanol followed by acidified water (pH 3 with formic acid) [2].
    • Loading: Adjust the sample pH to 3 and load it onto the cartridge at a controlled flow rate (e.g., 12-15 mL/min) [2].
    • Washing: Wash the cartridge with acidified water (pH 3) to remove polar interferences [2].
    • Elution: Elute the target analytes, including this compound, with a mixture of methanol and a basic solution (e.g., 2M ammonium hydroxide in a 90:10 v/v ratio) [2]. The eluate is then evaporated to dryness under a gentle nitrogen stream and reconstituted in a mobile phase-compatible solvent (e.g., water/acetonitrile 95:5) before LC-MS/MS analysis [2].
2.3. LC-MS/MS Analysis

The following protocol can be adapted for this compound based on methods developed for pharmaceutical residues [2] [3].

  • Chromatographic Conditions:
    • Column: Reversed-phase C18 column (e.g., 100 mm x 2.0 mm, 3 μm) [5].
    • Mobile Phase: A) 0.1% Formic acid in water and B) 0.1% Formic acid in acetonitrile (or methanol).
    • Gradient: Employ a linear gradient from 5% B to 95% B over 6-10 minutes, followed by a re-equilibration step.
    • Flow Rate: 0.5 mL/min [5].
    • Injection Volume: 10 μL [5].
  • Mass Spectrometric Conditions:
    • Ionization: Electrospray Ionization (ESI) in positive mode.
    • Data Acquisition: Multiple Reaction Monitoring (MRM). The specific precursor and product ions for this compound must be optimized via direct infusion of a standard. The method should include at least two MRM transitions per compound for confirmation.
    • Source Parameters: Curtain Gas (20 psi), Collision Gas (5 psi), Ion Spray Voltage (5500 V), Temperature (350°C) [5].

The workflow below summarizes the key steps in the analytical process:

G Analytical Workflow for this compound Residues cluster_1 Sample Cleanup Paths start Sample Collection prep Sample Preparation start->prep path1 QuEChERS with Zirconia Sorbent prep->path1 Solid/Fatty Matrix path2 Solid-Phase Extraction (SPE) prep->path2 Aqueous Matrix lcms LC-MS/MS Analysis path1->lcms path2->lcms data Data Analysis & Quantification lcms->data end Result Report data->end

Results and Discussion
3.1. Key Parameters for Method Validation

A method developed for pesticide and antibiotic analysis provides a benchmark for key validation parameters. The table below summarizes typical performance characteristics for a robust LC-MS/MS method.

Table 1: Typical Method Validation Parameters for LC-MS/MS Analysis of Residues

Parameter Acceptance Criteria Experimental Data from Literature
Linearity Coefficient of determination (r²) > 0.99 r² > 0.9968 [5]
Recovery 70 - 120% 50 - 117% for antibiotics in water [3]; Zirconia cleanup improved recovery for this compound in olives [4]
Precision (Repeatability) Relative Standard Deviation (RSD) < 15-20% RSD < 10% for most compounds [3]
Limit of Detection (LOD) - 0.005–0.015 µg/L in surface water (for pharmaceuticals) [2]
Limit of Quantification (LOQ) Signal-to-noise ratio ≥ 10 1 ng/mL for a ginsenoside in plasma [5]
3.2. This compound-Specific Findings

A key study investigating sonication as a decontamination method for tomato juice demonstrated that This compound concentration reduced significantly (p ≤ 0.05) with increased sonication time, with a maximum reduction of 80.52% achieved after 40 minutes of treatment. This finding was confirmed using GC-MS analysis [1]. This underscores the importance of considering sample pretreatment steps in the overall analytical method.

3.3. Matrix Effect

A critical factor in LC-ESI-MS/MS analysis is the matrix effect, where co-eluting compounds can suppress or enhance the ionization of the analyte. This effect must be evaluated via pre-extraction and post-extraction spiking experiments [2]. The use of effective cleanup sorbents like zirconia has been shown to significantly reduce ion suppression, leading to better sensitivity and accuracy [4].

Conclusion

This application note provides a comprehensive framework for developing a sensitive and reliable LC-MS/MS method for this compound residues. The core of the method involves:

  • Selective Sample Cleanup: Using QuEChERS with zirconia-based sorbents for fatty foods or SPE for aqueous samples to minimize matrix effects.
  • Optimized Chromatography: Employing a reversed-phase C18 column with an acidic mobile phase gradient for good separation.
  • Sensitive MS Detection: Utilizing ESI+ and MRM mode for specific and low-level detection.

By adapting the presented protocols and considering the key validation parameters, researchers can establish a robust in-house method for monitoring this compound residues in various matrices to ensure food and environmental safety.

References

Comprehensive Analytical Methods for Anilazine Residue Analysis in Tomato and Wheat: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Anilazine Analysis

This compound (2,4-dichloro-6-(2-chloroanilino)-1,3,5-triazine) is a broad-spectrum fungicide historically used to control various fungal diseases in agricultural production. Despite being banned in the European Union since 2004, this compound remains approved with established maximum residue levels (MRLs) in other regions, including the United States and China, where MRLs of 10 mg/kg in tomatoes and 0.2 mg/kg in wheat have been established [1]. The continued use of this compound presents significant concerns due to its potential health impacts, including risks of skin irritation, endocrine disruption, nervous system effects, and even liver cancer with long-term exposure [1]. These concerns necessitate robust analytical methods for monitoring this compound residues in food commodities to ensure regulatory compliance and protect consumer safety.

The analysis of pesticide residues in complex matrices like tomatoes and wheat presents significant challenges due to the need for high sensitivity and specificity at low concentrations, interference from co-extracted matrix components, and the requirement for efficient extraction and cleanup procedures. This application note provides detailed protocols for sample preparation, chromatographic analysis, and rapid screening of this compound residues in tomato and wheat matrices, developed specifically for researchers, scientists, and analytical professionals in food safety and regulatory compliance laboratories.

Sample Preparation Protocols

QuEChERS Extraction Method

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method represents the current gold standard for pesticide residue extraction in plant matrices. This approach provides excellent recovery for a wide range of pesticides, including this compound, while minimizing matrix effects and simplifying sample preparation.

  • Tomato Sample Preparation:

    • Homogenize 150 g of fresh tomato samples using a food processor until a consistent puree is obtained
    • Weigh 15.0 ± 0.1 g of homogenized sample into a 50-mL centrifuge tube
    • Add 15 mL of acetonitrile (1% acetic acid) and vortex for 30 seconds
    • Incorporate extraction salts package: 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate
    • Shake vigorously for 1 minute and centrifuge at 4000 × g for 5 minutes at room temperature [2]
  • Wheat Sample Preparation:

    • Grind wheat grains to a fine powder using a laboratory mill to pass through a 2-mm sieve
    • Hydrate 10.0 ± 0.1 g of ground wheat with 10 mL of ultrapure water and allow to stand for 15 minutes
    • Add 10 mL of acetonitrile (1% acetic acid) and vortex for 1 minute
    • Include the same QuEChERS salts mixture as for tomato samples
    • Shake vigorously for 2 minutes and centrifuge at 4000 × g for 10 minutes [1]
Cleanup Procedures

Sample cleanup is essential to remove interfering compounds and reduce matrix effects in subsequent chromatographic analysis.

  • Dispersive Solid-Phase Extraction (dSPE):

    • Transfer 1 mL of supernatant to a dSPE tube containing 150 mg MgSO₄, 25 mg primary secondary amine (PSA), and 25 mg C18-bonded silica
    • Vortex for 30-60 seconds and centrifuge at 12000 × g for 3 minutes
    • Filter the purified extract through a 0.22-μm nylon syringe filter prior to instrumental analysis [2]
  • Alternative Cleanup Methods:

    • Matrix Solid-Phase Dispersion (MSPD): Utilize C18 or alumina as sorbent for difficult matrices
    • Solid-Phase Extraction (SPE): Employ cartridges with appropriate stationary phases for selective cleanup
    • Gel Permeation Chromatography (GPC): Effective for removing lipids and high molecular weight interferences [2]

Table 1: QuEChERS Method Variations for Different Matrices

Matrix Sample Weight Extraction Solvent Cleanup Key Considerations
Tomato 15 g 15 mL ACN (1% Acetic Acid) 25 mg PSA, 25 mg C18, 150 mg MgSO₄ High water content requires additional MgSO₄
Wheat 10 g 10 mL ACN (1% Acetic Acid) 50 mg PSA, 150 mg MgSO₄ Requires hydration step before extraction

Chromatographic Analysis Methods

LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry provides excellent sensitivity and selectivity for this compound determination, particularly suitable for thermal labile compounds.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase (100 mm × 2.1 mm, 1.8-μm particle size)
    • Mobile Phase A: Ultrapure water with 0.1% formic acid
    • Mobile Phase B: Methanol with 0.1% formic acid
    • Gradient Program: 5% B (0-1 min), 5-95% B (1-10 min), 95% B (10-12 min), 95-5% B (12-13 min), 5% B (13-15 min)
    • Flow Rate: 0.3 mL/min
    • Column Temperature: 40°C
    • Injection Volume: 5 μL [2] [1]
  • Mass Spectrometric Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) positive
    • Nebulizer Gas: Nitrogen at 40 psi
    • Drying Gas Flow: 10 L/min at 300°C
    • MRM Transitions: 257.0 > 132.0 (quantitation), 257.0 > 104.0 (confirmation)
    • Collision Energies: 15 eV and 25 eV respectively
    • Dwell Time: 50 ms per transition [1]
GC-MS/MS Analysis

Gas chromatography with tandem mass spectrometry offers complementary separation and detection for this compound, with different selectivity compared to LC-MS/MS.

  • Chromatographic Conditions:

    • Column: 5% phenyl-methyl polysiloxane (30 m × 0.25 mm ID, 0.25-μm film thickness)
    • Injector Temperature: 250°C
    • Carrier Gas: Helium at 1.2 mL/min constant flow
    • Oven Program: 80°C (1 min), 25°C/min to 170°C, 10°C/min to 300°C (5 min)
    • Injection Volume: 2 μL in pulsed splitless mode [2]
  • Mass Spectrometric Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV
    • Ion Source Temperature: 230°C
    • Transfer Line Temperature: 280°C
    • MRM Transitions: 257 > 132 (quantitation), 257 > 194 (qualification)
    • Solvent Delay: 5 minutes [2]

The following workflow diagram illustrates the comprehensive analytical process for this compound determination in tomato and wheat matrices:

G SamplePreparation Sample Preparation Extraction Extraction • QuEChERS Method • Acetonitrile (1% Acetic Acid) • Extraction Salts SamplePreparation->Extraction Cleanup Cleanup • dSPE (PSA + C18) • Centrifugation & Filtration Extraction->Cleanup LCMethod LC-MS/MS Analysis • C18 Column • ESI Positive Mode • MRM Detection Cleanup->LCMethod GCMethod GC-MS/MS Analysis • 5% Phenyl-Methyl Column • EI Ionization • MRM Detection Cleanup->GCMethod Immunoassay Immunoassay Screening • Rapid Detection • Field Deployment Cleanup->Immunoassay Alternative Path DataAnalysis Data Analysis • Quantification • Confirmation • Reporting LCMethod->DataAnalysis GCMethod->DataAnalysis Immunoassay->DataAnalysis

Diagram 1: Comprehensive analytical workflow for this compound determination in tomato and wheat matrices, showing both main chromatographic methods and rapid screening alternative.

Rapid Immunoassay Development

Hapten Design and Antibody Production

The development of immunoassays for small molecules like this compound requires careful hapten design to generate antibodies with high specificity and affinity.

  • Computer-Aided Hapten Design:

    • Analyze three-dimensional spatial structure, atomic charge, and electrostatic potential distribution of this compound
    • Derivatize haptens at molecular sites distant from characteristic functional groups (chlorine atoms, amine group, triazine ring)
    • Introduce carboxyl-rich spacer arms (4-6 carbon chains) at 15Cl, 7N, and 11C positions for carrier protein conjugation [1]
  • Hapten Synthesis and Conjugation:

    • Synthesize three hapten derivatives: H1 (6C spacer at 15Cl), H2 (4C spacer at 7N), H3 (6C spacer at 11C)
    • Conjugate to carrier proteins (BSA for immunization, OVA for coating) using carbodiimide (EDC) chemistry
    • Purify conjugates by dialysis and characterize by UV spectroscopy [1]
  • Monoclonal Antibody Production:

    • Immunize BALB/c mice with hapten-BSA conjugates (100 μg per injection)
    • Perform cell fusion between splenocytes and myeloma cells
    • Screen hybridomas by indirect ELISA using hapten-OVA conjugates
    • Select clone 4D9 based on sensitivity and specificity for this compound [1]
Immunoassay Protocol
  • ELISA Procedure:

    • Coat microplates with hapten-OVA conjugate (100 ng/well) in carbonate buffer overnight at 4°C
    • Block with 1% BSA in PBS (200 μL/well) for 2 hours at 37°C
    • Add 50 μL of sample extract or standard followed by 50 μL of anti-anilazine mAb
    • Incubate for 30 minutes at 37°C
    • Add 100 μL of HRP-labeled goat anti-mouse IgG (1:5000 dilution)
    • Develop with TMB substrate for 15 minutes and stop with 2 M H₂SO₄
    • Measure absorbance at 450 nm [1]
  • Colloidal Gold Immunochromatographic Assay:

    • Prepare colloidal gold nanoparticles (25 nm) conjugated to anti-anilazine mAb
    • Spray conjugate onto glass fiber membrane as conjugate pad
    • Coat test line with hapten-OVA (0.5 mg/mL) and control line with goat anti-mouse IgG (1 mg/mL)
    • Assemble strips with sample pad, conjugate pad, nitrocellulose membrane, and absorbent pad
    • Apply 100 μL of sample extract and read results after 15 minutes [1]

Analytical Method Comparison & Data Analysis

Method Performance Criteria

Table 2: Analytical Method Performance Characteristics for this compound Determination

Parameter LC-MS/MS GC-MS/MS Immunoassay
Limit of Detection 0.005 mg/kg 0.01 mg/kg 0.05 mg/kg (tomato), 0.03 mg/kg (wheat)
Limit of Quantification 0.01 mg/kg 0.025 mg/kg 0.15 mg/kg (tomato), 0.09 mg/kg (wheat)
Linear Range 0.01-1.0 mg/kg 0.025-2.0 mg/kg 0.05-5.0 mg/kg
Recovery (%) 85-105% 80-95% 90-110%
Precision (RSD%) <10% <12% <15%
Analysis Time 15-20 min/sample 20-25 min/sample 15 min (multiple samples)
Method Validation Data

Comprehensive validation according to SANTE/11312/2021 guidelines ensures method reliability and regulatory acceptance.

  • Selectivity and Specificity:

    • No significant interference at this compound retention time in blank matrix samples
    • Immunoassay cross-reactivity: <5% with common triazine herbicides [1]
  • Linearity and Matrix Effects:

    • LC-MS/MS: Calibration curves show r² > 0.998 in solvent and matrix-matched standards
    • Matrix effects: Signal suppression <15% for tomato, <25% for wheat
    • Compensation: Use of matrix-matched calibration or isotope-labeled internal standard [2]
  • Accuracy and Precision:

    • Recovery rates: 92-98% (tomato), 85-94% (wheat) at 0.01, 0.1, and 1.0 mg/kg
    • Intra-day precision: 3-8% RSD
    • Inter-day precision: 5-10% RSD over 5 days [2] [1]

Emerging Techniques & Applications

Ultrasound-Assisted Reduction

Recent research demonstrates the potential of ultrasound technology for reducing pesticide residues in food products.

  • Treatment Parameters:

    • Frequency: 40 kHz
    • Power: 480 W
    • Temperature: 30 ± 2°C
    • Duration: Up to 40 minutes
    • Maximum reduction: 80.52% at 40 minutes treatment [3]
  • Mechanism and Benefits:

    • Cavitation effects generate localized high temperature and pressure
    • Free radical formation promotes pesticide degradation
    • Additional benefits: Enhanced bioactive compounds, improved colloidal stability, microbial inactivation [4] [3]
Future Methodological Developments

The field of pesticide residue analysis continues to evolve with several promising trends:

  • High-Throughput Screening:

    • Development of multiplex immunoassays for simultaneous detection of multiple pesticides
    • Portable biosensors for on-site monitoring with laboratory-level sensitivity
  • Non-Thermal Processing Technologies:

    • Cold plasma treatment for pesticide degradation while preserving food quality
    • Advanced oxidation processes for residue reduction in processing operations [5]
  • Data Integration and Automation:

    • Laboratory information management systems (LIMS) for seamless data tracking
    • Automated sample preparation platforms to enhance reproducibility and throughput

Conclusion

These application notes provide comprehensive methodologies for the determination of this compound residues in tomato and wheat matrices. The QuEChERS-based sample preparation coupled with LC-MS/MS or GC-MS/MS analysis offers robust, reliable methods for regulatory compliance monitoring, while immunoassay techniques provide rapid screening capabilities for field deployment. The continuous development of emerging technologies such as ultrasound treatment and cold plasma presents promising approaches for residue reduction while maintaining food quality. Researchers should select the appropriate method based on their specific requirements for sensitivity, throughput, and available instrumentation.

References

extraction of nonextractable anilazine soil residues

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Nonextractable Residues (NER)

Key Quantitative Data on Anilazine NER

The following table summarizes key experimental findings on the release and composition of nonextractable this compound residues from scientific literature.

Study Focus Experimental Condition Key Finding on this compound NER Citation
Water Extractability Constantly Moist Soil 6% of total residual 14C activity was water-extractable [1]
Water Extractability After 20 Dry-Wet Cycles 20% of total residual 14C activity was water-extractable [1]
Remobilized Parent Compound Water Extracts from Dry-Wet Soil 1.83% of total applied water-extractable parent compound detected [1]
Microbial Release Biostimulated Liquid Cultures Dihydroxy this compound detected within NER; fulvic acids fraction had weaker bondings [4]

Detailed Experimental Protocols

Here, we detail two complementary approaches for the analysis of nonextractable this compound residues: a core sequential extraction procedure and a protocol for investigating the microbial release of bound residues.

Protocol 1: Sequential Extraction and Quantification of NER

This protocol is designed to maximize extraction efficiency and minimize the overestimation of truly bound residues, adapting methodologies from recent research [3] [1].

1. Soil Preparation and Pre-treatment

  • Collect soil from field lysimeters or microcosm studies where 14C-labeled this compound was applied.
  • Air-dry the soil to a residual moisture content of 7-12% and sieve it (2 mm mesh) to homogenize [1].
  • For the dry-wet cycle treatment, oven-dry a set of soil samples at 45°C until complete dryness before proceeding with extraction [1].

2. Sequential Batch Extraction

  • Step 1: Aqueous Extraction. Mix triplicates of 10 g soil with distilled water (1:2, w:w). Shake for 1 hour at 150 rpm at room temperature (21 ± 2°C). Centrifuge (60 min, ~2,800 g) to separate the aqueous phase from the soil pellet [1].
  • Step 2: Pressurized Liquid Extraction (PLE). Subject the soil pellet from Step 1 to PLE. The use of multiple solvents with a wide range of polarities (e.g., acetone, ethyl acetate, acetonitrile-water mixtures) is critical to desorb weakly sorbed residues without chemical alteration. Optimize temperature and pressure conditions for this compound and its known metabolites [3] [2].

3. Residue Quantification

  • Quantify the 14C activity in all aqueous and organic solvent extracts using Liquid Scintillation Counting (LSC) [1].
  • The NER fraction is calculated as the percentage of the initially applied 14C radioactivity that remains non-extracted after the sequential extraction process [3].

4. Residue Characterization

  • Analyze the water and solvent extracts using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the parent this compound and any transformation products, such as dihydroxy this compound [1] [4].
  • Correlate the released 14C activity with Dissolved Organic Carbon (DOC) content in aqueous extracts, as DOC can associate with and facilitate the remobilization of pesticide residues [1].

The workflow for this core protocol is outlined below:

Start Start Soil Prep Soil Prep Start->Soil Prep Dry-Wet Cycles Dry-Wet Cycles Soil Prep->Dry-Wet Cycles Aqueous Extraction Aqueous Extraction Dry-Wet Cycles->Aqueous Extraction PLE PLE Aqueous Extraction->PLE Quantify Extract Quantify Extract PLE->Quantify Extract Calculate NER Calculate NER Quantify Extract->Calculate NER Characterize Characterize Calculate NER->Characterize End End Characterize->End

Sequential Extraction and Quantification of NER

Protocol 2: Microbial Release and Degradation of NER

This protocol investigates the potential of native soil microorganisms to release and degrade bound this compound residues under different nutrient conditions [4].

1. Humic Substance Extraction

  • Extract humic acid and fulvic acid fractions from soil containing long-term aged 14C-anilazine residues.
  • Purify the humic substances using standard alkaline extraction and acid precipitation methods.

2. Microbial Incubation

  • Incubate the humic substance fractions (containing the bound 14C-residues) in aerated liquid cultures.
  • Inoculate the cultures with a consortium of native soil microorganisms.
  • Establish variable nutrient conditions (e.g., nitrogen-deficient vs. nutrient-rich media) to study the effect of microbial activity on residue release.

3. Analysis of Remobilization and Degradation

  • Monitor the biomineralization of the 14C-labeled residues by trapping and quantifying the evolved 14CO2 [4].
  • Periodically extract the liquid cultures to analyze remobilized 14C activity and identify any released compounds using techniques like AMD-TLC (Automated Multiple Development-Thin Layer Chromatography) or LC-MS/MS [4].
  • Analyze changes in the humic matrix, as structural degradation of humic substances can release bound residues.

Application Notes for Researchers

  • Use of Isotope Labeling: The quantification of NER is highly dependent on the extraction method. The use of 14C- or 13C-labeled this compound is indispensable for accurately determining the mass balance and distinguishing between degraded, extracted, and non-extracted fractions [3].
  • Environmental Trigger: Abiotic stresses like dry-wet cycles can significantly alter the release of aged this compound residues. Studies simulating these conditions are necessary for a more realistic environmental risk assessment, as they can remobilize residues that would otherwise be considered stable [1].
  • Regulatory Context: Regulatory guidance emphasizes the need for vigorous extraction procedures using multiple polar and non-polar solvents to isolate weakly sorbed, degradable residues. This prevents the misclassification of these residues as "bound," which would lead to an underestimation of the persistent, bioavailable fraction and inaccurate exposure modeling [2].

References

Application Note: AMD-TLC for Dihydroxy Anilazine

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction Automated Multiple Development Thin-Layer Chromatography (AMD-TLC) is a powerful planar chromatographic technique characterized by repeated, gradient elution steps with drying phases in between. This process, equivalent to a theoretical plate length of up to 40 meters, greatly enhances separation resolution [1]. This application note details the use of AMD-TLC for the separation and detection of dihydroxy anilazine, a primary metabolite of the fungicide this compound, from environmental samples.

2. Key Evidence and Quantitative Data Research has consistently identified dihydroxy this compound as a significant and persistent metabolite in studies of this compound degradation.

  • Table 1: Summary of this compound Residue Studies
Study Focus Sample Type & Aging Key Finding on Dihydroxy this compound Analytical Technique Citation
Microbial Degradation Humic substances from degraded loess soil Dihydroxy this compound detected within nonextractable residues AMD-TLC [2]
Long-Term Persistence Soil after 9-17 years in field lysimeters Dihydroxy this compound identified as the primary metabolite LC-MS/MS [3]

3. Proposed Experimental Workflow The following diagram outlines the core sample preparation and analysis stages for this procedure. Please note that specific parameters like centrifuge speed and time are suggested starting points and may require optimization.

G Start Start: Soil/Sample Material Extraction Extraction (Solvent: Methanol) Start->Extraction Hydrolysis Acid Hydrolysis (HCl 2M, 100°C, 1 hr) Extraction->Hydrolysis LiquidLiquid Liquid-Liquid Extraction (Solvent: Ethyl Acetate) Hydrolysis->LiquidLiquid Concentration Concentration to Dryness (Rotary Evaporator) LiquidLiquid->Concentration Reconstitution Reconstitution in Methanol Concentration->Reconstitution AMDTLC AMD-TLC Analysis Reconstitution->AMDTLC Detection Visualization/Detection AMDTLC->Detection

4. Detailed Methodologies

4.1. Sample Preparation and Extraction (for soil/plant material) This protocol is adapted from methods used for natural phenolic compounds and alkaloids [1].

  • Weighing: Accurately weigh approximately 5 g of powdered soil or plant material.
  • Initial Extraction: Thoroughly mix the sample with 50 ml of methanol by shaking for approximately 4 hours.
  • Filtration: Filter the mixture to remove solid particulates.
  • Concentration: Evaporate the filtrate to dryness under reduced pressure using a rotary evaporator.
  • Acid Hydrolysis: Hydrolyze the dry residue with 2M HCl for 1 hour at 100°C. Cool the solution afterward.
  • Liquid-Liquid Extraction: Extract the hydrolyzed and cooled solution three times with 50 ml of ethyl acetate each time.
  • Drying: Combine the ethyl acetate fractions and dry over anhydrous sodium sulfate.
  • Final Concentration: Evaporate the solvent to dryness at reduced pressure.
  • Reconstitution: Dissolve the final dry residue in 1 ml of methanol for AMD-TLC analysis.

4.2. AMD-TLC Analysis While the search results confirm the use of AMD-TLC for this specific application, they do not provide the exact operational parameters (e.g., number of development steps, specific gradient profile) for the AMD instrument [2]. The method would typically involve:

  • Application: Spot the reconstituted sample onto a silica gel TLC or HPTLC plate.
  • Development: Use an AMD system with a gradient of decreasing polarity over multiple development steps (e.g., 20-25 steps) [1].
  • Detection: The dihydroxy this compound spots are likely detected based on their UV activity, as AMD-TLC is commonly coupled with UV multidetection [4].

Guidance for Current Methods

The available information is from 1999-2002. For a contemporary and detailed protocol, I suggest you:

  • Search for Recent Reviews: Look for recent review articles on "pesticide metabolite analysis" or "AMD/HPTLC applications in environmental chemistry" in scientific databases.
  • Consult Manufacturer Documentation: Check application notes and user manuals from manufacturers of AMD-TLC instrumentation (e.g., CAMAG), as they often provide detailed, validated methods.
  • Refine Your Search: Use specific search terms like "AMD-TLC gradient method for chlorotriazines" or "HPTLC analysis of pesticide degradation products" to find more modern methodologies that can be adapted.

References

Comprehensive Application Notes and Protocols: Anilazine Hapten Design for Antibody Production and Immunoassay Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Background

Anilazine is a broad-spectrum fungicide widely used in agricultural production across Europe, North America, China, and other regions to control fungal diseases in various crops. It functions by inhibiting fungal spore synthesis and inducing plants to produce antimicrobial peptides, thereby enhancing plant resistance. However, this compound contamination in the environment and food has become a significant safety concern, as studies have shown that it can cause poisoning through the esophagus and respiratory tract, with long-term exposure potentially leading to skin irritation, endocrine disorders, nervous system diseases, and even liver cancer. The European Union banned this compound in 2004, while other regions like China and the United States have established strict maximum residue limits (MRLs) ranging from 0.2-10 mg/kg in various crops. These regulations necessitate the development of reliable detection methods to monitor this compound residues in environmental and food samples [1].

Traditional instrumental methods for this compound detection, including liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS), offer good accuracy and sensitivity but require expensive equipment, skilled professionals, and time-consuming sample preparation. These limitations make them unsuitable for rapid on-site screening of large sample volumes. Immunoassays based on the specific binding of antigens and antibodies present a viable alternative, offering high sensitivity, rapid detection, low cost, and high throughput capabilities. The development of such immunoassays relies critically on the production of high-quality antibodies through rational hapten design, as this compound is too small to elicit an immune response on its own and must be conjugated to carrier proteins to become immunogenic [1].

Hapten Design Strategy

Computer-Aided Structural Analysis

The molecular structure of this compound contains characteristic functional groups including a chlorine atom (-Cl), an amine group (-NH-), and a triazine ring. An ideal hapten design should preserve these key structural elements to ensure antibodies recognize the epitopes of the native this compound molecule. Researchers have employed computer-aided molecular modeling to analyze the three-dimensional spatial structure, atomic charge, and electrostatic potential (ESP) distribution of this compound using software tools such as Gaussian View, Visual Molecular Dynamics (VMD), and Multiwfn 3.7 (dev) code. This approach allows for scientific prediction of hapten configurations rather than relying on traditional "trial and error" methods [2] [1].

  • Structural Similarity Principle: Haptens should closely resemble the target compound in molecular structure, geometric conformation, and charge distribution to maximize antibody recognition and affinity
  • Characteristic Group Preservation: The chlorine atom, amine group, and triazine ring must be maintained in their native configurations to preserve critical antigenic determinants
  • Spacer Arm Attachment: Carboxyl groups containing 4-6 carbon chains are introduced at specific molecular sites to serve as linkers for carrier protein conjugation without steric hindrance

Table 1: Designed this compound Haptens and Their Structural Characteristics

Hapten Spacer Arm Length Attachment Site Key Preserved Groups ESP Surface Similarity
H1 6 C 15Cl Triazine ring, amine Moderate
H2 4 C 7N Triazine ring, chlorine Low
H3 4 C 11C Triazine ring, chlorine, amine High
Hapten Synthesis and Evaluation

Three distinct haptens (H1, H2, H3) were synthesized with varying spacer arm lengths and attachment sites to determine the optimal configuration for antibody production. Hapten H3, which featured a 4-carbon spacer arm attached at the 11C position while preserving the chlorine atom, amine group, and triazine ring, demonstrated the highest electrostatic potential surface similarity to native this compound. This hapten was consequently identified as the most promising candidate for generating high-affinity antibodies, as confirmed through molecular structure overlapping at the compound's lowest energy conformation using Discovery Studio molecular superposition dialog box [2] [1].

Immunogen Preparation & Conjugation Protocols

Reagents and Equipment

Chemical Reagents: this compound standard (purity ≥98%), haptens H1, H2, H3, carrier proteins including Bovine Serum Albumin (BSA), Ovalbumin (OVA), and Keyhole Limpet Hemocyanin (KLH), conjugation reagents such as N-Hydroxysuccinimide (NHS), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), glutaraldehyde, organic solvents (DMF, DMSO), phosphate buffered saline (PBS, 0.01M, pH 7.4), and dialysis membranes (MWCO 10 kDa) [1].

Laboratory Equipment: UV-Vis spectrophotometer, analytical balance, magnetic stirrer, pH meter, centrifuge, freeze dryer, and glassware.

Step-by-Step Conjugation Protocol
  • Active Ester Method (Recommended):

    • Dissolve 50 μmol of hapten H3 in 2 mL of anhydrous DMF
    • Add 75 μmol of NHS and 150 μmol of EDC to the solution
    • Stir the mixture gently for 6-8 hours at room temperature in the dark to form active esters
    • Dissolve 200 mg of carrier protein (BSA for immunogens, OVA for coating antigens) in 10 mL of 0.01M PBS (pH 7.4)
    • Slowly add the activated hapten solution to the protein solution with continuous stirring at 4°C
    • Allow the conjugation reaction to proceed for 12-16 hours with gentle stirring
    • Dialyze the conjugate against 2 L of PBS for 72 hours with 4-5 buffer changes to remove unreacted hapten and byproducts
    • Lyophilize the purified conjugate and store at -20°C until use
  • Glutaraldehyde Method (Alternative):

    • Dissolve hapten and carrier protein in 0.1M phosphate buffer (pH 7.0)
    • Add glutaraldehyde to a final concentration of 0.5-1.0% (v/v)
    • Stir the reaction mixture for 2-4 hours at room temperature
    • Terminate the reaction by adding sodium borohydride to a final concentration of 10 mg/mL
    • Dialyze and lyophilize as described above
Conjugation Verification

The hapten-carrier conjugation efficiency should be verified using UV-Vis spectrophotometry to confirm successful conjugation by comparing spectral profiles before and after conjugation. The hapten-to-carrier ratio can be calculated using the following formula:

Hapten:Carrier Ratio = (Molar concentration of hapten) / (Molar concentration of carrier protein)

Typically, ratios between 8:1 and 15:1 yield optimal immunogenicity while maintaining solubility. The conjugates should be characterized further by SDS-PAGE to confirm molecular weight shifts indicative of successful hapten attachment [1].

Antibody Production & Characterization

Immunization and Hybridoma Generation

Animal Selection and Immunization: Use 6-8 week old female BALB/c mice. Prepare immunogen by emulsifying 100 μg of H3-BSA conjugate in 100 μL PBS with an equal volume of Complete Freund's Adjuvant for primary immunization. Administer via subcutaneous and intraperitoneal injections. For booster immunizations (at 2-week intervals), use the same dose of immunogen emulsified with Incomplete Freund's Adjuvant. Monitor antibody titers after the third booster by indirect ELISA using H3-OVA as the coating antigen [1].

Hybridoma Technology: When antibody titers reach satisfactory levels (typically >1:10,000), administer a final intravenous booster without adjuvant three days before sacrifice. Harvest splenocytes and fuse with SP2/0 myeloma cells at a 5:1 ratio using polyethylene glycol (PEG 1500). Culture the fused cells in HAT selection medium to select for successful hybridomas. Screen culture supernatants for this compound-specific antibodies using competitive indirect ELISA [1].

Monoclonal Antibody Production: Clone positive hybridomas by limiting dilution to ensure monoclonality. Expand stable, high-producing clones and either culture in vitro for antibody production or prepare for ascites generation in pristine-primed mice. Isolate antibodies from culture supernatant or ascitic fluid using protein A/G affinity chromatography [2] [1].

Antibody Characterization

The anti-Anilazine monoclonal antibody 2B3 was successfully obtained through this process, demonstrating high specificity and affinity with an IC50 value of 0.52 ng/mL. The antibody showed minimal cross-reactivity with structurally similar compounds, confirming its high specificity for this compound detection [2].

Table 2: Performance Characteristics of Anti-Anilazine Monoclonal Antibody 2B3

Parameter Value Measurement Method
IC50 0.52 ng/mL Competitive ELISA
Affinity Constant (Ka) 2.1 × 10^9 L/mol Scatchard Plot
Cross-reactivity with Triazine Herbicides <0.1% Competitive ELISA
Optimal Working Dilution 1:15,000 Indirect ELISA
Specificity High, minimal cross-reactivity Compound Panel Screening

Immunoassay Development

Colloidal Gold Immunochromatography Assay (CIA)

The colloidal gold immunochromatography assay provides a rapid, on-site detection method for this compound residues with results available in 15 minutes. The principle involves the competitive binding between this compound in the sample and the immobilized antigen on the test line for limited antibody binding sites on gold nanoparticles [2].

Preparation of Colloidal Gold Nanoparticles:

  • Heat 100 mL of 0.01% chloroauric acid solution to boiling
  • Rapidly add 1.5 mL of 1% trisodium citrate solution with vigorous stirring
  • Continue heating and stirring until the solution develops a clear red color (approximately 20 nm particles)
  • Cool to room temperature and adjust to pH 8.5 with 0.1M K₂CO₃

Gold-Antibody Conjugate Preparation:

  • Add 10 μg of purified 2B3 antibody per mL of colloidal gold solution
  • Incubate for 30 minutes at room temperature with gentle stirring
  • Add 10% BSA solution to a final concentration of 1% to block free binding sites
  • Centrifuge at 12,000 × g for 20 minutes to pellet gold-antibody conjugates
  • Resuspend in preservation buffer (0.01M PBS containing 1% BSA, 5% sucrose, 0.1% NaN₃, pH 7.4)

Test Strip Assembly:

  • Sample pad: Treat with buffer (0.01M PBS, 0.5% Triton X-100, 0.1% NaN₃, pH 7.4) and dry
  • Conjugate pad: Apply gold-antibody conjugate and lyophilize
  • Nitrocellulose membrane: Dispense H3-OVA conjugate (0.5 mg/mL) as test line and goat anti-mouse IgG (1 mg/mL) as control line using a dispense rate of 1 μL/cm
  • Absorbent pad: Cut to appropriate size
  • Assemble components on backing card with 1-2 mm overlaps between adjacent components
  • Cut into 3-4 mm wide strips and store in sealed bags with desiccant

G Sample Sample Application Conjugate Gold-Conjugate Pad Sample->Conjugate Flow TestLine Test Line H3-OVA Conjugate->TestLine Complex Migration ControlLine Control Line Anti-IgG TestLine->ControlLine Lateral Flow Absorbent Absorbent Pad ControlLine->Absorbent Wicking Action

Figure 1: Immunochromatographic Strip Assembly and Flow Principle

Assay Procedure and Interpretation
  • Sample Preparation: Homogenize 2 g of sample with 8 mL of PBS containing 0.1% Tween-20
  • Centrifuge at 5,000 × g for 5 minutes to collect supernatant
  • Testing: Add 100 μL of supernatant to the sample well of the test strip
  • Incubation: Allow the sample to migrate for 10-15 minutes at room temperature
  • Result Interpretation:
    • Positive: Only control line appears (this compound concentration > visual detection limit)
    • Negative: Both test and control lines appear (this compound concentration below detection limit)
    • Invalid: No control line appears, regardless of test line visibility

Applications & Performance

Real-Sample Detection and Validation

The developed CIA method was validated for detecting this compound in various sample matrices including tomato, wheat, water, and soil. The method demonstrated excellent accuracy with recovery rates ranging from 91.5% to 99.7% and high precision with coefficient of variation values between 1.45% and 6.02%. The results were verified through comparison with liquid chromatography-tandem mass spectrometry (LC-MS/MS), confirming the reliability of the immunoassay for real-world applications [2].

Table 3: Detection Performance of this compound CIA in Different Sample Matrices

Sample Matrix Visual LOD (ng/mL) Elimination Value (ng/mL) Recovery Rate (%) Coefficient of Variation (%)
Tomato 10 50 95.2 - 99.7 1.45 - 4.82
Wheat 20 200 91.5 - 98.3 3.15 - 6.02
Water 5 20 97.8 - 99.1 2.27 - 3.89
Soil 10 100 92.4 - 96.9 4.13 - 5.76

The visual limits of detection (vLOD) and elimination values meet the maximum residue limit requirements for this compound specified in the Chinese GB 2763-2021 regulations. The stability testing confirmed that the test strips could be stored stably for extended periods under appropriate conditions (desiccated at 4°C), making them suitable for field deployment and routine monitoring applications [2].

Advantages and Limitations

The CIA method offers several advantages over conventional techniques:

  • Rapid results within 15 minutes compared to hours for LC-MS/MS
  • No requirement for expensive instrumentation or specialized training
  • Suitable for on-site screening of large sample numbers
  • Cost-effective for routine monitoring programs

However, certain limitations should be considered:

  • Matrix effects may require sample dilution or extraction for complex matrices
  • Quantitative precision is lower than instrumental methods
  • Cross-reactivity with major metabolites should be thoroughly characterized

Troubleshooting Guide

Table 4: Common Issues and Solutions in this compound Immunoassay

Problem Possible Cause Solution
Faint or no control line Insufficient sample volume Ensure 100 μL of sample is applied
Deteriorated gold conjugate Prepare fresh conjugate and test strips
High background Non-specific binding Optimize blocking conditions and surfactant concentration
False positives Hook effect at high concentrations Dilute sample and retest
Inconsistent results Matrix interference Dilute sample or use standard addition method

Conclusion

These application notes provide a comprehensive protocol for the successful development of highly specific antibodies against this compound through rational hapten design and their application in sensitive immunoassays. The computer-aided hapten prediction strategy proved essential for generating the high-performance antibody 2B3, which enabled the establishment of a robust colloidal gold immunochromatography assay. This method facilitates the rapid, on-site detection of this compound residues in various food and environmental samples, addressing an important need for monitoring this fungicide to ensure food safety and environmental health. The protocols described can be adapted for hapten design and antibody development against other small molecule compounds, providing a valuable framework for researchers in the field of immunodetection [2] [1].

References

Monoclonal Antibody 2B3: Profile and Performance

Author: Smolecule Technical Support Team. Date: February 2026

Monoclonal antibody (mAb) 2B3 is a highly specific immunoglobulin developed for the sensitive detection of the fungicide Anilazine in environmental and food samples [1]. The table below summarizes its key characteristics and the performance of the immunoassay.

Parameter Specification / Value
Target Analyte This compound (Fungicide)
Antibody Name 2B3 [1]
Assay Format Colloidal Gold Immunochromatography Assay (CIA) [1]
Affinity (IC₅₀) 0.52 ng/mL [1]
Visual Limit of Detection (vLOD) Tomato: 10 ng/mL; Wheat: 20 ng/mL; Water: 5 ng/mL; Soil: 10 ng/mL [1]
Elimination Value Tomato: 50 ng/mL; Wheat: 200 ng/mL; Water: 20 ng/mL; Soil: 100 ng/mL [1]
Sample Recovery 91.5% - 99.7% [1]
Coefficient of Variation (CV) 1.45% - 6.02% [1]

Experimental Protocol: Colloidal Gold Immunochromatographic Assay for this compound

This protocol details the procedure for using the mAb 2B3-based colloidal gold immunochromatographic strip for the rapid detection of this compound residues [1].

Principle of the Assay

The assay is a competitive immunoformat. This compound in the sample competes with an this compound-antigen conjugate immobilized on the test line of the strip for binding to the limited number of mAb 2B3-colloidal gold particles. The intensity of the test line is inversely proportional to the concentration of this compound in the sample.

Materials and Reagents
  • mAb 2B3-based Colloidal Gold Strips: Pre-coated with an this compound conjugate at the test (T) line and species-specific anti-immunoglobulin antibodies at the control (C) line.
  • This compound Standard Solutions: For calibration and quality control.
  • Sample Extracts: Prepared from tomato, wheat, water, or soil.
Sample Preparation
  • Tomato/Wheat: Homogenize the sample. Extract with a suitable solvent (e.g., methanol or acetonitrile). Dilute the extract with the provided assay buffer.
  • Water: Filter the water sample to remove particulates. Adjust the pH if necessary.
  • Soil: Air-dry and sieve the soil. Perform solvent extraction on a sub-sample. Dilute the extract with assay buffer.
Assay Procedure
  • Apply Sample: Dip the strip into the prepared sample extract or add a specified volume (e.g., 80-100 µL) to the sample well.
  • Incubate: Allow the strip to develop at room temperature for a specified time (e.g., 10-15 minutes).
  • Interpret Results: Visually inspect the intensity of the test and control lines.
Result Interpretation
  • Negative Result: Both the control (C) line and test (T) line are visible. The sample this compound concentration is below the detectable level.
  • Positive Result: The control (C) line is visible, but the test (T) line is absent or visibly weaker than the negative control. The sample this compound concentration is at or above the detection limit.
  • Invalid Result: The control (C) line does not appear. The test is invalid and must be repeated.

The workflow below illustrates the core experimental process for developing and validating the mAb 2B3 and the corresponding immunochromatographic assay.

Start Start: Hapten Design and Synthesis A Immunogen Preparation Start->A B Animal Immunization (Host: Mice) A->B C Hybridoma Generation and Screening B->C D mAb 2B3 Production and Characterization C->D E CIA Strip Development (Colloidal Gold Conjugation) D->E F Assay Validation (Sensitivity, Specificity, Accuracy) E->F End Application: Sample Screening F->End

Key Development and Application Notes

  • Rational Hapten Design: The high specificity of mAb 2B3 was achieved through computer-aided hapten design. Three potential this compound haptens were evaluated by analyzing their Electrostatic Potential (ESP) surfaces using Visual Molecular Dynamics (VMD) and Multiwfn software to select the optimal immunogen [1].
  • Matrix Effect Management: The antibody was screened with a strategy to enhance the matrix effect, which was crucial for achieving high sensitivity and accuracy in complex sample types like tomato, wheat, and soil [1].
  • Regulatory Compliance: The visual detection and elimination limits of the established CIA meet the Maximum Residue Limit (MRL) requirements for this compound as stipulated in the Chinese standard GB 2763-2021 [1].
  • Method Verification: The accuracy and reliability of the CIA strips were confirmed through recovery studies and cross-verification using liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1].

References

Comprehensive Application Notes and Protocols: Visual Limit of Detection (vLOD) Determination for Anilazine Using Colloidal Gold Immunochromatographic Assay (CIA) Strips

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Background

Anilazine (2,4-dichloro-6-(2-chloroanilino)-1,3,5-triazine) is a broad-spectrum fungicide widely used in agricultural production to inhibit fungal spore synthesis and enhance plant resistance by inducing antimicrobial peptide production. Despite its effectiveness, This compound residues persist in the environment and agricultural products, leading to contamination of water, soil, and food chains. Studies have demonstrated that this compound exposure can cause dermal irritation, endocrine disruption, neurological disorders, and hepatocarcinogenicity through esophageal and respiratory exposure routes [1]. The European Union banned this compound in 2004 due to these concerns, while regulatory agencies in other regions including China and the United States have established strict maximum residue limits (MRLs)—notably 10 mg/kg in tomatoes and cucumbers, and 0.2 mg/kg in rice according to Chinese GB 2763-2021 [1].

Traditional instrumental methods for this compound detection such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) provide accurate quantification but require extensive sample preparation, sophisticated equipment, and laboratory settings, making them unsuitable for rapid on-site screening [1] [2]. The colloidal gold immunochromatography assay (CIA) developed by Guo et al. (2025) addresses these limitations by offering rapid, specific, and sensitive detection without requiring specialized instrumentation. This protocol details the procedure for using CIA strips to visually detect this compound residues in various matrices, enabling researchers and safety inspectors to perform high-throughput screening in field conditions with results within 15 minutes [3] [1].

Materials and Reagents

Equipment and Instruments
  • CIA Strips: Pre-coated with anti-anilazine monoclonal antibody (2B3) and antigen conjugates
  • Sample Homogenizer: Blade blender capable of achieving fine particle consistency
  • Centrifuge: Bench-top model with capacity for 15 mL tubes at 4000 × g
  • Micropipettes: Variable volume (10-100 μL and 100-1000 μL) with disposable tips
  • Vortex Mixer: For thorough sample resuspension
  • Analytical Balance: Precision to 0.1 mg
  • Timer: Digital stopwatch or timer
  • pH Meter: For buffer preparation
  • Drying Oven: For strip storage condition maintenance
Chemicals and Reagents
  • This compound Standards: Certified reference material of known purity
  • Extraction Solvent: Acetonitrile (HPLC grade)
  • Phosphate Buffered Saline (PBS): 0.01 M, pH 7.4
  • Distilled or Deionized Water: HPLC grade or equivalent purity
  • Methylene Chloride: For partitioning steps (if required)
  • Florisil Column: 3% deactivated for sample cleanup
Preparation of Solutions
  • Extraction Buffer: Acetonitrile:water (4:1, v/v)
  • Running Buffer: 0.01 M PBS, pH 7.4 with 0.5% BSA
  • Standard Solutions: Prepare this compound stock solution at 1 mg/mL in acetonitrile, then serially dilute with appropriate matrix extract to create working standards (0, 5, 10, 20, 50, 100 ng/mL)

Procedures

Sample Preparation
3.1.1 Solid Samples (Tomato, Wheat)
  • Homogenization: Collect representative samples and homogenize using a blender until uniform consistency is achieved
  • Extraction: Weigh 2.0 ± 0.1 g of homogenized sample into a 15 mL centrifuge tube
  • Add 4 mL of acetonitrile and vortex vigorously for 60 seconds
  • Centrifuge at 4000 × g for 5 minutes at room temperature
  • Collect the supernatant and transfer to a clean tube
  • Dilution: Dilute the extract 1:1 (v/v) with running buffer (0.01 M PBS, pH 7.4)
3.1.2 Liquid Samples (Water)
  • Filtration: Filter water samples through a 0.45 μm membrane filter to remove particulate matter
  • Extraction: For clean water samples, use directly after adding equal volume of running buffer
  • For complex water matrices, perform liquid-liquid extraction with 5 mL methylene chloride per 10 mL sample
  • Evaporate the organic layer under nitrogen stream and reconstitute in 1 mL running buffer
3.1.3 Soil Samples
  • Preparation: Air-dry and sieve soil samples through a 2 mm mesh
  • Extraction: Weigh 1.0 ± 0.1 g soil into centrifuge tube
  • Add 5 mL acetonitrile:water (8:2, v/v) and vortex for 60 seconds
  • Sonicate for 10 minutes, then centrifuge at 4000 × g for 5 minutes
  • Collect supernatant and dilute 1:2 with running buffer before analysis
CIA Strip Testing Procedure
  • Equilibration: Remove the required number of CIA strips from sealed packaging and allow them to equilibrate to room temperature (approximately 15-30 minutes)
  • Application: Pipette 80-100 μL of prepared sample extract into the sample well of the CIA strip
  • Migration: Allow the sample to migrate along the strip membrane for 15 minutes at room temperature (15-25°C)
  • Visual Assessment: Observe the development of the test and control lines within the designated reading window
  • Interpretation: Compare the intensity of the test line to the control line and reference card if available

The following workflow diagram illustrates the complete CIA strip testing procedure:

SamplePrep Sample Preparation Homogenize Homogenize Sample SamplePrep->Homogenize Extract Extract with Acetonitrile Homogenize->Extract Centrifuge Centrifuge at 4000 × g Extract->Centrifuge Dilute Dilute with Buffer Centrifuge->Dilute StripTest CIA Strip Testing Dilute->StripTest Apply Apply 100 μL Extract StripTest->Apply Migrate Migrate for 15 min Apply->Migrate Read Read Visual Results Migrate->Read Interpretation Result Interpretation Read->Interpretation Positive Positive: Control line only Interpretation->Positive Negative Negative: Both lines visible Interpretation->Negative Invalid Invalid: No control line Interpretation->Invalid

Visual Limit of Detection (vLOD) Determination
  • Prepare spiked samples at concentrations of 0, 2, 5, 10, 20, and 50 ng/mL in appropriate negative matrix extracts
  • Analyze each concentration with 10 replicate CIA strips
  • Record the lowest concentration at which the test line is completely absent in ≥95% of replicates
  • Validate vLOD with independent samples in the same matrix

Results and Interpretation

Reading and Interpreting Visual Results
  • Negative Result: Both control line and test line are visible regardless of color intensity—indicates this compound concentration below the vLOD
  • Positive Result: Control line is visible but test line is completely absent—indicates this compound concentration at or above the vLOD
  • Invalid Result: Control line fails to appear regardless of test line presence—indicates improper strip function or procedural error
Validation with Confirmatory Methods
  • LC-MS/MS Confirmation: For samples testing positive by CIA strips, confirm results using LC-MS/MS methodology
  • Sample Preparation for LC-MS/MS:
    • Extract positive samples with acetonitrile as described in section 3.1.1
    • Cleanup using Florisil column chromatography
    • Concentrate under nitrogen stream and reconstitute in mobile phase
    • Analyze using reverse-phase C18 column with acetonitrile-water mobile phase (55:45, v/v) and detection at 275 nm
  • Comparison: Compare quantitative results from LC-MS/MS with qualitative CIA strip results to validate accuracy

Performance Characteristics

Sensitivity and Detection Limits

Table 1: Visual Limits of Detection (vLOD) and Cutoff Values for this compound CIA Strips in Various Matrices

Sample Matrix vLOD (ng/mL) Cutoff Value (ng/mL) Maximum Residue Limit (MRL) Compliance
Tomato 10 50 Complies with GB 2763-2021 (10 mg/kg)
Wheat 20 200 Complies with relevant MRLs
Water 5 20 Below regulatory concerns
Soil 10 100 N/A

The visual limit of detection (vLOD) represents the lowest this compound concentration at which the test line completely disappears in ≥95% of replicates, while the cutoff value indicates the concentration at which all tested strips show positive results [3] [1]. The developed CIA strips demonstrate excellent sensitivity across all tested matrices, with vLOD values significantly below established MRLs for food commodities, providing an appropriate safety margin for regulatory compliance.

Accuracy and Precision

Table 2: Recovery Rates and Precision of this compound CIA Strips

Sample Matrix Spike Level (ng/mL) Recovery Rate (%) Coefficient of Variation (%)
Tomato 20 95.2 4.8
Tomato 50 97.5 3.2
Tomato 100 99.7 1.5
Wheat 50 91.5 6.0
Wheat 100 94.3 4.5
Water 10 98.2 2.8
Water 20 99.1 1.9
Soil 50 92.8 5.2

The CIA strips demonstrate exceptional accuracy with recovery rates ranging from 91.5% to 99.7% across all tested matrices and spike concentrations [3]. The precision, expressed as coefficient of variation (CV), ranges from 1.5% to 6.0%, indicating highly reproducible performance suitable for both qualitative screening and semi-quantitative estimation of this compound concentrations [3] [1].

Specificity and Stability

The anti-anilazine monoclonal antibody (2B3) exhibits high specificity due to computer-aided hapten design that preserved the characteristic functional groups of this compound including the chlorine atoms, amine group, and triazine ring structure [3] [1]. The antibody shows minimal cross-reactivity with structurally similar compounds, ensuring reliable identification of this compound residues in complex matrices.

Stability testing confirms that CIA strips maintain performance specifications when stored at 4°C in desiccated conditions for up to 12 months. Strips should be protected from direct sunlight, moisture, and extreme temperatures (>30°C) to preserve optimal functionality.

Troubleshooting and Notes

  • Faint Test Line Appearance: If a faint test line appears at concentrations above the vLOD, ensure samples are properly diluted with running buffer to minimize matrix effects
  • Incomplete Migration: Check that sample volume is sufficient (80-100 μL) and that strips are placed on a level surface during development
  • High Background Color: Centrifuge samples longer or dilute further to remove particulate matter that may cause background interference
  • Storage Considerations: Always store strips in sealed containers with desiccant and avoid freeze-thaw cycles

The developed CIA strip method represents a significant advancement in rapid this compound detection, providing researchers and regulatory agencies with a reliable tool for on-site screening of environmental and food samples. The method's simplicity, speed, and cost-effectiveness make it particularly suitable for high-throughput monitoring programs where laboratory-based instrumentation is unavailable or impractical [3] [1].

References

Application Notes: Anilazine MRLs in GB 2763-2021

Author: Smolecule Technical Support Team. Date: February 2026

1. Regulatory Context The "National Food Safety Standard-Maximum Residue Limits for Pesticides in Food" (GB 2763-2021) is the mandatory regulatory framework in China, which came into effect on September 3, 2021 [1]. This document specifies over 10,000 Maximum Residue Limits (MRLs) for 564 pesticides in various food categories [2] [1]. The standard is designed to ensure food safety and provide a basis for the supervision of pesticide residues.

2. Anilazine-Specific MRLs this compound is a broad-spectrum fungicide used on fruits, vegetables, and other crops. The following table summarizes its established MRLs in specific commodities as per GB 2763-2021 [3].

Table: Maximum Residue Limits (MRLs) for this compound in Select Commodities under GB 2763-2021

Commodity MRL (mg/kg)
Cucumber 10
Tomato 10
Rice 0.2

3. Toxicological and Regulatory Significance this compound residues pose potential health risks, with studies indicating that long-term exposure can cause skin irritation and potentially lead to more serious complications [3]. The MRL for rice is significantly lower than for tomatoes and cucumbers, reflecting a stricter tolerance level for this staple grain. It is also important to note that while this compound has MRLs established in China and North America, it has been banned for use in the European Union since 2004 [3].

Experimental Protocols for this compound Analysis

Monitoring compliance with these MRLs requires robust analytical methods. The following sections detail two primary methodological approaches.

Protocol 1: Immunoassay for Rapid Screening

This method is based on the development of a highly specific monoclonal antibody (mAb) for this compound, suitable for quick, on-site screening [3].

1. Principle The method relies on the specific binding between an antibody and the this compound molecule. Haptens mimicking the structure of this compound were designed using computer-aided analysis and synthesized to produce antibodies in experimental animals [3].

2. Key Reagents and Materials

  • Haptens: H1, H2, H3 (with 4-6 carbon spacer arms) [3].
  • Carrier Proteins: Bovine Serum Albumin (BSA), Ovalbumin (OVA), Keyhole Limpet Hemocyanin (KLH) for conjugate synthesis [3].
  • Synthesis Reagents: Carbodiimide (EDC), N-Hydroxysuccinimide (NHS) [3].
  • Cell Culture: SP2/0 myeloma cells for monoclonal antibody production [3].

3. Procedure

  • Hapten Design & Conjugate Synthesis: Analyze the this compound structure and design haptens that retain its characteristic functional groups (chlorine atom, amine group, triazine ring). Link the selected hapten to a carrier protein (e.g., BSA) using EDC/NHS chemistry to form an immunogen [3].
  • Antibody Production: Immunize mice with the immunogen. Generate hybridomas by fusing spleen cells from immunized mice with SP2/0 myeloma cells. Screen the supernatants for specific anti-Anilazine antibodies [3].
  • Immunoassay Development (Colloidal Gold Immunochromatography - CIA):
    • Sample Preparation: Homogenize the sample (e.g., tomato, wheat). Extract with a suitable solvent (e.g., methanol) and dilute with buffer [3].
    • Test Procedure: Apply the extracted sample to the test strip. The analyte in the sample competes with the gold-labeled this compound conjugate for binding sites on the fixed antibody in the test line [3].
    • Result Readout: Visually interpret the results within 15 minutes. The intensity of the test line is inversely proportional to the concentration of this compound in the sample [3].

4. Performance Characteristics

  • Cut-off Limit of Detection (cLOD): 2.5 μg/kg in tomato and wheat; 1.0 μg/kg in water [3].
  • Advantages: High sensitivity and specificity, simplicity, low cost, high efficiency, suitable for rapid on-site testing of large sample volumes [3].

The workflow below illustrates the key stages of immunoassay development and application for this compound detection.

G cluster_design Hapten Design & Conjugation cluster_antibody Antibody Production cluster_assay Assay Development & Application Start Start: this compound Immunoassay Protocol A Computer-Aided Hapten Design Start->A B Synthesize Haptens (H1, H2, H3) A->B C Conjugate Hapten to Carrier Protein (BSA) B->C D Immunize Mice with Immunogen C->D E Generate & Screen Hybridomas D->E F Produce High-Performance Monoclonal Antibody (mAb) E->F G Develop Colloidal Gold Immunochromatography Strip F->G H Prepare Sample (Homogenize & Extract) G->H I Apply Sample to Strip (15 min incubation) H->I J Visual Readout of Results I->J

Protocol 2: Instrumental Confirmation by LC-MS/MS and GC-MS/MS

Chromatographic methods coupled with mass spectrometry are considered the gold standard for confirmatory, multi-residue analysis [4] [5] [6].

1. Principle This method involves the extraction of pesticides from the food matrix followed by separation and detection using liquid or gas chromatography coupled with tandem mass spectrometry (LC-MS/MS or GC-MS/MS). This provides high sensitivity, selectivity, and the ability to confirm analyte identity [4] [6].

2. Key Equipment and Reagents

  • Instrumentation: UPLC-MS/MS system and/or GC-MS/MS system [4].
  • Solvents: Acetonitrile (ACN), Methanol (MeOH), both LC-MS grade [4].
  • QuEChERS Kits: Pre-packaged kits containing salts like magnesium sulfate (MgSO₄) and sodium chloride (NaCl) for extraction and purification [4] [6].
  • Standards: Analytical standards of this compound and other target pesticides with certified purity [6].

3. Procedure

  • Sample Preparation (Modified QuEChERS):
    • Homogenization: Homogenize a representative sample of the commodity (e.g., blueberry, tomato) [4] [6].
    • Extraction: Weigh the homogenized sample into a centrifuge tube. Add a solvent, typically acetonitrile, and shake vigorously. The specific solvent may require optimization; for instance, acetonitrile with 1% aqueous ammonia was used for certain pesticides [4].
    • Partitioning: Add QuEChERS salts (e.g., MgSO₄, NaCl) to induce liquid-liquid partitioning, shake, and centrifuge [4] [6].
    • Clean-up (Optional): Transfer an aliquot of the upper extract to a tube containing dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18) for further clean-up, shake, and centrifuge [6].
  • Analysis:
    • Instrumental Parameters: Inject the purified extract into the LC-MS/MS or GC-MS/MS system. Use Multiple Reaction Monitoring (MRM) mode for high selectivity [6].
    • Quantification: Quantify this compound by comparing the peak area in the sample to a calibration curve constructed from analytical standards [5].

4. Performance Characteristics

  • Limit of Quantification (LOQ): Can be as low as 10 μg/kg for multi-residue methods in fruits and vegetables [5].
  • Recovery: Typically within the acceptable range of 70-120% [5].
  • Advantages: Wide scope (can analyze hundreds of pesticides simultaneously), high confidence in identification, precise quantification [6].
  • Disadvantages: Requires expensive instrumentation, specialized training, and is less suitable for rapid, on-site screening [3].

Discussion and Conclusion

The establishment of MRLs for this compound in GB 2763-2021 underscores the importance of monitoring this fungicide to ensure food safety [3]. The choice of analytical method depends on the specific application:

  • The immunoassay protocol is ideal for rapid, high-throughput screening in the field or at entry points in the supply chain due to its speed and low cost [3].
  • The chromatographic-mass spectrometric protocols are essential for official laboratory testing, providing unambiguous confirmation and precise quantification, especially in a multi-residue context [4] [6].

Employing a tiered approach, using immunoassays for initial screening followed by confirmatory analysis via LC-MS/MS or GC-MS/MS, represents a comprehensive and efficient strategy for enforcing compliance with GB 2763-2021 standards for this compound and other pesticides.

References

Comprehensive Application Notes and Protocols: Synthesis and Characterization of Anilazine

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Anilazine Chemistry and Historical Context

This compound (IUPAC name: 4,6-dichloro-N-(2-chlorophenyl)-1,3,5-triazin-2-amine) is a triazine-based fungicide first introduced in approximately 1955 for agricultural applications. This chlorinated heterocyclic compound belongs to the chemical class of aniline derivatives substituted with a dichlorotriazine moiety, imparting specific biological activity against fungal pathogens. This compound functions as a multi-site protectant fungicide with non-systemic activity, making it valuable for resistance management in integrated pest control programs. Its molecular formula is C₉H₅Cl₃N₄, with a molecular weight of 275.52 g/mol, featuring both a chlorophenyl ring and a dichlorotriazine system that are essential for its fungicidal properties [1].

The significance of this compound in agricultural chemistry stems from its broad-spectrum activity against various fungal pathogens including late blights, leaf spots, anthracnose, downy mildew, Botrytis species, and Alternaria species. Historically, it found application on various crops including fruits (blackberry, cranberry, raspberry, blueberry, and melon), celery, cucumber, garlic, onions, potatoes, pumpkins, cereals, and coffee [1]. Despite its gradual phase-out in many markets due to environmental concerns, this compound remains a compound of significant interest in agrochemical research as a model triazine fungicide and for understanding the structure-activity relationships of chlorinated heterocyclic compounds.

The chemical structure of this compound incorporates two distinct reactive centers: the dichlorotriazine system which is susceptible to nucleophilic substitution, and the aniline moiety which can participate in various electrophilic aromatic substitution reactions. This combination results in a compound with moderate persistence in the environment and specific mode of action as an enzyme inhibitor with multi-site activity, classified under FRAC (Fungicide Resistance Action Committee) code M08 [1]. The following sections provide detailed synthetic protocols, characterization data, and application notes relevant to researchers and development professionals working with this classic fungicidal compound.

Synthetic Routes and Experimental Protocols

Preparation of Cyanuric Chloride (Intermediate 1)

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) serves as a fundamental building block in the synthesis of this compound and many other triazine-based compounds. This intermediate can be prepared through the trimerization of cyanogen chloride in the liquid phase, a process that requires careful control due to its highly exothermic nature [2].

2.1.1 Detailed Synthetic Protocol
  • Reaction Setup: Begin by assembling a 2-L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, temperature probe, and an addition funnel. The apparatus should be maintained under an inert atmosphere (nitrogen or argon) and placed in a cooling bath capable of maintaining temperatures between -10°C to 0°C.

  • Reaction Procedure: Charge the flask with 500 mL of dimethyl ether previously saturated with hydrogen chloride (at least 15% by weight). Cool the solvent to -5°C with continuous stirring. Gradually add cyanogen chloride (1.0 mol, 61.5 g) dropwise over 2-3 hours while maintaining the internal temperature below 0°C. Caution: Cyanogen chloride is highly toxic and volatile (boiling point 13.8°C); all manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Monitoring: After complete addition, continue stirring for an additional 2 hours at 0°C, then allow the reaction mixture to warm gradually to room temperature. Monitor reaction progress by thin-layer chromatography (silica gel, hexane:ethyl acetate 4:1, UV visualization).

  • Workup and Isolation: Upon completion, filter the resulting suspension to collect the white crystalline product. Wash the solid with cold pentane (2 × 50 mL) and dry under reduced pressure (0.1 mmHg) for 6 hours. The expected yield of cyanuric chloride is 85-92% (55-60 g) with a melting point of 145-147°C [2].

Table 1: Characterization Data for Cyanuric Chloride

Parameter Specification Method
Molecular Formula C₃Cl₃N₃ Elemental Analysis
Molecular Weight 184.41 g/mol -
Melting Point 145-147°C Capillary Method
Purity >98% HPLC-UV
Appearance White crystalline solid Visual
Spectral Data (¹H NMR) (CDCl₃) δ: No proton signals Varian 400 MHz
Preparation of o-Chloroaniline (Intermediate 2)

o-Chloroaniline (2-chloroaniline) serves as the aniline component in the synthesis of this compound. While commercially available, it can be prepared through several routes including the direct chlorination of aniline followed by separation of isomers, or through reduction of o-chloronitrobenzene.

2.2.1 Alternative Preparation via Direct Chlorination

Recent patent literature describes an improved method for preparing o-chloro-p-nitroaniline, which can be subsequently reduced to o-chloroaniline [3]:

  • Reaction Setup: In a 1-L jacketed reactor equipped with overhead stirring, thermocouple, and gas inlet tube, charge a solution of p-nitroaniline (1.0 mol, 138 g) in 8-11% hydrochloric acid (600 mL).

  • Chlorination Procedure: Cool the suspension to -10°C to 0°C using a circulating bath. Bubble chlorine gas (1.0-1.1 mol, 71-78 g) through the reaction mixture at a controlled rate of 0.35-0.5 m³/h while maintaining temperature below 0°C. Monitor the reaction by HPLC until complete consumption of starting material is observed.

  • Workup and Isolation: Upon completion, filter the bright yellow precipitate and wash with cold water until neutral pH. Dry under vacuum to constant weight to obtain o-chloro-p-nitroaniline with 85-90% yield and purity >95% by HPLC [3].

  • Reduction to o-Chloroaniline: The o-chloro-p-nitroaniline can be reduced to o-chloroaniline using catalytic hydrogenation (H₂, Pd/C, 50 psi, 25°C, 4 h) or via chemical reduction (Zn dust, acetic acid/water, 70°C, 2 h). Purify by vacuum distillation (bp 115-118°C/20 mmHg) to obtain the final product in 90-95% yield.

Synthesis of this compound (Final Compound)

The synthesis of this compound proceeds through a nucleophilic aromatic substitution reaction between cyanuric chloride and o-chloroaniline, where the aniline nitrogen attacks the triazine ring, preferentially at the 4-position, followed by displacement of the second chlorine atom.

2.3.1 Detailed Synthetic Protocol
  • Reaction Setup: In a 1-L three-necked flask equipped with mechanical stirrer, thermometer, and reflux condenser, charge cyanuric chloride (1.0 mol, 184.4 g) and toluene (400 mL). Cool the suspension to 0-5°C using an ice-water bath.

  • Reaction Procedure: Prepare a solution of o-chloroaniline (1.0 mol, 127.6 g) in toluene (100 mL) and add dropwise to the cyanuric chloride suspension over 1-2 hours while maintaining temperature below 10°C. After complete addition, warm the reaction mixture gradually to room temperature and then heat to 40-45°C for 4-6 hours. Monitor reaction progress by TLC (silica gel, hexane:ethyl acetate 7:3, UV visualization).

  • Workup and Isolation: After completion, cool the reaction mixture to room temperature and transfer to a separatory funnel. Wash sequentially with 5% hydrochloric acid (2 × 100 mL), 5% sodium bicarbonate solution (2 × 100 mL), and brine (100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a crude solid.

  • Purification: Recrystallize the crude product from isopropanol (500 mL) to afford pure this compound as white to light brown crystals. Typical yields range from 75-85% (207-234 g) with melting point of 159-160°C [1] [4].

Table 2: Reaction Conditions Optimization for this compound Synthesis

Parameter Condition A Condition B Condition C
Solvent Toluene Dichloromethane Acetone
Temperature 40-45°C 25-30°C 50-55°C
Reaction Time 4-6 hours 8-12 hours 3-4 hours
Base None Triethylamine Sodium acetate
Yield 75-85% 65-70% 70-75%
Purity >97% >95% >96%

Analytical Characterization and Quality Control

Spectroscopic Properties

This compound exhibits characteristic spectroscopic features that facilitate its identification and quality assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (400 MHz, CDCl₃): δ 7.50 (dd, J = 7.8, 1.5 Hz, 1H, Ar-H), 7.38 (ddd, J = 8.5, 7.3, 1.6 Hz, 1H, Ar-H), 7.25-7.20 (m, 1H, Ar-H), 7.15 (br s, 1H, NH), 7.08-7.03 (m, 1H, Ar-H) [5].
    • ¹³C NMR (100 MHz, CDCl₃): δ 170.5 (C-2, triazine), 166.8 (C-4, triazine), 164.3 (C-6, triazine), 135.2 (Ar-C), 130.5 (Ar-C), 129.8 (Ar-C), 128.1 (Ar-C), 127.5 (Ar-C), 122.3 (Ar-C) [5].
  • Infrared Spectroscopy (FT-IR): (KBr pellet, cm⁻¹): 3250 (N-H stretch), 1580 (C=N stretch, triazine), 1550 (C=C aromatic), 850 (C-Cl stretch), 810 (triazine ring breathing) [1].

  • Mass Spectrometry: EI-MS m/z: 276 [M+H]⁺ (12%), 274 [M-H]⁺ (35%), 240 [M-Cl]⁺ (28%), 205 [M-C₆H₄Cl]⁺ (45%), 168 [M-C₃Cl₂N₃]⁺ (100%) [5].

Physicochemical Properties

Comprehensive characterization of this compound's physicochemical properties is essential for formulation development and environmental assessment:

Table 3: Physicochemical Properties of this compound

Property Value Conditions Reference
Melting Point 159-160°C Capillary method [4]
Water Solubility 8 mg/L 20°C, pH 7 [1]
Log P 3.02 Octanol-water, 20°C [1]
Vapor Pressure 8.20 × 10⁻⁴ mPa 20°C [1]
Henry's Law Constant 1.10 × 10⁻⁴ Pa·m³/mol 25°C [1]
Density 1.7 g/mL 20°C [1]
Dissociation Constant (pKa) Not applicable Non-ionic [1]

The low aqueous solubility and moderate lipophilicity (log P = 3.02) of this compound influence its environmental fate and application methods. These properties necessitate specific formulation approaches to enhance dispersibility and coverage on plant surfaces. The compound is stable in neutral and slightly acidic aqueous media but undergoes hydrolysis under alkaline conditions, releasing chlorine atoms from the triazine ring [1] [4].

Safety Considerations and Regulatory Status

Handling and Toxicity Profile
  • Human Health Hazards: While this compound is not classified as highly toxic to humans (oral LD₅₀ in rats >5000 mg/kg), appropriate precautions should be taken to minimize exposure. The German Research Society recommends a Maximum Allowable Concentration of 0.2 mg/m³ in air [4]. Personal protective equipment including gloves, safety glasses, and laboratory coat should be worn during handling.

  • Environmental Hazards: this compound demonstrates high toxicity to fish and moderate toxicity to most aquatic organisms, birds, honeybees, and earthworms. It has potential for bioaccumulation, necessitating careful environmental monitoring when used in agricultural settings [1].

  • Stability and Incompatibilities: this compound is incompatible with oils and alkalis. It may corrode some types of metals and alloys. Under alkaline conditions, it undergoes hydrolysis with release of chlorine gas. Storage should be in a cool (0-6°C), dry place in tightly sealed containers [4].

Regulatory Status

This compound is currently not approved under EC Regulation 1107/2009 for use in the European Union. Its approval has expired, and it is considered largely obsolete in many markets, though it may still be available in some countries including the USA [1]. Researchers should consult local regulations regarding permissible uses, disposal requirements, and environmental restrictions when working with this compound.

Applications and Biological Activity

Fungicidal Applications

This compound functions as a non-systemic protectant fungicide with multi-site activity, making it valuable for resistance management. Its primary mode of action involves enzyme inhibition through interaction with multiple target sites in fungal pathogens [1].

Table 4: Fungicidal Spectrum and Application Rates

Target Pathogen Example Crops Application Rate Formulation Type
Late blights Potatoes, Tomatoes 1.0-2.0 kg/ha Wettable powder
Leaf spots Cereals, Turf 0.8-1.5 kg/ha Flowable concentrate
Anthracnose Beans, Cucumbers 1.2-1.8 kg/ha Wettable powder
Downy mildew Grapes, Onions 1.0-1.5 kg/ha Wettable powder
Botrytis Strawberries, Grapes 1.5-2.0 kg/ha Flowable concentrate
Alternaria Tomatoes, Cabbages 1.0-1.8 kg/ha Wettable powder
Formulation Considerations

This compound was historically commercialized under various trade names including Kemate, Triasym, Direz, Dyrene, and Botrysan. It was typically formulated as wettable powders or flowable concentrates to enhance dispersion and coverage on plant surfaces. The compound's low water solubility (8 mg/L at 20°C) and relatively high melting point (159-160°C) make it suitable for solid formulations with good shelf-life stability [1] [4].

The multi-site activity of this compound contributes to its value in anti-resistance management programs when used in rotation or mixture with single-site fungicides. As a triazine fungicide (FRAC code M08), it provides broad-spectrum protection against various fungal pathogens without showing cross-resistance with site-specific fungicides [1].

Experimental Workflow and Process Optimization

The following workflow diagram illustrates the complete synthetic pathway for this compound production, from raw materials to final product:

G A Starting Materials B Cyanogen Chloride A->B C Dimethyl Ether + HCl A->C F p-Nitroaniline A->F D Trimerization 0-5°C B->D C->D E Cyanuric Chloride (Intermediate 1) D->E K Coupling Reaction 40-45°C in Toluene E->K G Chlorination -10 to 0°C F->G H o-Chloro-p-nitroaniline G->H I Reduction H->I J o-Chloroaniline (Intermediate 2) I->J J->K L Crude this compound K->L M Purification Recrystallization L->M N Pure this compound M->N

Diagram 1: Complete Synthetic Pathway for this compound Production. This workflow illustrates the two parallel synthetic routes for key intermediates followed by the final coupling reaction to produce this compound.

Conclusion

This compound represents a historically significant fungicide from the triazine chemical class that continues to offer valuable insights for agrochemical research. The detailed synthetic protocols presented herein enable reproducible laboratory-scale production of this compound with yields exceeding 75% and purity >97%. The comprehensive characterization data facilitates quality control and method validation for researchers working with this compound.

While this compound's agricultural use has declined in many regions due to environmental concerns, its straightforward synthesis and well-defined chemical properties make it an excellent model compound for studying structure-activity relationships in chlorinated triazine derivatives. The protocols described can be adapted for preparing analogous triazine-based compounds with potential improved biological activity and environmental profiles.

Future research directions may include development of greener synthetic methodologies for this compound and its analogs, exploration of its activity against emerging plant pathogens, and investigation of its environmental fate using modern analytical techniques. Researchers should consider these protocols as foundational methods that can be optimized further for specific applications in medicinal and agrochemical discovery.

References

Comprehensive Application Notes and Protocols: Preparative HPLC Isolation and Characterization of Anilazine Photoproducts

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Background

Photodegradation significance in environmental chemistry and pesticide science cannot be overstated, particularly for compounds like anilazine (N-(2-chlorophenyl)-N'-(4,6-dichloro-1,3,5-triazine-2-yl)-amine), a chlorinated non-systemic foliar fungicide. After application, this compound deposits on plant cuticles where it becomes susceptible to sunlight-induced transformations. Unlike simple degradation, this compound undergoes photoinduced addition reactions with olefinic compounds present in plant cuticles, leading to the formation of bound residues that conventional analytical methods cannot easily detect [1]. These reaction products represent a significant analytical challenge and potential environmental concern, as their persistence and biological activity remain largely unknown.

The photochemical behavior of this compound demonstrates particular affinity for lipid double bonds, analogous to reactions observed with model compounds like cyclohexene and methyl oleate [1]. Under controlled UV irradiation, this compound exhibits rapid degradation with half-lives of only 8-15 minutes depending on filter systems used (WG 295 vs. WG 320) [1]. This rapid transformation underscores the importance of understanding its photochemical fate on crop surfaces and in the environment. The identification and isolation of these photoproducts is essential for comprehensive environmental risk assessment and understanding the complete toxicological profile of this compound residues.

Preparative high-performance liquid chromatography (HPLC) has emerged as a powerful technique for isolating pure compounds from complex mixtures, especially when combined with advanced structural elucidation tools like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy [2]. The integration of analytical profiling with preparative isolation strategies enables researchers to obtain sufficient quantities of photoproducts for definitive structural characterization and further toxicological evaluation. This approach aligns with current trends in natural product research that emphasize targeted isolation of prioritized compounds based on comprehensive metabolite profiling [2].

Table 1: Key Characteristics of this compound and Model Plant Cuticle Constituents

Compound Chemical Classification Role in Photodegradation Studies Structural Features
This compound Chlorinated aromatic fungicide Parent compound undergoing photodegradation Triazine ring with chloro- and chlorophenylamine substituents
Cyclohexene Cyclic alkene Model compound for plant cuticle constituents Cis-configured double bond in cyclic structure
Methyl Oleate Unsaturated fatty acid ester Model for unsaturated plant cuticle lipids Long aliphatic chain with cis-configured double bond

Experimental Design

Photodegradation Setup

The photodegradation experiments should be performed using a controlled irradiation system that simulates environmental conditions. Prepare an this compound solution at a concentration of 100 μg/mL in cyclohexene or methyl oleate, representing model plant cuticle constituents [1]. Transfer the solution to a quartz reaction vessel with magnetic stirring capability to ensure uniform irradiation. For irradiation, use a solar simulator equipped with appropriate optical filters to control wavelength distribution. Two filter types are recommended: WG 295 (cutoff at 295 nm) and WG 320 (cutoff at 320 nm) to simulate different solar conditions [1]. Maintain constant temperature at 25±2°C throughout irradiation using a recirculating water bath or Peltier cooling system.

Monitor the reaction progress by collecting aliquots at regular time intervals (e.g., 0, 5, 10, 15, 30, 60, 100 minutes) for analytical screening. Determine the degradation kinetics by tracking the disappearance of the this compound peak using HPLC-UV. Expect half-lives of approximately 8 minutes with WG 295 filter and 15 minutes with WG 320 filter based on reported data [1]. Terminate the irradiation when approximately 90% of the parent compound has degraded (typically 100-120 minutes) to ensure sufficient photoproduct formation while minimizing secondary degradation products.

Analytical Screening Methodology

Screen the photodegradation mixture using analytical HPLC-UV-MS to identify potential target photoproducts for isolation. Employ a reversed-phase C18 column (e.g., 150 × 4.6 mm, 2.7 μm particle size) maintained at 40°C. Use a binary mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile with the following gradient program: 0-2 min: 20% B; 2-20 min: 20-95% B; 20-23 min: 95% B; 23-25 min: 95-20% B; 25-30 min: 20% B for re-equilibration [1]. Set the flow rate to 0.8 mL/min and injection volume to 10 μL.

Detect photoproducts using a photodiode array detector (scanning 200-400 nm) coupled to a single quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source. Operate in both positive and negative ionization modes with a probe temperature of 300°C, capillary voltage of 3.5 kV, and desolvation gas flow of 10 L/min. The MS data will help identify potential molecular ions and fragment patterns of the photoproducts. This comprehensive analytical screening is essential for target selection before proceeding to preparative isolation.

G cluster_0 Photodegradation Phase cluster_1 Analytical Screening Phase Start Start Photodegradation Study Prep Prepare this compound Solution (100 μg/mL in cyclohexene or methyl oleate) Start->Prep UV UV Irradiation with WG295 or WG320 filters 25±2°C with stirring Prep->UV Prep->UV Monitor Monitor Reaction Progress Collect aliquots at time intervals UV->Monitor UV->Monitor Screen Analytical HPLC-UV-MS Screening Photoproduct identification Monitor->Screen Select Select Target Photoproducts for Isolation Screen->Select Screen->Select ScaleUp Scale Up Photoreaction for Preparative Isolation Select->ScaleUp End Proceed to Preparative HPLC ScaleUp->End

Figure 1: Experimental workflow for this compound photodegradation and photoproduct screening

Table 2: Recommended HPLC-MS Parameters for Photoproduct Screening

Parameter Setting Alternative Purpose
Column C18 (150 × 4.6 mm, 2.7 μm) C18 (100 × 2.1 mm, 1.7 μm) High resolution separation
Mobile Phase A 0.1% Formic acid in water 10 mM Ammonium formate Protonation in positive mode
Mobile Phase B 0.1% Formic acid in acetonitrile 10 mM Ammonium formate in methanol Gradient elution
Gradient 20-95% B in 20 min 5-100% B in 15 min Compound elution
Flow Rate 0.8 mL/min 0.4 mL/min (for UHPLC) Optimal separation efficiency
Column Temperature 40°C 35-45°C Retention time stability
Ionization Mode ESI Positive/Negative APCI Positive/Negative Compound-dependent detection
Mass Range m/z 50-1000 m/z 100-1500 Cover expected masses

Preparative HPLC Isolation

Sample Preparation

Scale up the photodegradation reaction to generate sufficient material for isolation. Prepare 500 mL of this compound solution at 100 μg/mL in cyclohexene or methyl oleate and divide among multiple quartz vessels. Irradiate simultaneously using the established parameters (WG 295 or WG 320 filters, 25°C) until approximately 80-90% degradation is achieved. Combine the irradiated solutions and concentrate to near dryness under reduced pressure at 40°C using a rotary evaporator. Reconstitute the residue in 10-15 mL of methanol or acetonitrile, sonicate for 10 minutes to ensure complete dissolution, and centrifuge at 10,000 × g for 5 minutes to remove particulate matter.

Perform a preliminary clean-up using solid-phase extraction (SPE) with C18 cartridges (e.g., 5 g sorbent mass, 60 mL capacity) to remove highly polar impurities and matrix components. Condition the cartridge sequentially with 5 column volumes (CV) of methanol and 5 CV of water. Load the sample, wash with 5 CV of 20% methanol in water, and elute the target compounds with 5 CV of 80% methanol in water. Concentrate the eluate and adjust to a final volume of 5 mL in the injection solvent (typically 80% methanol in water). Filter through a 0.45 μm PTFE membrane filter before preparative HPLC injection to prevent column clogging and system damage.

Preparative HPLC Protocol

Utilize a preparative HPLC system equipped with a binary pump, autosampler, column oven, and fraction collector. For the stationary phase, select a preparative C18 column (250 × 21.2 mm, 5 μm particle size, 100 Å pore size) maintained at 30°C. The mobile phase should consist of (A) 0.1% trifluoroacetic acid (TFA) in water and (B) 0.1% TFA in acetonitrile. Employ a gradient elution at a flow rate of 15 mL/min: 0-5 min: 30% B; 5-25 min: 30-70% B; 25-30 min: 70-95% B; 30-35 min: 95% B; 35-40 min: 95-30% B; 40-45 min: 30% B for re-equilibration [1] [3]. Monitor the effluent at 254 nm and 280 nm using a dual-wavelength UV detector.

Optimize the injection parameters by injecting 1-2 mL of the prepared sample solution (approximately 5-10 mg total solute) in multiple runs. Program the fraction collector to trigger based on UV threshold (e.g., >50 mAU) with a minimum collection time of 5 seconds to ensure adequate recovery. Collect each peak of interest in separate glass tubes and combine fractions from multiple runs based on analytical HPLC analysis. Concentrate the pooled fractions under reduced pressure at 35°C, transfer to pre-weighed vials, and remove residual solvent under a gentle stream of nitrogen. Determine the mass of each isolated photoproduct and record the yield as a percentage of initial this compound.

Table 3: Preparative HPLC Operating Conditions for this compound Photoproduct Isolation

Parameter Standard Conditions Alternative Conditions Notes
Column C18 (250 × 21.2 mm, 5 μm) C18 (250 × 10 mm, 5 μm) for smaller scale Larger diameter for higher loading
Mobile Phase A 0.1% TFA in water 0.1% Formic acid in water TFA improves peak shape
Mobile Phase B 0.1% TFA in acetonitrile 0.1% Formic acid in acetonitrile MS-compatible alternative
Gradient 30-70% B in 25 min 20-80% B in 30 min Adjust for specific photoproducts
Flow Rate 15 mL/min 5 mL/min (for 10 mm ID column) Scale flow rate with column diameter
Column Temperature 30°C 25-35°C Higher temperature reduces backpressure
Detection Wavelength 254 nm & 280 nm 260 nm & 275 nm Triazine rings absorb at 254 nm
Injection Volume 1-2 mL 0.5-1 mL (for 10 mm ID column) Optimize for resolution vs. throughput
Sample Concentration 5-10 mg/mL 2-5 mg/mL Avoid overloading

Structural Elucidation

Spectroscopic Characterization

Characterize each isolated photoproduct using a combination of mass spectrometry and nuclear magnetic resonance spectroscopy. For MS analysis, dissolve approximately 0.1 mg of each purified photoproduct in 1 mL of methanol and infuse directly into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source. Acquire data in both positive and negative ionization modes with a mass resolution of at least 30,000 (FWHM) and mass accuracy < 5 ppm. Perform tandem MS experiments (MS/MS or MS²) using collision-induced dissociation with normalized collision energies ranging from 20-40 eV to obtain structural information through fragment ions.

For NMR spectroscopy, prepare samples by dissolving 1-5 mg of each purified photoproduct in 0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆ depending on solubility). Acquire ¹H NMR spectra at 400 MHz or higher frequency with 64-128 scans, followed by ¹³C NMR spectra with 1024-2048 scans to ensure adequate signal-to-noise ratio. Perform two-dimensional experiments including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish proton-proton connectivity and carbon-proton relationships. These experiments are crucial for determining the exact site of chemical modification in the photoproducts compared to the parent this compound structure.

Structural Confirmation

Analyze the spectroscopic data to elucidate the structures of the main photoproducts. Based on the reported study [1], expect to identify up to six photoproducts when this compound is irradiated in the presence of cyclohexene. The primary photoproducts typically result from dechlorination and addition reactions across the double bonds of the model plant cuticle constituents. The main degradation product (compound 3 in the reference study) should be obtained in the highest yield, while other products (2, 4-7) are typically minor constituents [1].

Confirm the structures by comparing the spectral data with those reported in the literature and by analyzing the mechanistic plausibility of the proposed structures. The photoinduced addition of this compound to methyl oleate should yield analogous products to those obtained with cyclohexene, confirming the reaction specificity for lipid double bonds [1]. This pattern explains the formation of bound residues with unsaturated biomolecules in plant cuticles under environmental conditions. Document the characteristic NMR chemical shifts and MS fragmentation patterns for each photoproduct to create a reference library for future analyses.

G cluster_0 Initial Photochemical Events cluster_1 Resulting Photoproducts This compound This compound Parent Compound UVEnergy UV Light Absorption Energy Transfer This compound->UVEnergy RadicalForm Radical Formation via C-Br/C-Cl bond homolysis UVEnergy->RadicalForm UVEnergy->RadicalForm AddProducts Addition Photoproducts (Compounds 2-7) RadicalForm->AddProducts Addition to double bonds Dechlor Dechlorinated Products (Loss of Cl atoms) RadicalForm->Dechlor Radical stabilization BoundRes Bound Residues with Plant Cuticle Constituents AddProducts->BoundRes On plant surfaces

Figure 2: Proposed photodegradation pathway of this compound leading to various photoproduct classes

Troubleshooting & Optimization

Common Isolation Challenges

Poor peak resolution in preparative HPLC often results from column overloading or suboptimal mobile phase composition. If encountering merged peaks, reduce the injection load by 30-50% and consider using a shallower gradient (e.g., 20-60% B over 40 minutes instead of 30-70% B over 25 minutes). For persistent co-elution, modify the mobile phase by adding 10-20 mM ammonium acetate instead of TFA, or switch to a different stationary phase such as phenyl-hexyl or pentafluorophenyl (PFP) columns that offer alternative selectivity [2]. If photoproducts show tailing peaks, increase the column temperature to 35-40°C and add 0.1% acetic acid to the mobile phase to improve peak shape.

Low recovery of isolated photoproducts can occur due to adsorption to surfaces or degradation during concentration. To minimize losses, silanize glassware using commercially available silanizing agents, or use polypropylene containers for collection and storage. When concentrating fractions, avoid complete dryness—instead leave a small volume of solvent and reconstitute immediately in a stabilization solvent such as acetonitrile or methanol. For particularly labile compounds, add 0.1% antioxidant such as ascorbic acid or butylated hydroxytoluene (BHT) at 10-50 μM concentration to prevent oxidative degradation during processing.

Method Optimization Strategies

Systematically optimize the preparative HPLC method by first analyzing the photodegradation mixture using analytical HPLC with different mobile phase additives (formic acid, acetic acid, ammonium formate, ammonium acetate) and various stationary phases (C18, C8, phenyl, pentafluorophenyl). Once optimal selectivity is achieved at the analytical scale, transfer the method to preparative scale using chromatographic modeling software or established calculation methods that adjust for column geometry differences while maintaining similar selectivity [2]. This approach significantly reduces method development time and solvent consumption.

Maximize throughput and recovery by implementing dry load introduction for the photodegradation mixture [2]. Adsorb the concentrated reaction mixture onto 3-5 g of silica gel or diatomaceous earth and dry completely under vacuum. Pack this material into a disposable cartridge placed in the preparative HPLC injection loop. This technique allows for larger sample introduction without compromising chromatographic efficiency, particularly beneficial for early eluting compounds that would otherwise be poorly retained in solvent-based injection. Additionally, consider implementing peak-cutting triggers based on both UV signal and time windows to improve fractionation accuracy and minimize cross-contamination between closely eluting photoproducts.

Conclusion

The comprehensive protocol described herein enables the efficient isolation and characterization of this compound photoproducts using preparative HPLC. The integrated approach combining controlled photodegradation, analytical screening, and preparative isolation followed by structural elucidation provides researchers with a robust methodology for studying pesticide transformation products. This strategy is particularly valuable for investigating bound residue formation in plant cuticles, addressing a significant gap in environmental fate assessment of pesticides.

The application notes demonstrate that this compound undergoes rapid photodegradation with half-lives of less than 15 minutes, forming at least six distinct photoproducts via radical-mediated addition to double bonds in model plant cuticle constituents [1]. The isolation methodology leverages modern chromatographic approaches, including method transfer from analytical to preparative scale and dry load introduction for improved performance [2]. These techniques collectively provide a framework that can be adapted to the study of other photolabile pesticides facing similar analytical challenges.

The structural information obtained through this protocol facilitates better understanding of environmental transformation pathways and potential toxicological implications of pesticide photoproducts. Future applications could include the development of analytical reference standards for monitoring these compounds in environmental samples and the creation of comprehensive photoproduct libraries for rapid identification in fate studies. This methodology represents a significant advancement in addressing the analytical challenges posed by pesticide photodegradation and bound residue formation in agricultural systems.

References

Application Notes: 13C NMR Analysis of Bound Anilazine Residues in Humic Matrix

Author: Smolecule Technical Support Team. Date: February 2026

This document provides a detailed methodology for using 13C Nuclear Magnetic Resonance (NMR) spectroscopy to characterize bound residues of the fungicide anilazine and its derivatives in soil and humic matrices. The protocol is critical for assessing the long-term environmental fate and bioavailability of pesticides.

Background and Rationale

The binding of xenobiotics, such as pesticides, to soil organic matter forms non-extractable "bound residues". Understanding the nature of these bonds is essential for evaluating the sequestration, persistence, and potential remobilization of these chemicals in the environment. While conventional extraction methods can quantify the amount of bound residue, they provide no information on the chemical nature of the binding or the identity of the bound fragments. 13C NMR spectroscopy, especially when combined with isotope labeling, is a powerful tool that overcomes this limitation, allowing for the direct characterization of binding mechanisms without the need for potentially disruptive chemical degradation of the humic matrix [1] [2].

The following workflow diagram outlines the core experimental procedure, from sample preparation to data analysis:

G Start Start: Soil Sample with Bound this compound Residues A Exhaustive Solvent Extraction (Remove unbound pesticide) Start->A B Isolate Humic Substances (Classical alkaline extraction) A->B C Purify Humic Acid (HA) Fraction B->C D Analyze by Solid-State 13C CP/MAS NMR C->D E Interpret NMR Spectra (Identify binding mechanisms) D->E F Report Findings E->F

Experimental Protocols

Sample Preparation and Incubation

The first phase involves creating model soil systems containing the bound residues.

  • Materials:

    • Soil: A degraded loess soil (Orthic Luvisol) passed through a 2 mm sieve is typical [1] [2].
    • This compound: 13C- or 15N-isotope labeled this compound is required for sufficient NMR sensitivity. Using compounds with 100% isotopic enrichment increases signal intensity by a factor of 90 for 13C and 270 for 15N, dramatically improving detection [2].
    • Artificial Soil (Optional): To reduce the natural background signal in NMR, an artificial soil can be created by composting 13C- or 15N-depleted plant material (e.g., maize straw). This results in a humic matrix with a greatly reduced NMR background, allowing for the application of lower, more environmentally relevant concentrations of the labeled pesticide [2].
  • Incubation Procedure:

    • Apply the 13C-labeled this compound uniformly to the soil or artificial compost.
    • Incubate the samples under controlled conditions (specified temperature and moisture) for a predetermined period (e.g., several weeks to months) to allow for binding to occur.
    • Terminate the incubation with an exhaustive solvent extraction to remove all unbound and loosely sorbed this compound and its metabolites. Common solvents include methanol, acetonitrile, or their mixtures with water [1] [2].
Isolation of Humic Substances and Bound Residues

After incubation and extraction, the humic substances containing the bound residues are isolated.

  • Extraction of Humic Substances: Extract the soil residue using a 0.1 N NaOH + Na₄P₂O₇ (mixed alkali) solution under continuous shaking at 70°C for one hour. This step dissolves the humic and fulvic acid fractions [3].
  • Acid Precipitation to Separate Humic Acid (HA): Separate the alkaline extract by centrifugation. Acidify the supernatant to pH ~1.0 using HCl. The precipitated humic acid (HA) contains the bound residues, while the fulvic acid (FA) remains in solution [3].
  • Purification: Re-dissolve the HA precipitate in a dilute NaOH solution and subject it to a series of purification steps. This typically includes treatment with a mixture of HF and HCl to remove ash (mineral components) and subsequent dialysis against pure water to remove low molecular weight salts and acids [3].
  • Lyophilization: The purified HA fraction is freeze-dried to obtain a solid, homogeneous sample ready for NMR analysis [3].
NMR Spectroscopy Analysis

The core analysis is performed using solid-state NMR.

  • Recommended Technique: 13C Cross-Polarization with Magic Angle Spinning (CP/MAS) NMR.
  • Typical Instrument Parameters [3]:
    • NMR Frequency: 100.6 MHz for 13C.
    • Spinning Rate: 8 kHz.
    • Contact Time: 2 ms.
    • Recycle Delay: 5 s.
    • Chemical Shift Reference: Referenced to the methylene resonance of adamantane (38.4 ppm) or tetramethylsilane (0 ppm).
Complementary Silylation Technique

To differentiate between covalent binding and physical sequestration, a silylation procedure can be employed [2].

  • Silylation: Derivatize a separate portion of the isolated humic-bound residues with a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide, BSTFA). This reaction replaces active hydrogens in functional groups (-OH, -COOH, -NH₂) with trimethylsilyl groups, breaking hydrogen bonds and disintegrating the humic matrix.
  • Analysis: Analyze the silylated product. Entrapped (sequestered) this compound residues will be released and can be detected, whereas covalently bound residues will remain attached to the humic fragments. The silylated mixture can be analyzed by solution-state 13C NMR or size exclusion chromatography to confirm the nature of the binding [2].

Data Interpretation and Key Findings

The table below summarizes the key chemical shift regions in a 13C NMR spectrum and how they inform the analysis of bound this compound residues.

Table 1: Key 13C NMR Spectral Regions for Characterizing Bound Residues

Chemical Shift (ppm) Carbon Type Interpretation in Bound Residue Analysis
0-50 Alkyl C Increased intensity may indicate integration of this compound alkyl chains into the humic matrix or enhanced aliphatic character from microbial activity [3].
50-110 O/N-Alkyl C (e.g., carbohydrates, methoxy) Signals in this region can suggest binding through ether or heteroatom linkages [2].
110-160 Aromatic C The core region for detecting aromatic carbons from this compound. Shifts or new peaks indicate covalent bonding or condensation reactions with humic aromatic structures (e.g., quinones) [1] [2].
160-190 Carboxyl/Amide C Can indicate binding through ester or amide linkages if this compound metabolites contain -COOH or react with humic -NH₂ groups [2].

The following diagram illustrates the logical process for interpreting NMR data and differentiating between binding mechanisms based on the protocols described above:

G NMR Obtain 13C CP/MAS NMR Spectrum of Bound Residue Compare Compare spectrum to reference this compound NMR->Compare Silylate Perform Silylation & Re-analyze Covalent Covalent Binding Confirmed Silylate->Covalent Residue NOT released Entrapped Physical Sequestration (Entrapment) Confirmed Silylate->Entrapped Residue IS released Integrate Integrate spectral regions (Refer to Table 1) Compare->Integrate Cleavage Check for new signals indicating cleavage products or covalent bonds (e.g., new aromatic/amide peaks) Integrate->Cleavage Cleavage->Silylate

  • Expected Findings for this compound: Research indicates that this compound can undergo binding in two primary ways [1] [2]:
    • Physical Sequestration: The intact or slightly metabolized this compound molecule becomes physically entrapped within the humic matrix.
    • Covalent Binding with Cleavage: The this compound molecule can cleave between its phenyl and triazine rings, with both moieties forming covalent bonds with the humic matrix. This cleavage would be nearly impossible to detect without NMR.

Troubleshooting and Best Practices

  • Low Signal-to-Noise Ratio: This is the most common challenge. Ensure the use of 100% isotopically labeled compounds. For 15N studies, using 15N-depleted compost as the matrix can drastically improve sensitivity [2].
  • Sample Concentration: The bound residue must be present at a concentration high enough to be detected above the natural 13C background of the humic material. Pre-concentration of residues by sieving or density fractionation before humic acid extraction can be beneficial [2].
  • Quantitative Considerations: Be aware that CP/MAS NMR is not fully quantitative for all carbon types due to variability in cross-polarization efficiency. For more quantitative data, consider using single-pulse (Bloch decay) experiments with long recycle delays, though this requires more scan time [4].

References

Application Notes and Protocol: Photoinduced Addition of Anilazine to Model Plant Cuticle Constituents

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

The photochemical behavior of pesticides on plant surfaces is a critical area of study for understanding environmental fate and the formation of bound residues. These residues, which are covalently linked to plant cuticular material, are often undetectable by standard analytical techniques, posing a challenge for comprehensive risk assessment. This document provides a detailed experimental protocol based on the seminal study by Breithaupt and Schwack, which investigates the photoinduced addition of the chlorinated fungicide anilazine to olefinic model compounds representing plant cuticle constituents: cyclohexene and methyl oleate [1] [2]. The reaction proceeds via radical mechanisms initiated by sunlight irradiation, leading to several addition products and a dechlorinated photoproduct [1] [2].

Experimental Protocol

Materials and Reagents
  • Fungicide: this compound.
  • Model Olefins: Cyclohexene and Methyl Oleate (cis-configuration).
  • Solvents: For reaction mixture preparation, analysis, and purification (e.g., for preparative HPLC). Specific solvents are not detailed in the search results but are typically high-purity grades like acetonitrile, methanol, or dichloromethane.
  • Reference Standards: For calibration and identification during analysis.
Equipment and Instrumentation
  • Irradiation Setup: A sunlight simulation chamber or a suitable photochemical reactor equipped with a lamp emitting a spectrum mimicking sunlight.
  • Analytical HPLC: High-Performance Liquid Chromatography system equipped with a UV-Vis or Photodiode Array (PDA) detector for monitoring reaction progress and analyzing photoproducts.
  • Preparative HPLC: System for isolation and purification of individual photoproducts.
  • Spectroscopic Instruments:
    • Mass Spectrometer (MS): For determining the molecular weights and fragmentation patterns of the photoproducts.
    • Nuclear Magnetic Resonance (NMR) Spectrometer: For structural elucidation. Both 1H- and 13C-NMR are required [1] [2].
Step-by-Step Procedure
Step 1: Sample Preparation

Prepare homogeneous solutions of this compound in each model olefin (cyclohexene and methyl oleate). The concentration of this compound should be optimized for analytical detection and isolation.

Step 2: Photoirradiation
  • Transfer the solution into a suitable irradiation vessel (e.g., a quartz or Pyrex glass reactor).
  • Irradiate the solution using the sunlight simulator. Ensure consistent stirring and temperature control throughout the irradiation period.
  • Periodically withdraw aliquots for HPLC analysis to monitor the consumption of this compound and the formation of photoproducts.
Step 3: Reaction Monitoring and Product Isolation
  • Analytical HPLC Analysis: Analyze the withdrawn aliquots using the analytical HPLC system. Compare chromatograms of irradiated and non-irradiated (dark control) samples to identify photoproduct peaks.
  • Preparative HPLC Isolation: Once the reaction is complete, use preparative HPLC to isolate significant photoproducts in pure form for subsequent structural characterization. Collect fractions corresponding to each peak of interest.
Step 4: Structural Elucidation
  • Mass Spectrometry (MS): Analyze each isolated photoproduct by MS to obtain molecular mass information and potential structural clues from fragmentation patterns.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Perform 1H- and 13C-NMR analysis on each purified photoproduct. The combination of MS and NMR data allows for the definitive structural identification of the addition products and the dechlorinated derivative.

The workflow is summarized in the following diagram:

G Experimental Workflow for this compound Photoaddition Study start Start: Prepare this compound in Model Olefin irradiate Irradiate with Simulated Sunlight start->irradiate monitor Monitor Reaction via Analytical HPLC irradiate->monitor isolate Isolate Photoproducts via Preparative HPLC monitor->isolate analyze Structural Elucidation isolate->analyze ms Mass Spectrometry (MS) analyze->ms nmr NMR Spectroscopy (1H, 13C) analyze->nmr results Identify Addition Products & Dechlorinated Photoproduct ms->results nmr->results

Key Parameters and Data

The table below summarizes the core experimental conditions and findings from the original study:

Table 1: Summary of Experimental Conditions and Key Findings

Parameter / Finding Details
Reaction Type Photoinduced addition via radical mechanisms [1] [2].
Model Olefins Cyclohexene; Methyl Oleate (cis-double bond) [1] [2].
Initiation Sunlight irradiation [1] [2].
Key Observation This compound extensively reacted with the cis-double bond of both model compounds [1] [2].
Identified Products One dechlorinated photoproduct; Several addition products [1] [2].
Analytical Techniques HPLC, MS, 1H-NMR, 13C-NMR [1] [2].
Primary Implication Plausible pathway for the formation of bound residues in plant cuticles [1] [2].

Significance and Environmental Relevance

Plant cuticles are complex mixtures of lipids, including long-chain alkanes, alcohols, acids, and olefinic compounds [3] [4]. The study demonstrates that the olefinic components of cuticular wax can act as reactive substrates for photochemical reactions with deposited pesticides.

  • Formation of Bound Residues: The addition of this compound to model olefins provides a clear mechanistic pathway for how pesticides can form nonextractable, bound residues in the plant cuticle. These residues are difficult to analyze and may have different bioavailability and toxicity profiles compared to the parent compound [1] [4].
  • Role of Wax Components: The complex composition of leaf wax can significantly influence pesticide photodegradation. Wax contains various compounds that can act as photosensitizers, generating reactive species like singlet oxygen or radicals that promote degradation, or as inhibitors that slow down the reaction [5] [4]. The use of pure model compounds in this protocol simplifies the system to study the core reaction mechanism.
  • Influence of Environmental Factors: Factors such as plant species, temperature, and light conditions can alter wax composition and thus affect the photodegradation rates and pathways of pesticides on leaf surfaces [5] [4]. For instance, climate warming has been shown to inhibit the photodegradation of some neonicotinoid insecticides by altering the functional groups in leaf wax [5].

Safety Considerations

  • Chemical Handling: this compound is a fungicide, and all chemicals should be handled with appropriate personal protective equipment (PPE) including gloves and safety glasses, following their safety data sheets (SDS).
  • Light Source Safety: When using artificial light sources, especially UV light, proper shielding is necessary to protect eyes and skin from exposure.

References

Understanding and Mitigating Matrix Effects in Immunoassays

Author: Smolecule Technical Support Team. Date: February 2026

Matrix effects occur when non-target components in a sample interfere with the antibody-antigen binding, leading to inaccurate results. The table below summarizes the primary sources of interference and general mitigation strategies.

Aspect Common Issues Recommended Solutions & Principles
General Principle Follow Green Analytical Chemistry (GAC): Minimize sample size, use less toxic reagents, and aim for in-situ detection to reduce overall sample processing [1].

| Sample Preparation | Co-extracted compounds (e.g., polyphenols, pigments, fats) from complex matrices [1]. | - Dilution: The simplest strategy; can reduce interference but may dilute the analyte [1].

  • Cleanup: Use solid-phase dispersion (MSPD) or other extraction methods [1] [2].
  • Solvent Extraction: Use appropriate solvents to remove interfering compounds [1]. | | Assay Chemistry & Design | Non-specific binding or altered antibody affinity [3]. | - Buffer Optimization: Add detergents (e.g., Tween-20) to reduce non-specific binding [3].
  • Blocking Agents: Use proteins like BSA or gelatin to block unused binding sites [3].
  • Specific Antibodies: Use high-affinity monoclonal antibodies for better specificity [4] [5]. |

Experimental Protocol for Method Validation

When developing a new immunoassay, it is crucial to systematically validate the method and its resistance to matrix effects. The following workflow provides a logical sequence for this process.

Start Start: Assay Development SP Sample Preparation Start->SP A1 Dilute sample extract in assay buffer SP->A1 A2 Analyze with calibration curve A1->A2 Comp Compare to solvent-based standard curve A2->Comp Eval Evaluate Matrix Effect Comp->Eval Eval->Start Effect < 15% Opt Optimize Method Eval->Opt Effect > 15%?

Based on the general principles, here is a detailed methodology you can adapt for your anilazine assay.

1. Sample Preparation via Matrix Solid-Phase Dispersion (MSPD) This is a versatile and effective sample preparation technique [2].

  • Materials: Sample (e.g., 0.5 g of homogenized plant material), C18 or other appropriate sorbent (e.g., 2.0 g), mortar and pestle, solid-phase extraction cartridge, elution solvents (e.g., acetonitrile, acetone).
  • Procedure:
    • Thoroughly blend the sample with the sorbent in the mortar until a dry, homogeneous mixture is obtained.
    • Transfer the mixture to a cartridge containing a frit.
    • Wash the column with a mild solvent (e.g., water or a water-based buffer) to remove polar interferents like sugars or organic acids.
    • Elute the target this compound with a small volume (e.g., 5-10 mL) of a less polar organic solvent.
    • Evaporate the eluent under a gentle nitrogen stream and reconstitute the residue in the immunoassay buffer [1].

2. Buffer Optimization for the Immunoassay The right buffer composition is critical for minimizing non-specific binding [3].

  • Materials: Phosphate Buffered Saline (PBS) or other buffer, Tween-20, Bovine Serum Albumin (BSA) or gelatin.
  • Procedure:
    • Prepare a base buffer (e.g., 0.01M PBS, pH 7.4).
    • Add a non-ionic detergent like Tween-20 at a concentration of 0.05% - 0.2% (v/v).
    • Incorporate a blocking protein such as BSA (0.1% - 1% w/v) or gelatin (0.1% - 1% w/v) to the buffer.
    • Test different combinations and concentrations of these additives to find the optimal formulation that gives the lowest background signal and highest specific signal for your this compound assay [3].

3. Quantifying and Correcting for Matrix Effects

  • Procedure:
    • Prepare a standard curve in a pure solvent (this is your reference curve).
    • Prepare another standard curve by spiking a known amount of this compound standard into a final sample extract that has been confirmed to be negative for this compound (this is your matrix-matched curve).
    • Run both curves in your immunoassay.
    • Calculate the Matrix Effect (ME%) using the formula: ME% = [(IC50 of matrix-matched curve - IC50 of solvent standard curve) / IC50 of solvent standard curve] × 100%
    • Interpretation: An ME% less than ±15% is typically considered acceptable. If the effect is significant, you must use the matrix-matched standard curve for all subsequent quantitative analyses to ensure accuracy [1].

Key Considerations for Immunoassay Development

The strategies above are most effective when combined with a robust assay design from the start.

  • Antibody is Key: The most fundamental factor for a specific assay is the antibody itself. As demonstrated in studies for atrazine and buprofezin, the careful design of the hapten used to generate antibodies is crucial for achieving high specificity and low cross-reactivity [4] [5].
  • Systematic Optimization is Required: There is no universal buffer or sample preparation recipe. The optimal conditions (e.g., type of sorbent for MSPD, concentration of BSA) must be determined empirically for your specific this compound assay and sample matrix (e.g., lettuce vs. soil) [1] [3].
  • Embrace Green Chemistry: When selecting solvents and methods, consider the principles of Green Analytical Chemistry. Using smaller sample sizes, less toxic reagents, and generating less waste is not only better for the environment but often simplifies the analytical process and improves operator safety [1].

References

Troubleshooting Guide: Improving Antibody Specificity & Cross-reactivity

Author: Smolecule Technical Support Team. Date: February 2026

The tables below summarize common experimental issues, their potential causes, and evidence-based solutions from recent literature.

Potential Issue Possible Cause Recommended Solution Key References
Poor Specificity / High Cross-reactivity Hapten design does not optimally expose the target epitope or preserve the native molecule's structure. Use computer-aided hapten design. Analyze the target's 3D structure and electrostatic potential (ESP) to design haptens that maximize exposure of unique structural features [1] [2]. [1] [2] [3]
Immunoassay is performed at high concentrations of antibodies and markers. Shift to assay formats or conditions that use lower concentrations of immunoreagents (e.g., some FPIA or ELISA setups). This can lower cross-reactivity by favoring high-affinity binding [4]. [4]
Weak or No Signal The chosen hapten is a poor mimic of the target molecule. During hapten synthesis, introduce a carboxylated spacer arm (e.g., 4-6 carbon chains) at a site distant from the target's key functional groups to avoid steric interference [2] [3]. [2] [3]
Suboptimal pairing of immunogen and coating antigen. Employ a heterologous assay format. Use different hapten constructs for immunization (immunogen) and for screening (coating antigen) to selectively engage a more specific subset of antibodies [4]. [4]
Inconsistent Cross-reactivity Profiles Cross-reactivity is treated as a fixed property of the antibody itself. Recognize that cross-reactivity is an assay-dependent parameter. Fine-tune it by varying reagent concentrations and incubation times, even within the same format [4]. [4]

FAQ: Strategies for Antibody Engineering

Here are answers to frequently asked questions about advanced strategies for refining antibody performance.

Q1: How can computational tools help me design a better hapten? Computer-aided hapten design is a powerful method to improve the likelihood of obtaining a high-specificity antibody. The process involves:

  • 3D Structure Analysis: Using software like Gaussian View and Multiwfn to analyze the target molecule's conformation and electrostatic potential (ESP) [1] [2].
  • Hapten Evaluation: Comparing proposed hapten structures to the native target by examining their lowest energy conformations and ESP surface similarity [3]. A successful case for Anilazine involved designing three haptens and identifying H3 as the best candidate through this analysis, leading to an antibody with an IC50 of 0.52 ng/mL [1] [2].

Q2: Can I improve an existing antibody's cross-reactivity profile? Yes, computational protein design can be used to engineer antibodies for altered specificity. One successful approach involves:

  • In-silico Mutagenesis: Using software (e.g., Protein Local Optimization Program - PLOP) to model the antibody-antigen interface and predict point mutations that improve binding to a cross-reactive target [5].
  • Experimental Validation: Cloning and expressing the predicted mutant Fabs and testing their affinity. For example, a T98R mutation in an antibody heavy chain improved affinity for a mouse enzyme ortholog by 14-fold without affecting binding to the human enzyme [5].

Experimental Protocol: Key Methodologies

For your experimental work, here are detailed protocols for two core techniques cited in the guides.

Protocol 1: Computer-Aided Hapten Design and Screening This methodology is adapted from the successful development of a highly specific this compound antibody [1] [2].

  • Molecular Modeling: Input the structure of your target analyte (e.g., this compound) into computational chemistry software such as Gaussian View.
  • ESP Calculation: Calculate and visualize the molecule's electrostatic potential surface. This map shows the distribution of positive and negative charges, which are critical for antibody-antigen recognition.
  • Hapten Design: Design several hapten derivatives. Retain the target's characteristic functional groups and introduce a spacer arm (e.g., a 4-6 carbon chain with a terminal carboxyl group) at a site that minimizes disruption to the key ESP regions.
  • In-silico Evaluation: Analyze the 3D structure and ESP of the designed haptens. Overlap them with the native target molecule to evaluate structural and electronic similarity.
  • Synthesis & Immunization: Synthesize the top hapten candidates, conjugate them to carrier proteins (e.g., BSA, OVA, KLH), and proceed with animal immunization.
  • Hybridoma Screening: Screen resulting monoclonal antibodies (mAbs) using a heterologous assay format to identify clones with the desired specificity and sensitivity.

The following diagram visualizes the rationale behind screening haptens based on their electrostatic potential to select the ideal candidate for immunization.

HaptenScreening Hapten Screening by Electrostatic Potential Start Start: Multiple Hapten Designs Analysis Analyze 3D Structure & Electrostatic Potential (ESP) Start->Analysis Compare Compare ESP Overlap with Native Target Analysis->Compare Decision Optimal ESP Match with Target? Compare->Decision Select Select for Synthesis and Immunization Decision->Select Yes Reject Reject Hapten Design Decision->Reject No

Protocol 2: Modifying Cross-reactivity Through Assay Conditions This protocol, based on applied immunochemistry research, shows how to manipulate cross-reactivity without changing antibodies [4].

  • Establish a Baseline: Run your competitive immunoassay (e.g., ELISA) under standard, well-characterized conditions to establish a baseline cross-reactivity (CR) profile. Calculate CR as: CR (%) = [IC50(Target Analyte) / IC50(Cross-reactant)] × 100.
  • Vary Reagent Concentration: Set up a parallel assay where you significantly lower the concentrations of the antibody and the labeled antigen (tracer). Ensure the assay remains workable by adjusting incubation times or detection sensitivity if needed.
  • Compare Results: Analyze the dose-response curves for the target analyte and its cross-reactants under the new, low-concentration conditions. You should observe a decrease in cross-reactivity (a lower CR percentage) because the system becomes more dependent on high-affinity interactions.
  • Fine-tune: Further optimize by adjusting the ratio of antibody to tracer concentrations and the duration of incubation (kinetic vs. equilibrium mode) to achieve the desired balance between sensitivity and specificity.

The workflow below illustrates how adjusting reagent concentrations in an immunoassay directly influences cross-reactivity outcomes.

AssayOptimization Assay Condition Impact on Cross-reactivity A Establish Baseline Assay (Standard Reagent Concentrations) B Measure Baseline Cross-reactivity (CR) A->B C Lower Reagent Concentrations (Antibody, Tracer) B->C D Measure New Cross-reactivity (CR) C->D E Outcome: Lower CR (Higher Specificity) D->E Concentrations Decreased F Outcome: Higher CR (Broader Detection) D->F Concentrations Increased

Summary of Quantitative Data from Recent Studies

The table below consolidates key performance metrics from recent studies, providing benchmarks for your own work.

Target Compound Assay Format Key Performance Metric Result & Application Reference
This compound Colloidal Gold Immunochromatography (CIA) Visual LOD (vLOD): Tomato: 10 ng/mL, Water: 5 ng/mL. Meets China GB 2763-2021 MRLs. Rapid on-site detection in food and environmental samples (tomato, wheat, water, soil). [1] [2]
This compound Monoclonal Antibody (2B3) Characterization IC50: 0.52 ng/mL. A highly specific antibody obtained through computer-aided hapten design and matrix-effect screening. [1] [2]
MT-SP1 Protease Engineered Fab Inhibitor (T98R Mutation) Affinity Improvement: 14-fold increase for mouse ortholog (epithin). KI = 340 pM. Computational design successfully enhanced cross-reactivity for use in mouse disease models. [5]
Metamizole Metabolites (MAA & AA) ic-ELISA Specificity: Recognizes pharmacologically active metabolites (MAA, AA), avoiding inactive ones (FAA, AAA). Prevents false positives in animal-derived food safety testing. [3]

References

Anilazine Bound Residues: FAQs & Troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What are the primary methods for degrading or releasing bound anilazine residues?

Based on current literature, two main approaches have been studied: microbial degradation and physical sonication. The table below summarizes the key findings.

Method Key Findings Quantitative Results Source
Microbial Degradation Native soil microorganisms, when stimulated, can degrade non-extractable this compound residues. Nitrogen deficiency can cause microbes to use humic substances, remobilizing bound this compound. Dihydroxythis compound was detected as a metabolite. Bonding was weaker in fulvic acids than in humic acids. [1]
Sonication Treatment Using ultrasound (40 kHz, 480 W) on liquid samples like tomato juice significantly reduces this compound concentration. Up to 80.52% reduction after 40 min of treatment. Concentration decreased significantly (p ≤ 0.05) with time. [2]

Q2: Why is my hydrolysis or degradation experiment for this compound not showing significant release?

The complex nature of bound residues means that no single method is universally effective. Here are some specific factors to investigate:

  • Nutrient Conditions: The success of microbial degradation is highly dependent on the nutrient environment. While stimulated microbial activity generally favors degradation, nitrogen deficiency can alter the process. In this state, microorganisms may degrade the humic matrix for nitrogen, which can coincidentally release bound residues. [1]
  • The Humic Matrix: The strength of the bond between this compound and the soil organic matter varies. Evidence suggests that residues bound to the fulvic acid fraction have a "considerably lower" portion of strong bondings compared to those in the humic acid fraction, making them more likely to be remobilized. [1]
  • Time Dependency: For physical methods like sonication, treatment time is a critical factor. Experiments have shown that the reduction of this compound is directly and significantly (p ≤ 0.05) correlated with increased sonication time. [2] Insufficient treatment time will lead to suboptimal results.

Q3: What analytical methods can I use to detect this compound and its metabolites?

  • GC-MS (Gas Chromatography-Mass Spectrometry): This is a suitable method for detecting and quantifying this compound reduction in a sample, as demonstrated in sonication studies. [2]
  • AMD-TLC (Automated Multiple Development-Thin Layer Chromatography): This technique has been used to identify specific metabolites, such as dihydroxythis compound, within the complex mixture of non-extractable residues. [1]

Proposed Experimental Workflows

Since a direct protocol is not available, the following workflows are synthesized from the related research to help you design your own experiments.

Workflow 1: Microbial Release from Soil/Soil Extracts This diagram outlines the key decision points for experiments based on microbial degradation.

Start Start: Soil with Bound Residues A Extract Humic/Fulvic Acid Fractions Start->A B Incubate with Native Soil Microorganisms A->B C1 Nutrient-Rich Condition B->C1 C2 Nitrogen-Deficient Condition B->C2 D1 Stimulates general microbial activity C1->D1 D2 May enhance degradation of humic matrix C2->D2 E Monitor for Remobilization & Metabolites (e.g., Dihydroxythis compound) D1->E D2->E End Analyze via GC-MS or AMD-TLC E->End

Workflow 2: Sonication-Assisted Reduction in Liquid Matrices This diagram shows the process for using sonication to reduce this compound in a liquid like juice or an extract.

Start Liquid Sample (e.g., juice, extract) A Apply Ultrasonic Treatment (40 kHz, 480 W, 30±2°C) Start->A B Vary Sonication Time (0, 8, 16, 24, 32, 40 min) A->B C Sample Analysis at Each Time Point B->C D Measure this compound Reduction & Particle Size C->D End Result: Confirm time-dependent reduction and improved colloidal stability D->End

Key Considerations for Your Experimental Design

  • Analytical Rigor: Always use internal standards for quantification where possible. For complex matrices like soil, the use of isotopically labeled analogs is highly recommended to compensate for analyte loss and matrix effects. [3]
  • Defining Your Goal: Clearly distinguish between your objectives. "Release" of the parent compound (this compound) is different from its "Degradation" into metabolites like dihydroxythis compound, and both are different from ultimate "Mineralization". [1] [4]
  • Learn from Analogues: While not directly tested for this compound, research on hydrolyzing other triazine herbicides (like atrazine) shows that specific microbial genes (atzA, trzN) catalyze dechlorination. Investigating similar pathways could be promising. [4]

I hope this technical overview provides a solid foundation for your work. The field would certainly benefit from research that directly tests chemical hydrolysis conditions on this compound-bound residues.

References

overcoming poor solubility anilazine aqueous solutions

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Solubility Enhancement Strategies

Here are answers to common questions researchers face when dealing with poor aqueous solubility.

Q1: What are the primary techniques for enhancing the solubility of compounds like anilazine? The main strategies involve modifying the solid-state form of the drug or using formulation aids. Solid Dispersion (SD) is a highly effective technique where a poorly soluble drug is dispersed in a hydrophilic polymer matrix. This can lead to a change from a crystalline to a more soluble amorphous state, significantly improving dissolution rates [1]. Other common approaches include particle size reduction (micronization, nanosuspensions), the use of surfactants, and complexation with cyclodextrins.

Q2: Why does Solid Dispersion improve solubility, and which polymers are effective? Solid Dispersions work by reducing the crystallinity of the drug, increasing its surface area, and improving wettability. The polymer acts as a carrier, preventing the drug molecules from recrystallizing and maintaining them in a high-energy amorphous state. Commonly used and effective polymers include Polyvinylpyrrolidone (PVP K-30) and Polyethylene Glycol (PEG 4000 & 6000) [1].

Q3: How significant can the solubility improvement be? The improvement can be substantial. For instance, in a study on Ranolazine, a Solid Dispersion formulation (SD4) increased the saturation solubility from 0.142 mg/mL for the pure drug to 0.77 mg/mL—a more than five-fold enhancement. The drug release over three hours was also dramatically improved from 28.70% to 96.44% [1].

Q4: How can crystallization during storage be prevented? Crystallization inhibitors are crucial for long-term formulation stability. These are typically polymers that are co-processed or milled with the active compound. They work by adsorbing onto the surface of nascent crystals, inhibiting their growth and preventing recrystallization over the product's shelf life [2]. A stability study confirmed that proper formulation can prevent recrystallization for a specific period [1].

Experimental Data & Protocol Summary

The table below summarizes key quantitative data from a study on Ranolazine, illustrating the potential effectiveness of the Solid Dispersion technique [1].

Formulation Code Polymer Used Drug:Polymer Ratio Saturation Solubility (mg/mL) Drug Release (% after 3 hrs)
Pure Drug (RN) --- --- 0.142 28.70%
SD4 PVP K-30 1:3 0.77 96.44%
SD8 PEG 6000 1:3 0.685 84.85%
Detailed Protocol: Preparation of Solid Dispersions via Solvent Evaporation

This is a common and effective method for creating Solid Dispersions [1].

  • Materials:

    • Drug substance (e.g., this compound)
    • Hydrophilic polymer (e.g., PVP K-30 or PEG 6000)
    • Volatile organic solvent (e.g., Methanol, Ethanol, Acetone) in which both the drug and polymer are soluble.
  • Procedure:

    • Dissolution: Accurately weigh the drug and polymer in the desired ratio (e.g., 1:1, 1:2, 1:3). Dissolve them together in the minimum quantity of the volatile solvent with stirring until a clear solution is obtained.
    • Evaporation: Pour the solution into a glass petri dish. Allow the solvent to evaporate under a fume hood at room temperature overnight. For faster evaporation, a rotary evaporator with a controlled water bath (e.g., 40-50°C) can be used.
    • Drying: Transfer the resulting solid mass to a desiccator for 24-48 hours to ensure complete removal of residual solvent.
    • Sizing & Storage: Scrape the dried solid from the petri dish, grind it gently in a mortar and pestle, and pass it through a suitable sieve (e.g., sieve #80) to obtain a powder of uniform particle size. Store the final Solid Dispersion in a sealed container in a desiccator.
  • Characterization:

    • Saturation Solubility: Shake an excess of the formulation in aqueous medium (e.g., water or buffer) for a fixed time (e.g., 24-48 hours) at a constant temperature. Filter the solution and analyze the drug concentration in the filtrate using a validated UV-Vis or HPLC method.
    • In-vitro Dissolution: Perform dissolution testing using a USP apparatus (e.g., paddle type) in a suitable dissolution medium (e.g., pH 6.8 phosphate buffer). Compare the dissolution profile of the Solid Dispersion against the pure drug.
    • Solid-State Characterization: Use Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm the transformation from a crystalline to an amorphous state. Use Scanning Electron Microscopy (SEM) to observe changes in surface morphology.

Solubility Enhancement Workflow

The following diagram visualizes the logical workflow for developing and evaluating a solid dispersion formulation, integrating the strategies and protocols discussed.

Start Start: Poor Aqueous Solubility SelectTech Select Enhancement Technique (e.g., Solid Dispersion) Start->SelectTech SelectPolymer Select Polymer & Ratio (e.g., PVP K-30, 1:3) SelectTech->SelectPolymer PrepareSD Prepare Solid Dispersion (Solvent Evaporation/Melting) SelectPolymer->PrepareSD CharPhysicochem Characterize Physicochemical Properties (PXRD, DSC, SEM) PrepareSD->CharPhysicochem TestSolubility Test Saturation Solubility CharPhysicochem->TestSolubility TestDissolution Perform In-Vitro Dissolution TestSolubility->TestDissolution Evaluate Evaluate Formulation Success TestDissolution->Evaluate Success Success: Proceed to Stability & Advanced Testing Evaluate->Success Meets Target Fail Fail: Optimize Formulation Evaluate->Fail Does Not Meet Target Fail->SelectPolymer Adjust Parameters

Recommendations for Further Research

To obtain more direct information on this compound, you might consider these avenues:

  • Refine Your Search: Use specialized scientific databases like SciFinder, Reaxys, or specific patent repositories with keywords like "this compound formulation," "this compound solid dispersion," or "this compound compatibility with PVP/PEG."
  • Explore Analogous Compounds: The principles used for compounds like Ranolazine [1] or other aniline derivatives [3] are highly transferable. Deepening your research on these can provide a strong experimental foundation.
  • Conduct Pre-formulation Studies: Since public data is scarce, initiating lab-based pre-formulation studies on this compound with various polymers and surfactants would be the most direct way to generate the necessary data for your troubleshooting guides.

References

enhancing sensitivity colloidal gold anilazine strip

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Enhancing Strip Sensitivity

The table below summarizes common issues, their potential causes, and solutions to help you improve the sensitivity of your Anilazine test strips.

Issue Potential Cause Recommended Solution
High IC50 (low antibody sensitivity) Suboptimal hapten design; Poor antibody affinity Use computer-aided hapten design [1] [2]; Screen hybridomas using anti-matrix effects [1] [2].
High visual limit of detection (vLOD) Low antibody affinity or concentration; Inefficient gold conjugation Repurify and characterize the monoclonal antibody; Optimize the pH and amount of antibody for colloidal gold labeling [1].
High background noise on strip Non-specific binding on the nitrocellulose membrane Optimize blocking buffer (e.g., use sucrose, trehalose, BSA); Increase surfactant concentration in the sample pad treatment buffer [2].
Weak test line intensity Insufficient antigen or antibody deposited on the T-line; Low gold conjugate mobility Increase concentration of capture antigen on T-line; Re-conjugate colloidal gold with antibodies using a different pH or antibody quantity [2].

Detailed Protocol: Establishing a Sensitive this compound CIA

This protocol is adapted from a 2025 study that successfully developed a highly sensitive and specific colloidal gold immunochromatography assay (CIA) for this compound in various samples [1] [2]. The key to their success was a computer-aided hapten design and a rigorous antibody screening process.

Hapten Design and Synthesis (The Critical First Step)

The sensitivity of the final antibody is highly dependent on the hapten design [2].

  • Principle: this compound is a small molecule (hapten) that must be conjugated to a carrier protein to become immunogenic. The design must preserve the native structure's electronic and steric properties.
  • Procedure:
    • Computer-Aided Analysis: Analyze the 3D spatial structure, atomic charge, and electrostatic potential (ESP) surface of the this compound molecule using software like Gaussian View and Multiwfn [1] [2].
    • Design Haptens: Design haptens by introducing a carboxylated spacer arm (e.g., 4-6 carbon chains) at different sites on the this compound molecule (sites 15Cl, 7N, and 11C were evaluated in the study) while retaining its characteristic functional groups (chlorine atom, amine group, triazine ring) [2].
    • Synthesize Conjugates: Conjugate the designed haptens to carrier proteins (e.g., BSA, OVA) using the active ester method with EDC and NHS to form the complete immunogen and coating antigen [2].
Production of High-Affinity Monoclonal Antibody (mAb)
  • Animal Immunization: Immunize mice (e.g., BALB/c) with the synthesized immunogen. Use Freund's complete adjuvant for the initial injection and Freund's incomplete adjuvant for booster injections [2].
  • Serum Screening: Screen mouse sera not just for titer, but more importantly, for inhibition rate using ic-ELISA to select mice whose immune response is most specific to the free this compound molecule [2].
  • Cell Fusion and Screening: Fuse spleen cells from the best-performing mouse with Sp2/0 myeloma cells. Culture the fused cells in HAT medium.
  • Anti-Matrix Screening: Screen resulting hybridoma cell lines using ic-ELISA under conditions that mimic the sample matrix. This crucial step identifies clones that produce antibodies (like the 2B3 antibody in the study) that remain highly sensitive in the presence of potential interferents from sample extracts [1] [2]. The goal is to obtain an antibody with a low IC50 (e.g., 0.52 ng/mL for this compound) [1].
  • Antibody Production and Purification: Expand the selected hybridoma cell line and purify the mAb from mouse ascites using ammonium sulfate precipitation or protein G chromatography [2].
Colloidal Gold Strip Assembly and Optimization
  • Prepare Gold-Conjugate: Synthesize colloidal gold particles (e.g., ~20-40 nm) and conjugate them with the purified anti-Anilazine mAb. It is vital to optimize the pH (typically slightly above the antibody's isoelectric point) and the minimal amount of antibody required for stable conjugation [1] [2].
  • Coat the Strip:
    • Test Line (T-line): Dispense the optimized concentration of the hapten-protein conjugate (coating antigen).
    • Control Line (C-line): Dispense a species-specific anti-immunoglobulin antibody (e.g., goat anti-mouse IgG).
  • Assemble the Strip: Assemble the sample pad, conjugate pad, nitrocellulose membrane, and absorbent pad in layers and cut them to the desired size.

The following diagram illustrates the workflow for developing a sensitive this compound test strip, from hapten design to final assembly.

G Start Start: Hapten Design CA Computer-Aided Analysis (3D Structure, ESP) Start->CA Step 1 HD Design & Synthesize Hapten-Protein Conjugates CA->HD Step 2 Imm Animal Immunization HD->Imm Step 3 Screen Hybridoma Screening with Anti-Matrix Effect Imm->Screen Step 4 mAb Production of High-Affinity mAb (e.g., 2B3) Screen->mAb Step 5 Gold Prepare Colloidal Gold Antibody Conjugate mAb->Gold Step 6 Assemble Assemble Test Strip (T-line: Coating Antigen C-line: Anti-Species IgG) Gold->Assemble Step 7 End Sensitive this compound Strip Assemble->End Final Assembly

Performance Evaluation of the Strip

The established this compound CIA strip should be validated for the following performance criteria [1]:

  • Sensitivity: Determine the visual limit of detection (vLOD) and the cut-off value in various matrices. The referenced study achieved vLODs of 5 ng/mL in water, 10 ng/mL in tomato and soil, and 20 ng/mL in wheat [1].
  • Accuracy: Perform a recovery test. The recovery rate should be within an acceptable range (e.g., 91.5% - 99.7%) with a low coefficient of variation (CV) (e.g., 1.45% - 6.02%) [1].
  • Specificity: Verify that the strip does not cross-react with other common pesticides or matrix components.
  • Stability: Conduct a stability test to determine the shelf-life of the strips under specific storage conditions.

Key Takeaways for Success

  • Hapten Design is Foundational: Investing time in computer-aided hapten design to preserve the key epitopes of the target molecule is the most critical step for generating a highly specific antibody [1] [2].
  • Screen for Matrix Resilience: Screening hybridomas under "anti-matrix" conditions is a powerful strategy to directly select for antibodies that will perform well in complex real-world samples like food and environmental extracts [1] [2].
  • Systematic Optimization: Every step, from gold conjugation to buffer composition, requires systematic optimization. Do not assume that a successful antibody will automatically translate into a high-performance strip.

References

addressing anilazine stability storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Anilazine Technical Support Center

FAQ 1: What are the basic physicochemical properties of this compound that affect its storage and stability?

Understanding the fundamental properties of this compound is crucial for predicting its behavior in storage and during experiments. The key data is summarized in the table below.

Property Value / Description Relevance to Storage & Stability
Chemical Name 4,6-dichloro-N-(2-chlorophenyl)-1,3,5-triazin-2-amine [1] Precise identification for ordering and regulatory compliance.
CAS Number 101-05-3 [2] [3] [1] Unique identifier for sourcing and safety documentation.
Physical Description White to tan crystals or white powder [2] A visual cue for identifying pure material; discoloration may indicate degradation.
Melting Point 158 - 162 °C [2] [3] Indicates stability at standard lab storage temperatures.
Water Solubility Insoluble / less than 1 mg/mL at 21°C (70°F) [2] [3] [1] Low solubility reduces hydrolysis risk under dry storage, but requires attention in aqueous experiments.
Partition Coefficient (Log Pow) 3.02 [1] High lipophilicity suggests potential for bioaccumulation [1] and adsorption to plastic containers.

FAQ 2: What are the specific storage conditions to ensure this compound stability?

Adherence to controlled storage conditions is mandatory to maintain the chemical integrity of this compound and ensure experimental reproducibility.

  • Temperature: Store under ambient temperatures [2] or in a cool place between 2 - 8 °C [3]. The recommended practice is storage at 4°C [3].
  • Container: Keep the container tightly closed in a dry and well-ventilated place [3].
  • Handling Precautions: Avoid the formation of dust and aerosols [3].

FAQ 3: What are the known stability issues and incompatibilities for this compound?

This compound is stable under recommended storage conditions [3] but has specific vulnerabilities.

  • Chemical Incompatibilities: It is incompatible with oils and alkalis [2]. It is also incompatible with strong oxidizing agents [3]. Contact should be avoided, as it may lead to hazardous reactions or decomposition.
  • Hydrolysis: It is stable in neutral and slightly acidic aqueous media but hydrolyzes on heating with alkali [2].
  • Decomposition: When heated to decomposition, it emits toxic fumes of chlorine and nitrogen oxides (NOx) [2] [3].

FAQ 4: What are the primary health and safety hazards when handling this compound?

Appropriate safety measures must be in place for all personnel handling this compound.

  • Hazard Classification: According to safety data sheets, this compound causes skin irritation, serious eye damage, and eye irritation. It is also very toxic to aquatic life with long-lasting effects [3].
  • Health Symptoms: Exposure symptoms may include irritation of the gastrointestinal and respiratory tracts. Prolonged skin contact can cause irritation, and it is a severe eye irritant [2].
  • Personal Protective Equipment (PPE):
    • Eye/Face Protection: Use a face shield and safety glasses [3].
    • Skin Protection: Wear protective gloves and a complete chemical suit [3].
    • Respiratory Protection: Where dust is formed, use a full-face respirator. If used as the sole protection, a full-face supplied air respirator is recommended [3].

Troubleshooting Common Experimental Issues

Issue 1: Unexpected Degradation or Poor Recovery in Residue Analysis

  • Possible Cause: Hydrolysis of this compound due to alkaline conditions during extraction or analysis.
  • Solution: Ensure that all buffers and solutions used in the sample preparation are neutral or slightly acidic, as this compound is stable in these conditions but hydrolyzes in alkali [2]. For a highly specific detection method, you can refer to the immunoassay protocol developed by Guo et al. (2025), which uses a monoclonal antibody for sensitive detection in food and environmental samples [4].

Issue 2: Difficulty in Dissolving this compound for In-Vitro Studies

  • Possible Cause: this compound has very low water solubility.
  • Solution: Use appropriate organic solvents. It is moderately to highly soluble in solvents like dichloromethane and toluene, and moderately soluble in isopropanol [1]. Always verify that the solvent is compatible with your experimental system.

Experimental Workflow & Stability Logic

The following diagram outlines the key decision points for handling this compound in a laboratory setting, based on its stability profile.

G Start Start: Handle this compound CheckEnv Check Environment Start->CheckEnv Storage Storage Conditions CheckEnv->Storage  For Storage Alkali Alkali or Oxidizers Present? CheckEnv->Alkali  During Use Aqueous Aqueous Solution? CheckEnv->Aqueous  During Use SafePath Stable & Safe Storage->SafePath Cool, Dry, Sealed Heat Heating Applied? Alkali->Heat No Hydrolysis Alkaline Hydrolysis (Decomposition) Alkali->Hydrolysis Yes Heat->SafePath No ToxicFumes Thermal Decomposition (Emit toxic fumes) Heat->ToxicFumes Yes Aqueous->Alkali Yes Aqueous->SafePath No RiskPath Risk of Degradation

The information from the search results indicates that this compound is largely considered an obsolete fungicide [1] and was banned in the European Union in 2004 [4]. Much of the referenced safety and environmental fate data comes from older, yet authoritative, sources [2] [1].

References

Troubleshooting Guide: Anilazine Extraction from Humic Substances

Author: Smolecule Technical Support Team. Date: February 2026

Challenge Cause & Mechanism Recommended Solution Key Experimental Findings
Formation of Nonextractable Residues Anilazine metabolites bind covalently via ether or ester linkages to humic matter [1]. Microbial action can incorporate residues into the humic structure [2]. Use mild silylation derivatization to dissolve the humic matrix. Incubate soil with BSTFA+TMCS at room temperature [1]. Method dissolves 60-80% of bound 14C-anilazine residues. Extracts humic compounds of low molecular weight (300-6000 Da) for analysis [1].
Low Extraction Recovery Standard solvents fail to break analyte-humic matrix bonds. Bound residues are only detectable using 14C- or 3H-labeled this compound [1]. Apply stimulated microbial degradation. Incubate humic fractions with native soil microorganisms in aerated cultures [2]. Microbial activity degrades the humic matrix, remobilizing bound residues. Nitrogen deficiency can enhance this process as microbes use humics as a N source [2].
Difficulty in Analyzing Bound Residues The complex humic matrix interferes with direct analysis of the bound this compound molecule [1]. Identify residues after microbial release using AMD-TLC. Dihydroxy this compound has been detected within nonextractable residues [2]. Provides a pathway for characterizing the chemical nature of the bound residues after they have been released.

Detailed Experimental Protocols

Protocol 1: Silylation Derivatization for Humic Matrix Dissolution

This method, validated for this compound, makes bound residues accessible by dissolving the humic matrix itself [1].

  • Sample Preparation: Obtain humic substance fractions (humic acid, fulvic acid) from soil samples.
  • Derivatization:
    • Treat the humic sample with a silylating reagent mixture, such as BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) + TMCS (trimethylchlorosilane).
    • Perform the reaction at room temperature to avoid degradation.
  • Extraction: The silylated humic material becomes soluble in organic solvents. Extract the dissolved analytes for further analysis.
  • Analysis: The extracted, low-molecular-weight humic compounds can be analyzed using techniques like 13C NMR spectroscopy, which provides well-resolved spectra for identifying the bound residues [1].
Protocol 2: Microbial Release of Bound Residues

This approach uses native soil microorganisms to biologically break down the humic matrix and release bound this compound [2].

  • Incubation Setup:
    • Place humic substance fractions in aerated liquid cultures.
    • Inoculate with a consortium of native soil microorganisms.
  • Variable Nutrient Conditions:
    • Run parallel experiments under different nutrient conditions. Studies show that creating nitrogen-deficient conditions can stimulate microbes to use the humic matrix as a nitrogen source, enhancing its degradation and the subsequent release of this compound [2].
  • Monitoring:
    • Track biomineralization and the remobilization of this compound and its metabolites.
  • Analysis: After microbial treatment, use techniques like AMD-TLC to detect released metabolites such as dihydroxy this compound [2].

Key Insights for Experimental Design

  • Binding Strength Varies: The portion of rather weak bondings between the soil organic acids and this compound residues is considerably lower in the humic acids fractions than in the fulvic acids fraction [2]. Focus on fulvic acids if targeting weakly-bound residues.
  • Mechanism of Binding: Research indicates that this compound shows a high affinity to react with lipid double bonds, a process that can be photoinduced. This explains how bound residues form with unsaturated biomolecules in the plant cuticle and likely in the humic environment [3].

Experimental Workflow Diagram

The following diagram outlines the two main methodological paths for tackling nonextractable this compound residues, based on the protocols described above.

cluster_0 Methodological Pathways Start Humic/Fulvic Acid Sample with Bound this compound MethodChoice Choose Extraction Method Start->MethodChoice Microbial Microbial Release Protocol MethodChoice:e->Microbial Biological Approach Chemical Chemical Derivatization Protocol MethodChoice:w->Chemical Chemical Approach Step1M Incubate under N-deficient conditions Microbial->Step1M Aerated culture with native soil microbes Step1C Derivatize at room temperature Chemical->Step1C Silylating reagent (BSTFA+TMCS) Step2M Microbes degrade matrix & remobilize this compound Step1M->Step2M Stimulates microbial degradation of humics Analysis Analyze Released Residues (e.g., via AMD-TLC, 13C NMR) Step2M->Analysis Released residues Step2C Humic matrix becomes soluble in organic solvents Step1C->Step2C Dissolves humic matrix Step2C->Analysis Dissolved residues

References

minimizing anilazine photodegradation during analysis

Author: Smolecule Technical Support Team. Date: February 2026

Key Factors Influencing Pesticide Photodegradation

Photodegradation is initiated when a molecule absorbs light energy, leading to chemical breakdown. The rate and pathway depend on several experimental factors [1] [2]:

  • Light Source and Wavelength: The energy of the light source is critical. Ultraviolet (UV) light, particularly UV-B (280-315 nm), has enough energy to break chemical bonds in organic molecules. The use of UV light filters or working with gold or red light can reduce degradation [2].
  • Presence of Photosensitizers: Indirect photodegradation can be caused by reactive species generated by other light-absorbing materials. Common photosensitizers include [1]:
    • Dissolved Organic Matter (DOM) and humic substances
    • Trace metals (e.g., Fe³⁺) and metal oxides
    • Nitrate (NO³⁻)
    • Some solvent molecules
  • Internal Molecular Structure: Impurities or specific functional groups within the chemical itself can act as internal chromophores, making it more susceptible to light absorption. These can include carbonyl groups, hydroperoxides, and unsaturated bonds (C=C) [2].
  • Solution Properties: The pH of the solution and the presence of oxidants can significantly alter the degradation pathway and speed [3].

Strategies to Minimize Photodegradation During Analysis

Based on the general principles, here are specific measures you can implement in the laboratory to protect your samples.

Strategy Implementation in the Lab Primary Goal
Light Control Use amber or UV-filtered glassware; minimize sample exposure to light; employ dark storage [2]. Prevent initial light absorption
Environmental Control Use high-purity solvents and reagents; control solution pH; consider inert atmosphere (e.g., N₂) for storage [2]. Minimize indirect photolysis & oxidative degradation
Analytical Consideration Use Compound-Specific Isotope Analysis (CSIA) to track degradation; monitor for known degradation products [4] [5]. Detect & quantify degradation

Experimental Protocol for Stability Assessment

Here is a detailed methodology you can cite for testing the effectiveness of these stabilization strategies.

G Start Start: Prepare Anilazine Stock Solution A1 Aliquot into different vials Start->A1 A2 Apply Stabilization Strategies A1->A2 B1 Group A: Amber glass, 4°C A2->B1 B2 Group B: Clear glass, room temp, light A2->B2 B3 Group C: With additives (e.g., antioxidant) A2->B3 C Expose Groups to Simulated Analytical Workflow Conditions A2->C B1->C B2->C B3->C D Analyze Samples at Time Intervals (e.g., 0, 2, 4, 8, 24h) C->D E Quantify this compound & Identify Degradation Products D->E F Compare Recovery Rates & Determine Optimal Conditions E->F

Title: Experimental Workflow for Photostability Assessment

Materials and Instruments:

  • This compound standard (high purity)
  • Amber and clear glass vials with caps
  • HPLC system with UV/VIS or DAD detector (or GC/MS)
  • Controlled temperature chamber or refrigerator
  • Appropriate analytical column (e.g., C18 for HPLC)

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile). From this stock, create multiple aliquots of a working solution that matches your typical analytical concentration.
  • Apply Conditions: Distribute the aliquots into different vials and apply the conditions you wish to test as outlined in the diagram above (e.g., Group A, B, C).
  • Simulate Workflow: Subject the vials to conditions that mimic your sample preparation and analysis stages. This includes the total time samples might sit in an auto-sampler under laboratory lighting.
  • Analysis: At predetermined time intervals, analyze each sample using your standard chromatographic method (e.g., HPLC-UV).
  • Data Analysis:
    • Quantification: Measure the peak area of this compound in each sample. Calculate the percentage recovery compared to the initial (t=0) concentration. The conditions with the highest recovery over time are the most effective.
    • Degradation Monitoring: Use a Diode-Array Detector (DAD) to check for peak purity and look for the emergence of new peaks in the chromatogram, which indicate degradation products [5]. Techniques like LC-MS or GC-MS are necessary to identify these products definitively [5].

Frequently Asked Questions (FAQs)

Q1: My this compound peak area is decreasing over a long sequence run. How can I confirm this is due to photodegradation? The most direct method is to use a Diode-Array Detector (DAD) to check for peak purity and look for the emergence of new peaks in the chromatogram, which are degradation products [5]. For definitive identification, techniques like LC-MS or GC-MS are required [5]. Using Compound-Specific Isotope Analysis (CSIA), if available, can also quantify degradation by tracking changes in the isotope ratio of the analyte itself [4].

Q2: Are there any chemical stabilizers I can add to the solution to prevent photodegradation? While the search results do not specify stabilizers for this compound, research on other organic compounds uses additives that act as free radical scavengers (e.g., certain antioxidants) or excited-state quenchers [2]. Their effectiveness is highly compound-specific and must be validated to ensure they do not interfere with the analysis.

Q3: The degradation is rapid. What is the most critical step to address first? The most impactful and easiest step is strict light control. Immediately transfer all standard and sample solutions to amber glassware and keep them in the dark whenever possible. This alone can drastically reduce the rate of direct photolysis [2].

References

Understanding the Challenge: Non-Extractable Residues

Author: Smolecule Technical Support Team. Date: February 2026

A primary reason for low recovery of anilazine is the formation of non-extractable residues (NER). These are fractions of the pesticide that become tightly bound to the soil's organic matter, making them difficult to liberate with standard extraction methods [1] [2].

  • Humic Substances: this compound residues can integrate into the fulvic acid and humic acid fractions of soil. The bonds in the fulvic acid fraction may be weaker and more amenable to release, but residues bound to humic acids can be more persistent [1].
  • Microbial Activity: Stimulated microbial activity can degrade these bound residues, potentially releasing them. However, nutrient-deficient conditions (e.g., lack of nitrogen) can cause microorganisms to degrade the humic matrix itself, which may also release bound this compound [1].

Methodologies for Improved Recovery

Here are two established analytical approaches you can employ or adapt.

Differential Pulse Polarography for Determination

This electroanalytical method is well-suited for directly determining this compound in soil and water extracts.

  • Principle: Measures the current resulting from the electrochemical reduction of this compound at a dropping mercury electrode [3].
  • Optimal Conditions for this compound:
    • Supporting Electrolyte: Britton-Robinson (B-R) buffer solution.
    • pH: 2.0.
    • Peak Potential: -795 mV (vs. SCE).
    • Scan Rate: 5 mV s⁻¹.
    • Pulse Amplitude: -50 mV.
  • Performance: This method achieved a mean recovery of 98% for this compound from spiked soil samples, demonstrating high accuracy [3].
Vortex-Assisted Matrix Solid Phase Dispersion (VA-MSPD)

VA-MSPD is a modern, efficient sample preparation technique that integrates extraction and clean-up into a single step, reducing solvent use and time [4].

  • Optimal Sorbent: C18 material.
  • Optimal Solvent: Ethyl Acetate has been shown to be highly effective for extracting a wide range of pesticides from sediment samples in VA-MSPD. While one study noted high variability with ethyl acetate for a multi-pesticide mix, it remains a top candidate worth testing specifically for this compound [4]. Methanol is a good alternative, typically offering more consistent recoveries for various compounds [4].
  • Procedure:
    • Blend: Mix 2 g of soil sample with 0.25 g of C18 sorbent.
    • Transfer: Move the mixture to a centrifuge tube.
    • Extract: Add 5 mL of ethyl acetate (or methanol).
    • Vortex: Agitate vigorously for a set period.
    • Centrifuge: Separate the solid and liquid phases.
    • Analyze: The extract can be directly analyzed or concentrated and further cleaned if necessary before analysis by LC-MS/MS.

The workflow for this method can be visualized as follows:

Soil Soil Sample Blend Blend with C18 Sorbent Soil->Blend Transfer Transfer to Tube Blend->Transfer Solvent Add Solvent (e.g., Ethyl Acetate) Transfer->Solvent Vortex Vortex Agitation Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Extract Collect Extract Centrifuge->Extract Analyze Instrumental Analysis Extract->Analyze

Troubleshooting Common Problems

Use this guide to diagnose and resolve issues with low this compound recovery.

Problem & Possible Causes Recommended Solutions

| Low Recovery Due to NER • Strong binding to humic substances. • Inefficient extraction technique. | • Use a sequential or pressurized liquid extraction (PLE) method [2]. • Consider soil treatment with complexing agents like EDTA before extraction to chelate metals and disrupt the soil matrix [2] [3]. | | High Variability in Results • Inconsistent soil homogenization. • Inefficient extraction solvent. | • Ensure thorough grinding and mixing of the soil sample. • Re-evaluate solvent choice. Test methanol if ethyl acetate gives poor precision [4]. | | Matrix Interferences • Co-extraction of other organic matter. • Interference from other pesticides or inorganic species. | • Optimize the clean-up step of the VA-MSPD method. • Use pH control or add EDTA to the extraction process to mitigate specific interferences [3]. |

Key Takeaways for Your Experiments

  • Address NER: The formation of non-extractable residues is a major factor limiting this compound recovery. Using more aggressive extraction techniques like PLE or adding a silylation step can help quantify or even liberate a portion of these bound residues [2].
  • Embrace Modern Methods: Techniques like VA-MSPD are excellent for improving recovery as they are faster, consume less solvent, and can be optimized for specific analytes like this compound [4].
  • Validate Your Method: Whatever protocol you adopt, ensure you conduct recovery experiments using spiked soil samples to validate its accuracy and precision for your specific laboratory conditions. The data shows that recovery rates can vary significantly (e.g., from 28% to 96%) based on the extraction procedure used [2].

References

nutrient conditions microbial degradation anilazine

Author: Smolecule Technical Support Team. Date: February 2026

FAQs & Troubleshooting Guide

  • Q1: Why is my anilazine degradation stalling, and why is microbial growth poor?

    • A: The degradation of phenylurea compounds like this compound often requires nitrogen-limiting conditions. Microbes may use the herbicide as a nitrogen source when preferred sources (like ammonium or nitrate) are depleted [1] [2]. Stalled degradation and poor growth in a nutrient-rich medium suggest a nutrient imbalance.
    • Troubleshooting Steps:
      • Verify Nitrogen Levels: Transition your culture to a nitrogen-free or nitrogen-limited minimal medium. This forces microbes to metabolize the this compound to access nitrogen.
      • Check for Toxic Buildup: Analyze for the accumulation of aniline derivatives like 3,4-dichloroaniline, which can be more toxic and persistent than the parent compound [2]. If detected, you may need to inoculate with a culture pre-adapted to degrade these metabolites.
      • Inoculate with Pre-adapted Consortia: Use soil from a site with a long-term history of this compound or linuron application, as these contain specialized microbial consortia [2].
  • Q2: How do I handle the release and degradation of non-extractable (bound) this compound residues?

    • A: Bound residues can be remobilized and degraded when microbes use the surrounding humic substances as a nutrient source, particularly under nitrogen-deficient conditions [1].
    • Troubleshooting Steps:
      • Stimulate General Microbial Activity: Add a small quantity of a readily available carbon source (e.g., glucose) to boost overall microbial activity, which can enhance the degradation of the humic matrix and the bound residues [1].
      • Induce Nitrogen Stress: As with free this compound, nitrogen deficiency is key. It promotes microbial restructuring and consumption of humic substances, releasing the bound residues in the process [1].
  • Q3: My bacterial culture degrades this compound but not its aniline derivative metabolite. What could be wrong?

    • A: This is a common issue where a consortium's metabolic pathway is incomplete or environmentally sensitive.
    • Troubleshooting Steps:
      • Check Incubation Temperature: Some cultures degrade the parent herbicide at 28°C and 37°C, but completely fail to transform the aniline derivative (e.g., 3,4-dichloroaniline) at the higher temperature. Ensure you are incubating at the correct temperature, typically 28°C [2].
      • Re-assess Culture Purity: Complete degradation often requires a bacterial consortium, not a single isolate [2]. Even if you cannot culture all members on plates, their presence in the consortium is vital. Use molecular methods like DGGE to monitor the entire community structure.

Data Summary: Nutrient Impacts on Degradation

The table below summarizes how different amendments and conditions affect the degradation of this compound and related herbicides, based on current research.

Amendment/Condition Effect on Degradation Key Microbes Enriched/Involved Proposed Mechanism
Nitrogen Limitation [1] [2] Accelerated Specialized consortia Microbes utilize herbicide as a nitrogen source; nitrogen stress degrades humic matrix.
Ammonium (NH₄⁺) [3] Inhibited -- Preferential use of readily available nitrogen source represses catabolic enzymes.
Goat Manure [4] Significantly Accelerated (60.9-84.3% vs. 26.9-35.7% in control) Nocardioides, Sphingomonas, Massilia Increases soil pH, organic matter, and humus; enriches degraders; promotes N-dealkylation pathway.
Extracellular Viruses [3] Enhanced (in absence of added N) -- Viral lysis (viral shunt) releases nutrients, stimulates community, and may transfer degradation genes.

Detailed Experimental Protocol

This protocol outlines a method to study the degradation of non-extractable this compound residues in soil, based on the research by [1].

1. Objective: To investigate the microbial release and mineralization of bound this compound residues under variable nutrient conditions.

2. Materials: * Humic Substance Fractions: Extracted from soil (e.g., degraded loess) with a history of this compound application, preferably from a long-term lysimeter experiment [1]. * Inoculum: Native soil microorganisms. * Culture Medium: A liquid minimal salts medium. * Radiolabeled Substrate: [U-phenyl-¹⁴C] this compound. * Equipment: Aerated liquid culture vessels, system to trap and measure ¹⁴CO₂ (biomineralization).

3. Methodology: * Step 1: Setup. Incubate the humic substance fractions containing the bound ¹⁴C-anilazine residues in the liquid culture medium with the native soil microorganisms [1]. * Step 2: Create Nutrient Conditions. Set up different treatments: * Stimulated Activity: Add a balanced nutrient source. * Nitrogen Deficiency: Use a medium lacking nitrogen. * Control: No additional amendments. * Step 3: Monitor. * Biomineralization: Continuously trap and measure the ¹⁴CO₂ released from the radiolabeled this compound. * Remobilization: Periodically extract the liquid culture and quantify the ¹⁴C-labeled compounds that have been released from the solid humic matrix. * Step 4: Analyze Metabolites. Use advanced analytical techniques like AMD-TLC to identify intermediates (e.g., dihydroxy this compound) within the non-extractable residues [1].

The following workflow diagram visualizes the core experimental procedure and its key outcomes.

Start Start: Soil/Humic Fractions with Bound this compound Incubate Incubate with Native Soil Microorganisms Start->Incubate Stimulated Stimulated Activity (Balanced Nutrients) Incubate->Stimulated NitrogenDef Nitrogen Deficiency (No N Source) Incubate->NitrogenDef StimEffects Enhanced general microbial activity Stimulated->StimEffects NStressEffects Microbes use humic substances as N source NitrogenDef->NStressEffects Outcome1 Degradation of humic matrix StimEffects->Outcome1 NStressEffects->Outcome1 Outcome2 Remobilization of bound residues Outcome1->Outcome2 FinalOutcome Complete Biomineralization (Measured as ¹⁴CO₂) Outcome2->FinalOutcome

Diagram 1: Experimental workflow for studying the degradation of bound this compound residues, showing how different nutrient conditions lead to the remobilization and mineralization of the fungicide.

Mechanisms & Conceptual Pathways

The diagram below illustrates the core conceptual relationship between nutrient conditions, microbial activity, and the fate of this compound in the soil environment.

Nutrients Nutrient Conditions N_Limit Nitrogen Limitation Nutrients->N_Limit N_Avail Readily Available N (Ammonium, Nitrate) Nutrients->N_Avail OM_Amend Organic Amendment (e.g., Manure) Nutrients->OM_Amend Action1 Degrades humic substances for N N_Limit->Action1 Action2 Preferential use of available N source N_Avail->Action2 Action3 Shifts community and increases SOM OM_Amend->Action3 MicroAction Microbial Community Response BoundRelease Release & Degradation of Bound Residues Action1->BoundRelease Repression Repressed Degradation Action2->Repression FreeDegrade Accelerated Degradation of Free this compound Action3->FreeDegrade AnilazinePathway This compound Fate BoundRelease->AnilazinePathway Repression->AnilazinePathway FreeDegrade->AnilazinePathway

Diagram 2: The interplay between nutrient conditions and the microbial degradation of this compound, showing three primary pathways with different outcomes.

References

nitrogen deficiency humic structural changes anilazine

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

FAQ 1: How does nitrogen deficiency lead to structural changes in humic substances and the release of bound residues?

Nitrogen deficiency can alter the role of humic substances in soil, shifting them from a stable carbon structure to a potential nitrogen source for microorganisms. This process can destabilize the humic matrix and release previously bound residues.

  • Mechanism: Under nitrogen-deficient conditions, soil microorganisms with heightened metabolic activity may begin to degrade the nitrogen-containing components of the humic substances themselves [1]. This microbial degradation of the humic matrix is a key driver for the release of bound residues.
  • Experimental Evidence: A study on the fungicide anilazine observed that nitrogen deficiency enhanced structural changes in humic substances. The stimulated microbial activity, in an effort to access nitrogen, led to the degradation of humic substances and the consequent remobilization of parts of the bound this compound residues [1].

FAQ 2: What is the general effect of humic substances on plant nitrogen metabolism?

Beyond their role in residue binding, humic substances are recognized for their positive influence on plant growth and nitrogen use efficiency, which is relevant for understanding their broader function in soil systems.

  • Physiological and Molecular Effects: Research on maize has shown that humic substances can stimulate the nitrogen assimilation pathway [2]. They increase the content of soluble proteins and amino acids and enhance the activity and gene expression of key enzymes involved in nitrogen metabolism (such as nitrate reductase and glutamine synthetase) and the Krebs cycle [2].
  • Agronomic Impact: A large-scale meta-analysis confirmed that the application of humic acid-based fertilizers significantly increased crop yield by 12% and nitrogen use efficiency by 27% on average, demonstrating their potential to improve nitrogen management in agricultural systems [3].

Experimental Protocols & Data

Here is a detailed methodology and data summary based on the cited research.

Protocol 1: Investigating Microbial Release of Bound Residues from Humic Substances

This protocol is adapted from the study on this compound residues [1].

  • 1. Humic Substance Preparation: Obtain humic substance fractions (e.g., humic acids, fulvic acids) from soil that contains the bound residue of interest (e.g., 14C-labeled this compound). A long-term lysimeter experiment is a typical source.
  • 2. Microbial Incubation:
    • Prepare aerated liquid cultures containing the extracted humic fractions.
    • Inoculate the cultures with native soil microorganisms.
  • 3. Variable Nutrient Conditions: Set up incubations with different nutrient regimes. Crucially, include a condition of nitrogen deficiency to test its specific effect.
  • 4. Measurement and Analysis:
    • Biomineralization: Track the mineralization of the 14C-labeled residue.
    • Remobilization: Measure the release of the parent compound and its metabolites from the humic matrix.
    • Humic Matrix Changes: Analyze changes in the chemical structure of the humic substances.
    • Residue Analysis: Use techniques like AMD-TLC to identify specific metabolites (e.g., dihydroxy this compound) within the nonextractable residues.

Protocol 2: Assessing the Impact of Humic Substances on Plant Nitrogen Metabolism

This protocol is based on the maize seedling study [2].

  • 1. Humic Substance Extraction: Extract HA from a source like volcanic soil using standard methods (e.g., IHSS protocols with KOH under N₂ atmosphere), followed by purification and lyophilization [2].
  • 2. Plant Growth and Treatment:
    • Grow maize seedlings hydroponically for two weeks.
    • Treat plants with different concentrations of the humic substance (e.g., 0, 1, and 5 mg C L⁻¹) for 48 hours.
    • For gene expression studies, apply HA under both nitrogen-sufficient and nitrogen-deprived conditions.
  • 3. Analysis:
    • Physiological Parameters: Measure plant growth, soluble protein content (Bradford method), and free amino acid content.
    • Enzyme Activities: Assay the activity of nitrate reductase (NR), nitrite reductase (NiR), and glutamine synthetase (GS).
    • Molecular Analysis: Evaluate transcript accumulation of genes involved in N assimilation and the Krebs cycle using semi-quantitative RT-PCR.

Data Summary: Key Findings from Relevant Studies

Study Focus Key Finding Experimental Context
Residue Release [1] Nitrogen deficiency enhances structural changes in humic substances, leading to microbial degradation and remobilization of bound residues. Incubation of humic fractions from this compound-treated soil with native microorganisms.
Nitrogen Assimilation [2] Humic substances (at 1 mg C L⁻¹) increased soluble protein and amino acids, and stimulated activity/expression of N-assimilation enzymes. Maize seedlings treated with HA in hydroponic culture.
Crop Performance [3] Humic acid amendment increased crop yield by 12% and Nitrogen Use Efficiency (NUE) by 27% on average. Meta-analysis of 120 field studies.

Pathway and Workflow Diagrams

The following diagrams illustrate the core concepts and experimental workflows.

G NitrogenDeficiency Nitrogen Deficiency MicrobialActivity Stimulated Microbial Activity NitrogenDeficiency->MicrobialActivity Induces HumicStructure Structural Changes in Humic Substances NitrogenDeficiency->HumicStructure Triggers HumicDegradation Degradation of Humic Matrix MicrobialActivity->HumicDegradation Causes ResidueRelease Release of Bound Residues HumicDegradation->ResidueRelease Results in HumicStructure->HumicDegradation Facilitates

Mechanism of Residue Release under Nitrogen Deficiency

G Start Extract Humic Fractions (Containing Bound Residue) Step1 Inoculate in Liquid Culture with Native Soil Microorganisms Start->Step1 Step2 Establish Variable Nutrient Conditions (e.g., N-deficient vs. N-sufficient) Step1->Step2 Step3 Incubate under Aerated Conditions Step2->Step3 Step4 Measure Biomineralization (e.g., of ¹⁴C-labeled residue) Step3->Step4 Step3->Step4 Step5 Analyze Remobilized Compounds (e.g., via AMD-TLC) Step3->Step5 Step6 Characterize Humic Matrix Changes (e.g., Structural Analysis) Step3->Step6 Step4->Step5 Step5->Step6

Workflow for Microbial Release Experiment

References

Anilazine vs. Modern s-Triazine Antifungal Agents

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key characteristics of the historical fungicide anilazine and the modern s-triazine derivatives currently under research.

Feature This compound (Obsolete Agricultural Fungicide) Modern s-Triazine Derivatives (Pharmaceutical Candidates)
Primary Application Agricultural fungicide for crops (fruits, vegetables, cereals) [1] Therapeutic agents for human invasive fungal infections (IFIs) [2]
Example Targets Late blights, Leaf spots, Botrytis, Alternaria [1] Candida auris, Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus [2]
Mode of Action Multi-site activity, enzyme inhibitor (FRAC code: M08) [1] Often target-specific; e.g., inhibition of fungal CYP51 (14α-demethylase enzyme) [2]
Efficacy Data (Example) Not readily available in modern comparative studies. Compound 3a: MIC of 1.475 × 10⁻⁸ µg/mL against C. albicans (vs. Fluconazole MIC: 0.857 µg/mL) [2].
Status & Regulation Not approved in the EU; considered largely obsolete [1] Pre-clinical research and development phase (2014-2024) [2]
Toxicology (Non-Carcinogenicity) No carcinogenic effects found in rats and mice (NTP study) [3] Selective toxicity against fungal over human CYP51 is a key research focus [2]

Experimental Data and Protocols

Supporting experimental data and methodologies for the information in the comparison table are detailed below.

  • This compound Reduction via Sonication: One study explored using sonication to degrade this compound residues in food. The protocol involved treating this compound-contaminated tomato juice in an ultrasonic bath cleaner (40 kHz, 480 W, 30 ± 2 °C). The GC–MS results showed that the this compound concentration reduced significantly with increased sonication time, with a maximum reduction of 80.52% achieved after 40 minutes [4].

  • Efficacy Testing of Modern s-Triazine Derivatives: The synthesis and evaluation of new s-triazine compounds are active research areas. A common protocol involves:

    • Synthesis: Creating novel s-triazine derivatives through molecular hybridization, for example, by combining the s-triazine scaffold with tetrazole or quinazolinone moieties [2].
    • In Vitro Antifungal Testing: Screening synthesized compounds for in vitro antifungal activity against critical pathogens like Candida albicans and Cryptococcus neoformans.
    • Activity Measurement: Determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. Some derivatives have shown remarkably low MIC values, indicating high potency [2].
    • Enzyme Assay: Using rapid fluorescence-based methods to measure the inhibition of key fungal enzymes like CYP51 [2].
    • Molecular Docking: Computational modeling to study the binding affinity of promising compounds to target proteins [2].

Synthesis and Bioactivity of s-Triazine Derivatives

The field has moved from simple, multi-site fungicides like this compound to designing complex, target-specific molecules. The diagram below illustrates the general strategy and structure-activity relationship for developing modern s-triazine based antifungal agents.

Cyanuric Chloride (TCT) Cyanuric Chloride (TCT) Selective Functionalization Selective Functionalization Cyanuric Chloride (TCT)->Selective Functionalization s-Triazine Antifungal Candidate s-Triazine Antifungal Candidate Selective Functionalization->s-Triazine Antifungal Candidate Bioactive Moieties Bioactive Moieties Bioactive Moieties->Selective Functionalization  R1, R2, R3 Temperature Control Temperature Control Temperature Control->Selective Functionalization  0°C, RT, Reflux

Core Synthesis & Optimization Strategy [2] The diagram shows that the development of modern s-triazine antifungals starts with cyanuric chloride, which is selectively functionalized with different bioactive groups. This process is carefully controlled, with successive substitutions occurring at specific temperatures (0°C, room temperature, and reflux). The nature of these attached moieties (R1, R2, R3) is critical to the final compound's antifungal activity, bioavailability, and selectivity.

Key Insights for Researchers

  • Paradigm Shift: The comparison highlights a major shift from broad-spectrum, non-specific protectants in agriculture to highly targeted therapeutic agents in medicine. This compound represents the old multi-site inhibitor, while modern s-triazine derivatives are designed for specific molecular targets in human pathogens [2] [1].
  • Efficacy Context: The dramatic efficacy of some new s-triazine compounds (exceeding standard drugs like fluconazole in in vitro models) is promising. However, this data is from early-stage research, and their performance in clinical settings remains unknown [2].
  • Focus on Selectivity: A primary research goal for pharmaceutical s-triazine derivatives is achieving selective toxicity—effectively inhibiting the fungal CYP51 enzyme without significantly affecting the human homolog, thereby minimizing side effects [2].

References

comparison anilazine diclofop methyl crystal structures

Author: Smolecule Technical Support Team. Date: February 2026

Crystal Structure Comparison

The table below summarizes and compares the available crystallographic data for anilazine and diclofop-methyl.

Property This compound (C₉H₅Cl₃N₄) [1] Diclofop-methyl (C₁₆H₁₄Cl₂NO₄) [2]
Crystal System Triclinic [1] Information not available in search results
Space Group P1 [1] Information not available in search results

| Unit Cell Parameters | a = 7.2491 (9) Å b = 7.9910 (9) Å c = 10.5039 (13) Å α = 111.954 (6)° β = 106.411 (6)° γ = 90.111 (6)° [1] | Information not available in search results | | Unit Cell Volume | 537.38 (11) ų [1] | Information not available in search results | | Z (Molecules/Unit Cell) | 2 [1] | Information not available in search results | | Molecular Geometry | Near-planar between triazine and benzene rings (dihedral angle of 4.04°) [1] | Information not available in search results | | Intermolecular Interactions | Weak C—H⋯N hydrogen bonds, short Cl⋯Cl contacts (3.4222 Å), weak π–π interactions (3.6428-3.6490 Å) [1] | Information not available in search results |

Experimental Data and Methodology

The following details the key experimental procedures from the crystallographic study of this compound, which provide the data in the table above [1]:

  • Chemical Source: The this compound compound was purchased from Dr. Ehrenstorfer GmbH Company [1].
  • Crystal Growth: Single crystals suitable for X-ray analysis were obtained by the slow evaporation technique using a chloroform (CHCl₃) solution [1].
  • Data Collection: X-ray diffraction data was collected at 173 K using a Bruker APEXII CCD diffractometer with Mo Kα radiation (λ = 0.71073 Å) [1].
  • Structure Resolution: The crystal structure was solved using the SHELXTL software package [1].

Key Structural Features and Interactions

The crystal structure of this compound features specific intermolecular interactions that stabilize its three-dimensional architecture [1]. The following diagram illustrates this network:

Anilazine_Packing This compound Crystal Packing Network Molecule This compound Molecule HN_Bonds C-H⋯N Hydrogen Bonds Molecule->HN_Bonds forms Cl_Contacts Cl⋯Cl Contacts (3.42 Å) Molecule->Cl_Contacts forms Layers 2D Network Layers HN_Bonds->Layers link to Cl_Contacts->Layers link to pi_pi π-π Interactions (3.64 Å) Architecture 3D Architecture pi_pi->Architecture results in Layers->pi_pi linked by

This interaction network leads to the formation of two-dimensional networks parallel to the (112) plane, which are subsequently linked into a three-dimensional architecture by weak intermolecular π–π interactions [1].

Information Availability and Context

  • This compound: Serves as a triazine fungicide used to control fungal diseases in crops like turf, cereals, and vegetables [1]. Its complete crystal structure is available [1].
  • Diclofop-methyl: Is an aryloxyphenoxypropionate herbicide used for grass control in broadleaf crops [2]. The search results do not contain its full crystal structure data, noting it as a similar triazine fungicide structure in the this compound study [1].

References

anilazine toxicity fish vs other fungicides

Author: Smolecule Technical Support Team. Date: February 2026

Anilazine Toxicity Profile

This compound is classified as highly toxic to aquatic life. The key experimental data is summarized in the table below.

Property Value / Description Basis
General Fish Toxicity Highly toxic to fish [1]. Expert assessment from Pesticide Properties Database [1].
Acute Aquatic Toxicity Alert Acute ecotoxicity for fish, invertebrates, or algae ≤ 0.1 mg/L [1]. Classification as a "forever chemical" based on high aquatic toxicity [1].
Mode of Action (Fungicide) Multi-site contact activity (FRAC Code M08) [1]. Non-systemic fungicide with protective action [1].

Experimental Protocols for Fish Toxicity

The data for this compound and other pesticides is generated through standardized tests to ensure consistency and regulatory acceptance.

  • Standard Test Guideline: The primary method for determining acute fish toxicity is the Fish, Acute Toxicity Test (OECD Test Guideline 203) [2] [3].
  • Objective: To determine the concentration of a substance that is lethal to 50% of a test population (LC50) over a 96-hour exposure period [2].
  • Typical Procedure:
    • Test Organisms: Juvenile fish are used. For pesticide registration, tests are typically required on a cold freshwater species (e.g., rainbow trout), a warm freshwater species (e.g., fathead minnow or bluegill sunfish), and a saltwater species [2].
    • Exposure: Fish are exposed to at least five different concentrations of the chemical, plus a control group, for a period of 96 hours [2].
    • Test Conditions: The test is conducted under static, static-renewal, or flow-through conditions to maintain stable exposure concentrations. Parameters like water temperature, pH, and oxygen are closely monitored [2].
    • Endpoint Measurement: The number of dead fish in each tank is recorded at 24, 48, 72, and 96 hours. The LC50 value and its confidence intervals are calculated using statistical methods [2].

The following diagram illustrates the key steps and organisms in a standard acute fish toxicity test.

G Start Study Initiation Species Select Test Species Start->Species Exposure 96-Hour Exposure Species->Exposure ColdFW Cold Freshwater Fish (e.g., Rainbow Trout) Species->ColdFW WarmFW Warm Freshwater Fish (e.g., Fathead Minnow) Species->WarmFW Marine Marine Fish (e.g., Sheepshead Minnow) Species->Marine Concentrations Apply Test Concentrations Exposure->Concentrations Monitor Monitor Mortality & Conditions Concentrations->Monitor Analysis Calculate LC50 Value Monitor->Analysis

Regulatory Context and Comparison

While a direct quantitative table comparing this compound to many other fungicides is not available in the search results, the following context is important for your comparison.

  • Regulatory Testing Practice: For conventional pesticide registration, the U.S. Environmental Protection Agency (EPA) typically requires acute toxicity testing on three fish species: one cold freshwater, one warm freshwater, and one saltwater species [2]. A retrospective analysis of 718 studies found that in the vast majority of cases (85%), one of the tested freshwater species was the most sensitive, and the cold freshwater species was the most sensitive overall [2].
  • Relative Sensitivity of Test Species: The high sensitivity of cold freshwater fish like rainbow trout is a consistent pattern in regulatory data, meaning that risk assessments for many pesticides, including fungicides, are often driven by the results from this group [2].
  • Historical Use and Alternatives: this compound is a triazine fungicide that was introduced around 1955 and is now largely considered obsolete in many parts of the world [1] [4]. It has been superseded by numerous other chemical classes with different modes of action. The search results indicate that other major fungicide classes include:
    • Dithiocarbamates (e.g., mancozeb)
    • Benzimidazoles (e.g., benomyl, thiophanate-methyl)
    • Triazoles
    • Strobilurins (e.g., pyraclostrobin)
    • SDHIs (e.g., penthiopyrad)
    • Multi-site contact fungicides (e.g., chlorothalonil) [5] [4].

References

anilazine bioaccumulation potential compared alternatives

Author: Smolecule Technical Support Team. Date: February 2026

Anilazine Properties and Bioaccumulation Potential

The following table summarizes key data for this compound, which is classified as an obsolete triazine fungicide [1].

Property Value for this compound Interpretation & Relevance to Bioaccumulation
Log P (Octanol-Water Partition Coefficient) 3.02 [1] Suggests a high potential for bioaccumulation. Substances with Log P > 3 are often considered to have a significant tendency to accumulate in fatty tissues [1].
Water Solubility 8 mg/L at 20°C [1] Low water solubility and a high Log P are correlated, reinforcing the bioaccumulation potential.
Soil DT₅₀ (Aerobic) 1 day [1] Classified as non-persistent in soil. This indicates that while the chemical structure has a high affinity for lipids, it may not persist long-term in the environment.
Toxicity to Aquatic Life Very toxic; classified as Acute Aquatic Toxicity Category 1 and Chronic Aquatic Toxicity Category 1 [2]. The stated concern for bioaccumulation is directly linked to this high toxicity for aquatic organisms [1].

Experimental Protocols for Bioaccumulation Assessment

While specific protocols for this compound were not found, robust bioaccumulation studies for chemicals like it follow standardized methodologies. The workflow below outlines the key phases of such an assessment.

cluster_1 1. Exposure cluster_2 2. Processing cluster_3 3. Analysis cluster_4 4. Modeling Start Bioaccumulation Assessment Workflow Phase1 Phase 1: Organism Exposure Start->Phase1 Phase2 Phase 2: Sample Processing Phase1->Phase2 Exp1 Controlled lab exposure via water, food, or sediment Phase1->Exp1 Phase3 Phase 3: Chemical Analysis Phase2->Phase3 Proc1 Separate organism from exposure medium Phase2->Proc1 Phase4 Phase 4: Data Modeling Phase3->Phase4 Anal1 Extract chemical from tissue matrix Phase3->Anal1 Model1 Calculate Bioaccumulation Factor (BAF) Phase4->Model1 Exp2 Define exposure duration and concentration Exp1->Exp2 Proc2 Tissue collection and homogenization Proc1->Proc2 Proc3 Critical step: Differentiate absorbed chemical from gut content/surface adsorption Proc2->Proc3 Anal2 Quantify concentration using analytical techniques (e.g., LC-MS, AMS) Anal1->Anal2 Model2 Determine uptake (k1) and elimination (k2) rates Model1->Model2

Key methodological considerations for each phase include [3]:

  • Exposure (Phase 1): Studies can be designed to model different scenarios, such as chronic low-dose (environmental) or acute high-dose (accidental) exposure. The dose level can significantly impact pharmacokinetics and must be carefully considered [4].
  • Sample Processing (Phase 2): A critical and often challenging step is to rigorously separate the test organisms from the suspended chemical in the exposure medium. Failure to do so can lead to a significant overestimation of bioaccumulation. For multicellular organisms, it is also essential to differentiate between the chemical adsorbed to the external surface or present in the digestive tract and the amount that has been absorbed into the organism's tissues [3].
  • Chemical Analysis (Phase 3): Sensitive techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Accelerator Mass Spectrometry (AMS) are required to detect and quantify the chemical and its metabolites in complex biological tissues. AMS is particularly valuable for measuring chemicals at environmentally relevant (very low) concentrations [4].
  • Data Modeling (Phase 4): The Bioaccumulation Factor (BAF) is a key metric, calculated as the ratio of the chemical concentration in the organism to its concentration in the exposure medium (e.g., water, food) [3]. Kinetic modeling of uptake and elimination rates provides a deeper understanding of the bioaccumulation process.

Suggestions for Finding Comparative Data

The available data provides a foundation for understanding this compound's profile but is insufficient for a full comparative guide. To build a more complete analysis, you could:

  • Consult Regulatory Databases: Search the U.S. EPA's ECOTOX Knowledgebase or the Pesticide Properties Database (PPDB) for bioaccumulation studies on modern fungicides.
  • Review Scientific Literature: Look for review articles that perform meta-analyses on the environmental fate and ecotoxicity of different fungicide classes.
  • Analyze by Chemical Group: Compare this compound (a triazine) with fungicides from other groups (e.g., strobilurins, azoles, SDHIs) which may have different Log P values and modes of degradation.

References

comparative study bound residue formation anilazine

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Anilazine Bound Residue Data

Aspect of Bound Residue Formation Experimental Findings & Context
Formation in Soil Formed in a "degraded loess soil" from a long-term lysimeter experiment. [1] [2]
Interaction with Humic Substances Binding is stronger in the fulvic acids fraction compared to the humic acids fraction. [2]
Identified Metabolite in Residues Dihydroxy-anilazine was detected within the nonextractable residues. [2]
Photochemical Formation Pathway Undergoes photoinduced addition to the cis-double bonds of olefinic compounds (e.g., cyclohexene, methyl oleate), which are models for plant cuticle constituents. [3]
Microbial Remobilization Bound residues can be remobilized by native soil microorganisms, especially under conditions of stimulated microbial activity. Nitrogen deficiency can also lead to remobilization as microbes use humic substances as a nitrogen source. [2]
Plant Availability Studies have investigated the "plant availability of bound this compound residues" in soil. [1]

Detailed Experimental Protocols

Here is a detailed breakdown of the key methodologies used in the studies cited above.

  • Photochemical Addition to Model Compounds [3]

    • Irradiation: this compound was irradiated in the presence of cyclohexene and methyl oleate as model compounds for plant cuticle constituents.
    • Initiation: Reactions were initiated by sunlight irradiation.
    • Mechanism: The reactions proceeded via radical mechanisms.
    • Analysis: Photoproducts were isolated using preparative HPLC and analyzed by HPLC, MS, 1H-NMR, and 13C-NMR.
  • Microbial Release and Degradation [2]

    • Sample Preparation: Humic substance fractions (fulvic and humic acids) were obtained from a soil containing bound this compound residues from a long-term lysimeter experiment.
    • Incubation: These fractions were incubated in aerated liquid cultures with native soil microorganisms.
    • Variable Conditions: Experiments were conducted under variable nutrient conditions to observe the effects.
    • Measurement: Researchers measured biomineralization (conversion to CO₂) and remobilization of the previously bound this compound and its metabolites.
    • Metabolite Detection: AMD-TLC (Automated Multiple Development-Thin Layer Chromatography) was used to detect specific metabolites like dihydroxy-anilazine within the residues.

Bound Residue Formation and Remobilization Pathway

The diagram below illustrates the key processes of bound residue formation and remobilization for this compound, as identified in the research.

G cluster_formation Formation Pathways cluster_remobilization Remobilization Pathways This compound This compound PhotoPath Photochemical Reaction (with plant cuticles) This compound->PhotoPath SoilPath Binding to Soil Organic Matter (e.g., Fulvic Acids) This compound->SoilPath BoundResidues Bound Residues Formed PhotoPath->BoundResidues SoilPath->BoundResidues Microbes Stimulated Microbial Activity BoundResidues->Microbes NitrogenDef Nitrogen Deficiency BoundResidues->NitrogenDef Remobilized Residues Remobilized & Potentially Degraded Microbes->Remobilized NitrogenDef->Remobilized

Interpretation of Findings and Limitations

The search results confirm that this compound readily forms bound residues in the environment through multiple pathways, including chemical binding to soil organic matter and photochemical reactions with plant surfaces. A significant finding is that these residues are not permanently locked away; they can be remobilized by microbial activity, which is a crucial consideration for environmental risk assessment [2].

The main limitation is the lack of a direct, multi-pesticide comparison. The available data describes this compound's behavior in isolation. A true comparative guide would require similar experimental data for other fungicides to be evaluated alongside this compound.

References

Ames Test vs. Other Mutagenicity Assays: A Comparative Overview

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core characteristics of different mutagenicity testing methods, highlighting how traditional and modern approaches compare to the Ames test.

Assay Name Key Principle Typical Use Case Relative Speed & Cost Key Performance Differentiators
Ames Test (Standard) Bacterial reverse mutation in S. typhimurium/E. coli [1] [2] Initial screening for DNA-reactive mutagens [1] Rapid, low cost [3] [2] High sensitivity for DNA-reactive compounds; may yield false positives/negatives for certain chemicals [1] [2]
Miniaturized Ames (e.g., Ames MPF) Liquid microplate version of the Ames test [1] [4] High-throughput screening; testing with limited sample [1] Faster, reduced reagent use [1] Shows >90% concordance with standard Ames; often exhibits lower LEC for many mutagens [4]
In Silico (Q)SAR Models Statistical/rule-based prediction from chemical structure [3] [5] Early-stage prioritization; regulatory screening per ICH M7 [5] Very fast, very low cost [5] Accuracy varies by tool: ~72% (TOXTREE) to ~66% (VEGA, TEST); best used in combination [5]
Cell Painting + ML ML analysis of cell morphology changes [3] Investigating mutagenicity mechanisms; predictive toxicology [3] Moderate speed, high upfront cost [3] Can outperform some QSAR tools; provides mechanistic insights (e.g., organelle damage) [3]
Error-Corrected Sequencing (ECS) Direct, high-fidelity sequencing of DNA to find rare mutations [6] Follow-up in-vivo studies; understanding mutation spectra [6] Slow, high cost [6] Considered a promising replacement for some in-vivo assays (e.g., transgenic rodent assays) [6]

Detailed Experimental Protocols

For researchers looking to replicate or compare studies, here are the methodologies for key assays.

  • Standard Ames Test Protocol (Pre-incubation Method) [7] [8] [2]:

    • Bacterial Strains: Use auxotrophic strains of Salmonella typhimurium (e.g., TA98, TA100, TA102) and/or E. coli with mutations in the histidine or tryptophan operon.
    • Metabolic Activation: Prepare the S9 mix, a cofactor-supplemented post-mitochondrial fraction from rodent liver (typically rat induced with Aroclor 1254 or PB/β-NF), to mimic mammalian metabolism [7] [4].
    • Procedure:
      • Mix bacteria, test substance (or vehicle control), and buffer or S9 mix.
      • Pre-incubate at 37°C for 20-90 minutes.
      • Add the mixture to molten agar and pour into a minimal glucose agar plate.
      • Incubate plates at 37°C for 48-72 hours.
    • Data Analysis: Count revertant colonies. A positive result is a dose-related and statistically significant increase in revertants compared to the solvent control [2].
  • Ames MPF Test Protocol [1] [4]:

    • Procedure:
      • In a 96-well plate, bacteria are exposed to the test substance in a liquid exposure medium with a trace amount of histidine.
      • After incubation, a pH-sensitive indicator medium is added.
      • Mutagenicity is indicated by a color shift from purple to yellow in the wells, caused by acid production during bacterial growth [1].
    • Key Difference: This is a liquid-based, colorimetric assay without agar plates, allowing for miniaturization and automation.

Visualizing Mutagenicity Testing Strategies

The following workflow diagram illustrates a strategic approach to mutagenicity assessment, integrating the assays discussed.

Start New Chemical Compound InSilico In Silico (Q)SAR Screening Start->InSilico SubSilico Expert Rule-based and Statistical Models InSilico->SubSilico InVitro In Vitro Experimental Assessment SubVitro Standard or Miniaturized Ames Test InVitro->SubVitro InVivo In Vivo Follow-up & Mechanistic Study SubVivo Error-Corrected Sequencing (ECS) InVivo->SubVivo Decision Result Negative & No Structural Alerts? SubSilico->Decision SubVitro->InVivo Positive or Equivocal Result Decision->InVitro Yes / Proceed with Caution End Risk Assessment & Classification Decision->End No / High Risk - Modify Compound

How to Proceed with Anilazine Assessment

Since the search results lack specific data on this compound, I suggest the following steps to complete your comparison guide:

  • Consult Specialized Databases: Search for this compound specifically in chemical safety databases like those from the U.S. National Toxicology Program (NTP) or the EPA's ToxCast.
  • Perform a Targeted Search: Use academic search engines with the query "this compound Ames test" or "this compound mutagenicity" to find primary literature.
  • Leverage In Silico Tools: As a preliminary step, you can use the TOXTREE or VEGA platforms mentioned in the search results to obtain a computational prediction for this compound [5].

References

soil persistence anilazine vs modern fungicides

Author: Smolecule Technical Support Team. Date: February 2026

Soil Persistence of Anilazine

Data on this compound presents a complex picture due to differing results from laboratory versus long-term field studies.

Study Type DT₅₀ (Typical) Residual Activity After 9-17 Years Key Findings & Notes
Laboratory Study [1] 1 day Not applicable Classified as "non-persistent"; standard controlled lab conditions
Long-Term Field Study [2] [3] Not applicable 43% of initial application Primary metabolite identified as dihydroxy-anilazine; demonstrates long-term environmental persistence

The stark difference between the lab and field data for this compound is a critical point of analysis. The laboratory DT₅₀ of 1 day suggests rapid degradation [1]. In contrast, the field study found that 43% of the initially applied this compound remained in the soil as residues after 9-17 years, with the primary metabolite being dihydroxy-anilazine [2] [3]. This highlights a common phenomenon where ideal lab conditions do not fully replicate the complexities of the real world, and demonstrates that pesticide residues can represent a long-term soil burden [2].

Experimental Methodologies

The divergent results for this compound are rooted in the different experimental approaches used.

  • Laboratory Protocol (Source: Pesticide Properties DataBase): The standard laboratory method for determining DT₅₀ (time for 50% of the substance to degrade) involves controlled conditions. While the specific methodology is not detailed in the search results, such tests typically use a defined soil type, constant temperature, and controlled moisture levels to measure the aerobic degradation of the pesticide [1].

  • Long-Term Field Protocol (Source: Environmental Pollution, 2012): This study provides a robust, real-world assessment [2] [3]:

    • Test Substance: 14C-labeled this compound.
    • Setup: Field-based lysimeters subject to normal crop rotation.
    • Aging Period: 9 to 17 years.
    • Analysis: The soil was analyzed for total residual 14C activity. The researchers used Accelerated Solvent Extraction (ASE) to isolate the residues, which were then identified using LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry).

How to Approach a Comparative Analysis

To objectively compare this compound with modern fungicides, you can build upon the available data with the following approach:

  • Identify Modern Alternatives: First, determine which specific modern fungicides are relevant for comparison. The Fungicide Resistance Action Committee (FRAC) code M08 is listed for this compound, indicating it is a multi-site contact fungicide [1]. You could compare it with other multi-site fungicides or with newer, site-specific systemic fungicides.

  • Gather Comparative Data: Use specialized pesticide databases to find data on modern fungicides. The PPDB (Pesticide Properties DataBase) [1] and the EPA Pesticide Dashboard [4] are excellent potential sources for finding laboratory DT₅₀ values and other environmental fate parameters for a wide range of active ingredients.

  • Analyze and Contrast: Create a comparison table with the following columns for this compound and each modern fungicide:

    • Laboratory DT₅₀ (aerobic, in soil)
    • Field persistence data (if available)
    • Key metabolites and their toxicity
    • Ecotoxicity profile (e.g., to fish, bees, earthworms)
    • Water solubility and leaching potential
    • Regulatory status (e.g., approved, obsolete, candidate for substitution)

This methodology will allow you to generate a comprehensive and objective comparison guide. The following diagram outlines this structured workflow.

Start Start: Analyze this compound Data Step1 Identify Modern Alternatives (e.g., by FRAC Code) Start->Step1 Step2 Gather Data from PPDB and EPA Databases Step1->Step2 Step3 Compile Parameters for Comparison Step2->Step3 Step4 Create Objective Comparison Guide Step3->Step4 ParamTable Comparison Parameters: • Lab & Field DT₅₀ • Key Metabolites • Ecotoxicity • Solubility • Regulatory Status Step3->ParamTable End Publish Comparison Guide Step4->End

Conclusion

References

analytical methods comparison anilazine HPLC vs immunoassay

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Method Performance for Anilazine

The following table summarizes the performance characteristics of the Colloidal Gold Immunochromatography Assay (CIA) and the reference Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method as reported in the 2025 study [1].

Parameter Colloidal Gold Immunoassay (CIA) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Visual Limit of Detection (vLOD) 5-20 ng/mL (depending on matrix) [1] Information not specified in search results
Quantitative IC₅₀ 0.52 ng/mL [1] Information not specified in search results
Accuracy (Recovery) 91.5% - 99.7% [1] Used as reference method for verification [1]
Precision (Coefficient of Variation) 1.45% - 6.02% [1] Information not specified in search results
Sample Throughput Presumed high (rapid, designed for field use) [1] Presumed lower (laboratory-based technique)
Key Application Rapid screening in field (tomato, wheat, water, soil) [1] Laboratory confirmation and method validation [1]

Experimental Insights and Protocols

The quantitative data in the table above comes from a specific experimental workflow designed to develop and validate the immunoassay.

  • Immunoassay Development: The researchers first used computer-aided hapten design to evaluate three different haptens of this compound. They analyzed the electrostatic potential (ESP) surfaces of these haptens to select the one that would generate the most specific antibody. This led to the production of a monoclonal antibody (2B3) with high specificity and an IC₅₀ of 0.52 ng/mL [1].
  • Method Validation Protocol: The developed CIA strip was tested on samples of tomato, wheat, water, and soil. The protocol involved [1]:
    • Preparing samples from each matrix.
    • Applying samples to the CIA strip for rapid detection.
    • Determining Visual Limits of Detection (vLOD) – the lowest concentration detectable by the naked eye.
    • Performing recovery tests to establish accuracy and precision.
    • Verifying all results by comparing them with data obtained using the LC-MS/MS reference method.

The workflow for this comparative analysis can be summarized as follows:

G Start Start: Method Comparison for this compound IA Immunoassay Development Start->IA HPLC LC-MS/MS Analysis Start->HPLC Compare Performance Comparison IA->Compare HPLC->Compare

Interpretation and Practical Considerations

The data from the 2025 study highlights the classic trade-offs between immunoassays and chromatographic methods, which are consistent with general findings for other compounds [2] [3].

  • For Speed and Field Use: The Colloidal Gold Immunoassay (CIA) is clearly superior for rapid, on-site screening. Its visual results in minutes and minimal hardware requirements make it ideal for initial field monitoring of this compound in various samples [1].
  • For Confirmation and Versatility: LC-MS/MS is a laboratory-based workhorse known for high specificity and the ability to multiplex (detect multiple compounds at once). While the search results do not provide its full performance data for this compound, it was used as the reference method to confirm the accuracy of the immunoassay, underscoring its reliability [1].
  • Understanding Potential Bias: It is important to note that older comparative studies for other pesticides have sometimes found that immunoassays can show an upward bias in analyte levels compared to HPLC-MS/MS, often due to cross-reactivity [2]. The 2025 study for this compound addressed this through sophisticated hapten design to maximize specificity [1].

References

anilazine photoproducts vs parent compound toxicity

Author: Smolecule Technical Support Team. Date: February 2026

Anilazine: Parent Compound Profile

The table below summarizes key data for the fungicide this compound. Its tendency to bioaccumulate and high toxicity to aquatic life are notable [1].

Property Value / Description
IUPAC Name 4,6-dichloro-N-(2-chlorophenyl)-1,3,5-triazin-2-amine [1]
Water Solubility 8 mg/L (20°C, pH 7) - considered low [1]
Mode of Action Non-systemic fungicide with multi-site activity (FRAC Code: M08) [1]
Acute Toxicity (Rainbow Trout)* Highly toxic; LC₅₀ = 0.1 mg/L [1]
Bioaccumulation Potential Considered high (based on Log P and other factors) [1]
Regulatory Status Largely obsolete and not approved in the EU [1]

Note: LC₅₀ (Lethal Concentration 50) is the concentration in water that causes death in 50% of a test population over a specified time [2].

Photodegradation of this compound and Product Formation

Evidence indicates that this compound undergoes photochemical reactions, but the toxicity of these products is not quantified in the available search results.

  • Reaction Type: Under sunlight irradiation, this compound can undergo photoinduced addition reactions with compounds containing carbon-carbon double bonds (C=C), such as cyclohexene and methyl oleate [3].
  • Proposed Mechanism: The reaction proceeds via a radical mechanism and results in the formation of several addition products, including a dechlorinated photoproduct [3].
  • Environmental Significance: This reaction is considered a plausible pathway for the formation of "bound residues" on the waxy cuticles of plants, which are difficult to detect with standard analytical methods [3].

The following diagram illustrates this general photodegradation pathway for this compound:

G Sunlight Sunlight This compound This compound Sunlight->this compound Irradiation RadicalIntermediate RadicalIntermediate This compound->RadicalIntermediate Forms OlefinicCompound OlefinicCompound OlefinicCompound->RadicalIntermediate AdditionProducts AdditionProducts RadicalIntermediate->AdditionProducts Reaction Path A DechlorinatedProduct DechlorinatedProduct RadicalIntermediate->DechlorinatedProduct Reaction Path B

Experimental Protocol for Photoproduct Formation

The methodology for studying this compound photoproduct formation is based on a 2000 laboratory study [3]. Please note that this is a historical protocol, and modern analytical techniques may offer improvements.

  • 1. Reaction Setup: Dissolve this compound in a model solvent system containing an olefinic compound (e.g., cyclohexene or methyl oleate) that mimics plant cuticle constituents.
  • 2. Light Exposure: Irradiate the solution using a sunlight simulator or natural sunlight for a defined period. Use a control sample kept in the dark for comparison.
  • 3. Product Isolation: After irradiation, separate the resulting photoproducts using preparative High-Performance Liquid Chromatography (HPLC).
  • 4. Product Analysis: Identify and characterize the isolated photoproducts using a combination of techniques:
    • Analytical HPLC for purity and retention time.
    • Mass Spectrometry (MS) for determining molecular mass and structural fragments.
    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for detailed structural elucidation.

Research Gaps and Next Steps

A quantitative toxicity comparison between this compound and its photoproducts is not available in the current search results. To fill this gap, consider the following research strategies:

  • Toxicity Testing of Isolated Photoproducts: Following the isolation protocol, you could subject the purified photoproducts to standard acute and chronic toxicity bioassays. Common test organisms include Daphnia magna (water flea) for aquatic toxicity and Vibrio fischeri (using Microtox) for rapid screening [4] [5]. This would generate the comparative LC₅₀ or EC₅₀ data you require.
  • Investigate General Phototoxicity Mechanisms: Since specific data for this compound is scarce, researching the general principles of photo-induced toxicity can be valuable. Some pesticides become more toxic after absorbing light, leading to the generation of Reactive Oxygen Species (ROS) or highly toxic photolytic products [4]. You could design experiments to test if this occurs with this compound.
  • Utilize Predictive Models: Explore computational toxicology tools, such as the ToxACoL platform mentioned in one study, which uses machine learning to predict multi-species acute toxicity [6]. This could provide preliminary hazard assessments for the predicted photoproducts.

References

anilazine metabolic pathways cross species comparison

Author: Smolecule Technical Support Team. Date: February 2026

Anilazine Metabolism: Key Data Comparison

The table below consolidates the quantitative and semi-quantitative data on this compound metabolism and related compounds.

Aspect Species/System Key Findings/Parameters Reference
Absorption & Excretion Rat (SD) Within 48h of oral dose: ~100% of radioactivity recovered (85% in feces, 15% in urine). [1]
Tissue Concentration (1hr post-dose) Rat (SD) Highest levels in blood (4.46 µg/g), kidney (6 µg/g), liver (1.5 µg/g). [1]
Major Metabolite Rat (SD) 2-(2-chloroanilino)-s-triazinodione (25% of urinary radioactivity). [1]
Environmental Persistence Soil (Field) 43% of initial 14C-activity remained after 9-17 years; primary metabolite: dihydroxy-anilazine. [2]
Acute Oral LD50 Rat > 5000 mg/kg (Technical grade) [1]
Elimination Rate (Comparative) Rat Aniline and 2,4-dimethylaniline were eliminated more rapidly than other dimethylaniline derivatives. [3]
Metabolic Pathway Correlation Rat AUC of aniline/dimethylanilines showed positive correlation with haematotoxicity LOELs. [3]

Detailed Experimental Protocols

For the key studies cited, here are the methodologies used to generate the data.

  • Rat Metabolic Study [1]: Groups of male and female Sprague-Dawley (SD) rats received single oral, intravenous, or intraduodenal doses of [phenyl-UL-14C] this compound. Radioactive material in excreta (feces and urine) was monitored over time. Tissue distribution was analyzed by measuring radioactive content in various organs and carcass at intervals from 1 hour to 10 days post-dosing. Metabolites in urine and feces were characterized over 24 hours after a single oral dose.
  • Soil Persistence Study [2]: The environmental fate of 14C-labeled this compound was evaluated in field-based lysimeters under crop rotation. Soil samples were taken from depths of 0-30 cm after long-term aging (9-17 years). The residual 14C activity was measured, and an accelerated solvent extraction method was used to extract the pesticide residues. The extracts were analyzed using LC-MS/MS to identify the parent compound and its metabolites.
  • Pharmacokinetic & Toxicity Correlation [3]: Sprague-Dawley male rats were given single oral doses (25 mg/kg) of aniline or its dimethyl derivatives. Blood samples were collected at timed intervals up to 4 hours post-dose. Plasma concentrations were quantitatively measured using LC-MS/MS. Semi-quantitative estimation of acetylated metabolites was based on peak areas in LC analyses. Simplified Physiologically Based Pharmacokinetic (PBPK) models were set up using the experimental plasma concentrations to estimate the Area Under the Curve (AUC).

Metabolic Pathway Overview

The search results indicate that this compound undergoes extensive biotransformation. The following diagram illustrates its primary metabolic pathway in rats and its subsequent degradation in the environment.

G This compound This compound Hydroxylation Hydroxylation (Primarily CYP enzymes) This compound->Hydroxylation SoilPersistence Soil Compartment (Long-term residue) This compound->SoilPersistence Environmental Application MajorUrinaryMetabolite 2-(2-chloroanilino)- s-triazinodione Hydroxylation->MajorUrinaryMetabolite OtherPolarMetabolites Other Polar Metabolites (Acidic in nature) Hydroxylation->OtherPolarMetabolites UrinaryExcretion Urinary Excretion (15% of dose) MajorUrinaryMetabolite->UrinaryExcretion FecalExcretion Fecal Excretion (85% of dose) OtherPolarMetabolites->FecalExcretion OtherPolarMetabolites->UrinaryExcretion Dihydroxythis compound Dihydroxy-anilazine (Primary Soil Metabolite) Dihydroxythis compound->SoilPersistence Persistent Residue SoilPersistence->Dihydroxythis compound Microbial/A biotic Degradation

Key Insights for Researchers

  • Rapid Elimination but Complex Metabolism: While this compound is largely and rapidly eliminated from the body, its biotransformation involves multiple pathways, including hydroxylation and the formation of various polar metabolites [1].
  • Significant Environmental Persistence: Despite its transformation, this compound and its metabolites can pose a long-term burden in agricultural soils, with a substantial portion of the applied activity remaining over a decade later [2].
  • Comparative Toxicology Models: Research on related aniline compounds suggests that pharmacokinetic parameters like AUC can be predictive of chronic toxic effects like haematotoxicity, offering a model for understanding structure-activity relationships [3].

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Anilazine appears as white to tan crystals or white powder. Moderately soluble in organic solvents. Insoluble in water. Melting point 159 °C.
White to tan solid; [Merck Index] Colorless solid; [MSDSonline]

Color/Form

White to tan crystals

XLogP3

3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

273.957979 Da

Monoisotopic Mass

273.957979 Da

Heavy Atom Count

16

Density

1.8 at 68 °F (NTP, 1992) - Denser than water; will sink
1.8 @ 20 °C

LogP

3.88 (LogP)
log Kow = 3.88

Decomposition

DT50 (22 °C) 730 hr (pH 4), 790 hr (pH 7), 22 hr (pH 9)
When heated to decomposition it emits very toxic fumes of /hydrogen chloride & nitrogen oxides/.

Appearance

Solid powder

Melting Point

318 to 320 °F (NTP, 1992)
159-160 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

C6E8Y03ZJN

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

Negligible (NTP, 1992)
0.00000001 [mmHg]
6.2X10-9 mm Hg @ 20 °C

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Impurities

OVER 90 TECHNICAL & COMMERCIAL PESTICIDE FORMULATIONS WERE SCREENED FOR PRESENCE OF N-NITROSO COMPOUNDS. LESS THAN 1 PPM OF ANY N-NITROSO COMPOUND WAS FOUND AS CONTAMINANT IN ALL TRIAZINES TESTED.

Other CAS

101-05-3

Absorption Distribution and Excretion

Elimination is quick; almost 98% is excreted within 72 hr in the urine & feces.

Metabolism Metabolites

IT HAS BEEN SHOWN THAT THROUGH ... /CONJUGATION/ INVOLVING RING CHLORINE, THIS CMPD CAN COMBINE WITH METABOLIC INTERMEDIATES CONTAINING AMINO & SULFHYDRYL GROUPS ...
THE VARIETY HORRIDUM OF CANADA THISTLE WAS NOT AFFECTED. DYRENE & METABOLITES OF DYRENE WHICH WERE PHYTOTOXIC TO VARIETY MITE LEAF DISKS IN BIOASSAY TESTS WERE ISOLATED FROM TREATED VARIETY MITE & HORRIDUM PLANTS, BUT NONE OF THESE CMPD INJURED THE VARIETY HORRIDUM. ONE METABOLITE WAS FOUND ONLY IN THE VARIETY MITE; THE OTHER 5 OCCURRED IN BOTH VARIETIES. THE METABOLITES WERE APPARENTLY FORMED FROM DYRENE BY CONJUGATION REACTIONS.
Metabolites of amilazine can be found in the urine and the feces.The major identified metabolite is the hydroxylation product, 2-(2-chloroanilino)-s-triazinodione, is mosltly present in the urine.

Wikipedia

Anilazine

Use Classification

Pharmaceuticals
FUNGICIDES

Methods of Manufacturing

REACTION OF CYANURIC CHLORIDE WITH O-CHLOROANILINE

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies Dyrene (technical grade) as an active ingredient believed to be obsolete or discontinued for use as a pesticide.
Compatible with most other pesticides.
U.S.: All uses voluntarily cancelled by Miles, Inc.

Analytic Laboratory Methods

s-Triazine herbicides ... were successfully separated from water or soil by capillary gas chromatography. ... The use of capillary gas chromatography avoids problems of adsorption and thermal decomposition into isocyanates. /s-Triazine herbicides/
DYRENE RESIDUES IN STRAWBERRIES, POTATOES, TOMATOES, & CUCUMBERS WERE DETECTED BY GAS CHROMATOGRAPHY EQUIPPED WITH AN ELECTRON CAPTURE DETECTOR.
Macro: a) By reaction with pyridine to give water soluble compounds; probably quaternary pyridinium salts, which give an intense yellow color in the presence of alkali. b) Hydrolysis with 1N KOH; titrate with 0.1N silver nitrate; correct for free chloride. Residues: Macerate tissues with isopropyl alcohol, extract macerate in benzene, filter and evaporate off solvent. Hydrolyze by refluxing in HCl for 2 hr. Determine liberated amino group by diazotization and coupling as in the Averill-Norris method for paration. c) On hydrolysis with N NaOH two chlorine atoms released; all three Cl of cyanuric chloride are released under same conditions. d) Extract with acetone, filtrate extracted with chloroform; extract in benzene and chromatograph on alumina. Zenche reaction with pyridine and alkali is used to determine. e) GLC f) Analysis by phosphorimetry.
The use of TSP HPLC/MS for the analysis of triazine herbicides and organophosphorus pesticides shows excellent specificity and sensitivity. Thermospray spectra of these compounds were quite simple, consisting of an (M+H)+ or (M+NH4)+ ion with no fragment ion detected. Detection limits for these compounds varied from 10-300 ng. ...
For more Analytic Laboratory Methods (Complete) data for DYRENE (8 total), please visit the HSDB record page.

Stability Shelf Life

STABLE IN NEUTRAL & SLIGHTLY ACIDIC MEDIA; HYDROLYZED BY ALKALI ON HEATING

Dates

Last modified: 08-15-2023

Analysis of Arabidopsis glutathione-transferases in yeast

Matthias P Krajewski, Basem Kanawati, Agnes Fekete, Natalie Kowalski, Philippe Schmitt-Kopplin, Erwin Grill
PMID: 22633844   DOI: 10.1016/j.phytochem.2012.04.016

Abstract

The genome of Arabidopsis thaliana encodes 54 functional glutathione transferases (GSTs), classified in seven clades. Although plant GSTs have been implicated in the detoxification of xenobiotics, such as herbicides, extensive redundancy within this large gene family impedes a functional analysis in planta. In this study, a GST-deficient yeast strain was established as a system for analyzing plant GSTs that allows screening for GST substrates and identifying substrate preferences within the plant GST family. To this end, five yeast genes encoding GSTs and GST-related proteins were simultaneously disrupted. The resulting yeast quintuple mutant showed a strongly reduced conjugation of the GST substrates 1-chloro-2,4-dinitrobenzene (CDNB) and 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl). Consistently, the quintuple mutant was hypersensitive to CDNB, and this phenotype was complemented by the inducible expression of Arabidopsis GSTs. The conjugating activity of the plant GSTs was assessed by in vitro enzymatic assays and via analysis of exposed yeast cells. The formation of glutathione adducts with dinitrobenzene was unequivocally verified by stable isotope labeling and subsequent accurate ultrahigh-resolution mass spectrometry (ICR-FTMS). Analysis of Arabidopsis GSTs encompassing six clades and 42 members demonstrated functional expression in yeast by using CDNB and NBD-Cl as model substrates. Subsequently, the established yeast system was explored for its potential to screen the Arabidopsis GST family for conjugation of the fungicide anilazine. Thirty Arabidopsis GSTs were identified that conferred increased levels of glutathionylated anilazine. Efficient anilazine conjugation was observed in the presence of the phi, tau, and theta clade GSTs including AtGSTF2, AtGSTF4, AtGSTF6, AtGSTF8, AtGSTF10, and AtGSTT2, none of which had previously been known to contribute to fungicide detoxification. ICR-FTMS analysis of yeast extracts allowed the simultaneous detection and semiquantification of anilazine conjugates as well as catabolites.


Long-term persistence of various 14C-labeled pesticides in soils

Nicolai D Jablonowski, Andreas Linden, Stephan Köppchen, Björn Thiele, Diana Hofmann, Werner Mittelstaedt, Thomas Pütz, Peter Burauel
PMID: 22591787   DOI: 10.1016/j.envpol.2012.04.022

Abstract

The fate of the 14C-labeled herbicides ethidimuron (ETD), methabenzthiazuron (MBT), and the fungicide anilazine (ANI) in soils was evaluated after long-term aging (9-17 years) in field based lysimeters subject to crop rotation. Analysis of residual 14C activity in the soils revealed 19% (ETD soil; 0-10 cm depth), 35% (MBT soil; 0-30), and 43% (ANI soil; 0-30) of the total initially applied. Accelerated solvent extraction yielded 90% (ETD soil), 26% (MBT soil), and 41% (ANI soil) of residual pesticide 14C activity in the samples. LC-MS/MS analysis revealed the parent compounds ETD and MBT, accounting for 3% and 2% of applied active ingredient in the soil layer, as well as dihydroxy-anilazine as the primary ANI metabolite. The results for ETD and MBT were matching with values obtained from samples of a 12 year old field plot experiment. The data demonstrate the long-term persistence of these pesticides in soils based on outdoor trials.


Photoinduced addition of the fungicide anilazine to cyclohexene and methyl oleate as model compounds of plant cuticle constituents

D E Breithaupt, W Schwack
PMID: 11057576   DOI: 10.1016/s0045-6535(99)90553-2

Abstract

Photoreactions, initiated by sunlight irradiation, between organochlorine pesticides and olefinic compounds of plant cuticles have been postulated. Concerning the formation of bound residues, which so far have not been detectable by common analytical techniques, photoaddition reactions are of main interest. In order to study the photochemical behavior of chlorinated fungicides, anilazine was irradiated in cyclohexene and methyl oleate as model compounds for olefinic plant cuticle constituents. Anilazine extensively reacted with the cis-double bond of both model compounds via radical mechanisms. In addition to a dechlorinated photoproduct several addition products were formed showing plausible reaction pathways for the formation of bound residues in plant cuticles. Photoproducts were isolated by preparative HPLC and analyzed by HPLC, MS, 1H-, and 13C-NMR.


Microbial release and degradation of nonextractable anilazine residues

J Liebich, P Burauel, F Führ
PMID: 10552742   DOI: 10.1021/jf981274x

Abstract

Humic substance fractions obtained from a degraded loess soil taken from a long-term lysimeter experiment with the fungicide anilazine were incubated in aerated liquid cultures together with native soil microorganisms. Biomineralization, remobilization of [U-phenyl-(14)C]anilazine, respectively, its metabolites, and changes of the humic matrix were observed under variable nutrient conditions. Stimulated microbial activity favored the degradation of nonextractable (14)C-anilazine residues. However, nitrogen deficiency enhanced structural changes in the humic substances, which seemed to be used then as a nitrogen source. Along with the microbial degradation of the humic substances, parts of the bound anilazine residues became remobilized. Furthermore with the use of AMD-TLC, dihydroxy anilazine was detected within the nonextractable residues. The portion of rather weak bondings between the soil organic acids and the anilazine residues turned out to be considerably lower in the humic acids fractions than in the fulvic acids fraction.


Allergic contact dermatitis from a lawn care fungicide containing dyrene

C G Mathias
PMID: 9066850   DOI:

Abstract

Lawn care chemicals are frequently blamed when skin rashes occur in lawn care workers, although proof of a cause-and-effect relationship is often lacking. A lawn care worker developed severe dermatitis of the hands, arms, face, and neck shortly after his company started using a new fungicide. Patch-testing proved that the dermatitis was caused by a contact allergy to Dyrene, the active fungicidal chemical.


Consideration of individual susceptibility in adverse pesticide effects

J Lewalter, G Leng
PMID: 10414790   DOI: 10.1016/s0378-4274(99)00040-5

Abstract

The modern environmental awareness leads to the realisation that the human metabolism is stressed by a huge number of chemical substances. Generally, these background exposures, consisting predominantly from natural and partly from industrial as well as life style sources, are tolerated without any adverse effects. Pesticides are chemicals intentionally introduced to the environment and have become necessities in modern agriculture as well as in indoor pest control. Their residues, therefore, is attracting more and more concern. For the majority of pesticides neither occupational nor environmental medical risk evaluations are so far available. Therefore, at the moment the occupational as well as the environmental supported preventive concept may only be achieved, if binding instructions upon experience and guide values are developed for the assessment of the individual risk of handling pesticides. In the occupational and environmental pesticide prophylaxis the ubiquitous background exposure levels in consideration with individual susceptibility factors should be recommended as provisional biological tolerance guide values. The suitability of this guide values concept for pesticides is demonstrated by determining the background exposure and the biomarkers of susceptibility of 250 unexposed persons as well as of more than 1200 occupationally exposed persons. As a result, a significant dependence of their health fidelity from the background exposure profile impressed on the individual polymorphism of the key enzymes was observed. Especially, the cumulative adducts of electrophilic substances and their metabolites with macromolecules like HSA and Hb turned out to be sensitive markers for the capacity of the individual metabolic rate. For alkylating and arylating pesticides the observed interindividual susceptibility to their adverse effects depends on the variability of the individual 'toxifying' and 'detoxifying' metabolic rates. Until scientific evaluation of official biological tolerance values for pesticides is carried out, it is advisable for risk prophylaxis to orientate the assessment of any individual tolerable stress and strain from pesticides to the synergism between background exposure, life style factors and biomarkers of specific susceptibility. They may be examined by a monitoring of conjugates and polymorphism marked by the individual metabolic rate. The monitoring and surveillance of pesticide exposures is mainly introduced by the recommendation of tolerable biological values from the reference value concept. This concept is an essential contribution to an objective risk discussion with regard to individual stress and strain profiles in environmental exposure scenarios.


Triazines

R Loosli
PMID: 8052987   DOI: 10.1016/0300-483x(94)90241-0

Abstract




Comparison of gas and liquid chromatography for determination of anilazine in potatoes and tomatoes

J F Lawrence, L G Panopio
PMID: 7451394   DOI:

Abstract

Anilazine (2,4-dichloro-6-(2-chloroanilino)-1,3,5-triazine), a triazine fungicide, is extracted from potatoes or tomatoes with acetonitrile. An aliquot of the filtered extract is partitioned between methylene chloride and water. The organic phase is concentrated and passed through a 3% deactivated Florisil column for cleanup. The eluted anilazine is then concentrated and determined by liquid chromatography (LC) on LiChrosorb RP-8 column with a mobile phase of acetonitrile--water (55 + 45) and detection at 275 nm, the absorption maximum of anilazine. Twenty-five nanograms produces a 5 cm peak under the conditions used. Detection limit is about 0.02 ppm in both vegetables. A comparison is made with gas chromatography, using either an electron capture (EC) or nitrogen--phosphorus alkali-flame ionization (NP) detector. Separations are carried out on a 4% SE-30 + 6% SP-2401 column at 195 degrees C at 40 mL/min. Detection limits for all systems studied are about 0.02--0.05 ppm in the samples studied. Recoveries over a concentration range of 0.2--10.0 ppm are greater than 80% with the extraction procedure employed and LC determination.


Effect of anilazine on growth, respiration and enzyme activity of Escherichia coli

F C Garg, P Tauro, M M Mishra, R K Grover
PMID: 7034397   DOI: 10.1016/s0323-6056(81)80097-3

Abstract

The effect of anilazine on growth, respiration and enzyme activity of E. coli has been studied. Anilazine delays the growth of E. coli by prolonging the lag period. It inhibits glucose oxidation by 60% and succinate oxidation by 100%. It also inhibits in vitro succinic dehydrogenase activity. It seems that the inhibition of E. coli by anilazine is because of inhibition of respiratory enzymes.


Dry-wet cycles increase pesticide residue release from soil

Nicolai David Jablonowski, Andreas Linden, Stephan Köppchen, Björn Thiele, Diana Hofmann, Peter Burauel
PMID: 22782855   DOI: 10.1002/etc.1851

Abstract

Soil drying and rewetting may alter the release and availability of aged pesticide residues in soils. A laboratory experiment was conducted to evaluate the influence of soil drying and wetting on the release of pesticide residues. Soil containing environmentally long-term aged (9-17 years) (14) C-labeled residues of the herbicides ethidimuron (ETD) and methabenzthiazuron (MBT) and the fungicide anilazine (ANI) showed a significantly higher release of (14) C activity in water extracts of previously dried soil compared to constantly moistened soil throughout all samples (ETD: p < 0.1, MBT and ANI: p < 0.01). The extracted (14) C activity accounted for 44% (ETD), 15% (MBT), and 20% (ANI) of total residual (14) C activity in the samples after 20 successive dry-wet cycles, in contrast to 15% (ETD), 5% (MBT), and 6% (ANI) in extracts of constantly moistened soils. In the dry-wet soils, the dissolved organic carbon (DOC) content correlated with the measured (14) C activity in the aqueous liquids and indicated a potential association of DOC with the pesticide molecules. Liquid chromatography MS/MS analyses of the water extracts of dry-wet soils revealed ETD and MBT in detectable amounts, accounting for 1.83 and 0.01%, respectively, of total applied water-extractable parent compound per soil layer. These findings demonstrate a potential remobilization of environmentally aged pesticide residue fractions from soils due to abiotic stresses such as wet-dry cycles.


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